1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMNKDRNEZZRBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112794-29-3 | |
| Record name | 1,2,3,4-Tetrahydro-3-isoquinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112794-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Multifaceted Properties of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide, a derivative of the constrained phenylalanine analogue 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), represents a scaffold of significant interest in medicinal chemistry. The tetrahydroisoquinoline (THIQ) core is a prevalent motif in numerous natural products and clinically approved pharmaceuticals, exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, its synthesis, and its engagement with key biological pathways. The information presented herein is intended to serve as a valuable resource for researchers actively involved in the design and development of novel therapeutics based on this privileged heterocyclic system.
Chemical and Physical Properties
The precise experimental data for this compound is not extensively documented in publicly available literature. However, by examining the properties of its parent acid (Tic-OH) and related derivatives, we can infer a likely profile for the target molecule.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic-OH) | 1,2,3,4-Tetrahydroisoquinoline |
| Molecular Formula | C₁₀H₁₂N₂O | C₁₀H₁₁NO₂[1][2] | C₉H₁₁N[3][4][5] |
| Molecular Weight | 176.22 g/mol | 177.20 g/mol [1][2] | 133.19 g/mol [3][4][5] |
| Melting Point | 162-163 °C (for a similar isomer) | >300 °C (decomposes) | -30 °C[4][5][6] |
| Boiling Point | 413.0±34.0 °C (Predicted) | Not available | 232-233 °C[4][5][6] |
| Density | 1.169±0.06 g/cm³ (Predicted) | Not available | 1.064 g/mL at 25 °C[4][5] |
| Solubility | Likely soluble in polar organic solvents. | Soluble in aqueous base. | Soluble in water (20 g/L at 20 °C)[7][8] |
| pKa | 15.58±0.20 (Predicted) | Not available | Not available |
| CAS Number | 112794-29-3 | 67123-97-1[1][2] | 91-21-4[3][4][5][6] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves two key stages: the formation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH) core, followed by amidation.
Synthesis of the Tetrahydroisoquinoline Core: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a widely employed method for the synthesis of tetrahydroisoquinolines.[9][10] It involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield the cyclized product.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic-OH)
-
Reactants:
-
L-Phenylalanine
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)
-
-
Procedure:
-
Dissolve L-phenylalanine in an aqueous solution of concentrated HCl or HBr.
-
Add formaldehyde solution to the reaction mixture.
-
Heat the mixture under reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to facilitate the precipitation of the product as its hydrochloride or hydrobromide salt.
-
Collect the precipitate by vacuum filtration and wash with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
The resulting salt can be neutralized with a suitable base (e.g., sodium hydroxide or triethylamine) to yield the free amino acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH).
-
Purify the product further by recrystallization from an appropriate solvent system (e.g., water/ethanol).
-
Amide Formation
The conversion of the carboxylic acid group of Tic-OH to a carboxamide can be achieved using standard peptide coupling methodologies.
Experimental Protocol: Synthesis of this compound
-
Reactants:
-
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic-OH)
-
Ammonia source (e.g., ammonium chloride with a base, or aqueous ammonia)
-
A coupling agent (e.g., HATU, HBTU, or EDC with HOBt)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - TEA)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dichloromethane - DCM)
-
-
Procedure:
-
Dissolve Tic-OH in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent and the non-nucleophilic base to the solution and stir for a short period to activate the carboxylic acid.
-
In a separate flask, prepare the ammonia source. If using ammonium chloride, dissolve it in the solvent and add an equivalent of the non-nucleophilic base to generate free ammonia in situ.
-
Add the ammonia solution to the activated Tic-OH mixture.
-
Stir the reaction at room temperature for several hours to overnight, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
Spectroscopic Data (Predicted and from Related Structures)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.3 ppm), NH₂ protons of the amide (broad singlet), CH proton at position 3 (multiplet), CH₂ protons at position 4 (multiplets), and CH₂ protons at position 1 (multiplets). |
| ¹³C NMR | Aromatic carbons, a carbonyl carbon of the amide (~170-175 ppm), and aliphatic carbons of the tetrahydroisoquinoline ring. |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 176.22. |
Biological Activities and Signaling Pathways
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have shown significant biological activity, primarily as inhibitors of the Bcl-2 family of proteins and as ligands for opioid receptors.
Inhibition of Bcl-2/Mcl-1 and Induction of Apoptosis
Certain substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[11] These proteins are key regulators of the intrinsic apoptotic pathway and are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. By inhibiting Bcl-2 and Mcl-1, these compounds can restore the apoptotic process in cancer cells.
Caption: Bcl-2/Mcl-1 Inhibition Pathway.
Kappa Opioid Receptor Antagonism
N-substituted derivatives of this compound have been investigated as kappa opioid receptor (KOR) antagonists. The KOR system is implicated in mood regulation, stress, and addiction. Antagonism of this receptor is a promising therapeutic strategy for the treatment of depression and substance use disorders.
Caption: Kappa Opioid Receptor Signaling.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Conclusion
This compound is a molecule with significant potential in drug discovery, building upon the established biological relevance of the tetrahydroisoquinoline scaffold. While specific experimental data for this exact compound is sparse, this guide provides a robust framework based on the properties of closely related analogues and established synthetic methodologies. The presented information on its synthesis, predicted properties, and interactions with key signaling pathways such as those involving Bcl-2/Mcl-1 and the kappa opioid receptor, should empower researchers to further explore the therapeutic applications of this promising molecular entity. Further empirical studies are warranted to fully elucidate its physicochemical and pharmacological profile.
References
- 1. D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid(103733-65-9) 1H NMR spectrum [chemicalbook.com]
- 2. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. This compound CAS#: 112794-29-3 [chemicalbook.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. DSpace [diposit.ub.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide on 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and properties of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide, a constrained analog of the amino acid phenylalanine. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules and their potential as scaffolds for novel therapeutics.
Chemical Structure
This compound possesses a bicyclic structure, consisting of a benzene ring fused to a dihydropyridine ring, with a carboxamide group at the 3-position. The core of this molecule is the 1,2,3,4-tetrahydroisoquinoline moiety.
Systematic Name: this compound Molecular Formula: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol
The presence of a chiral center at the C3 position means that the molecule can exist as (R) and (S) enantiomers. The constrained conformation of the tetrahydroisoquinoline ring system compared to the more flexible phenylalanine makes it a valuable tool in the design of peptides and peptidomimetics with defined secondary structures.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process:
-
Formation of the 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid precursor via the Pictet-Spengler reaction.
-
Conversion of the carboxylic acid to the corresponding primary amide.
A logical workflow for the synthesis is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines.[1] In this case, L-phenylalanine is reacted with an aldehyde, typically formaldehyde, in the presence of a strong acid.[2][3]
Materials:
-
L-Phenylalanine
-
Formaldehyde (37% solution in water) or paraformaldehyde
-
Hydrobromic acid (48%) or another strong acid like hydrochloric acid[2]
-
Water
-
Base for neutralization (e.g., triethylamine or sodium hydroxide)
Procedure:
-
To a solution of L-phenylalanine in aqueous hydrobromic acid, add formaldehyde.[2]
-
Heat the reaction mixture to a temperature between 70°C and 90°C.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to induce precipitation of the hydrobromide salt of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[2]
-
Collect the precipitate by filtration and wash with cold water.
-
Neutralize an aqueous suspension of the salt with a suitable base to a pH of approximately 7 to obtain the free acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Experimental Protocol: Synthesis of this compound
The conversion of the carboxylic acid to the primary amide can be achieved using a variety of modern coupling reagents to avoid the harsh conditions of older methods. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).
Materials:
-
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
-
Ammonium chloride (or another ammonia source)
-
A suitable coupling reagent (e.g., HATU, HBTU, EDC)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, ammonium chloride, and the coupling reagent in the anhydrous solvent.
-
Add the non-nucleophilic base dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Physicochemical and Spectral Data
Quantitative data for the precursor and the final product are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties
| Property | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid | This compound |
| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₂N₂O |
| Molecular Weight | 177.20 g/mol [4] | 176.22 g/mol |
| CAS Number | 67123-97-1 | 112794-29-3 |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | >300 °C (decomposes) | 162-164 °C |
Table 2: Spectral Data
| Data Type | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid | This compound |
| ¹H NMR | Data available for derivatives shows characteristic aromatic and aliphatic protons.[5][6][7] | Expected signals include aromatic protons (δ 7.0-7.3 ppm), a singlet for the benzylic CH₂ (around δ 4.1 ppm), a multiplet for the CH at C3 (around δ 3.6 ppm), a multiplet for the CH₂ at C4 (around δ 3.0 ppm), and broad singlets for the NH and NH₂ protons. |
| ¹³C NMR | Data available for derivatives.[5][6] | Expected signals include aromatic carbons (δ 125-135 ppm), a signal for the carbonyl carbon (around δ 175 ppm), and aliphatic carbons for the tetrahydroisoquinoline core (δ 25-60 ppm). |
| IR (cm⁻¹) | Characteristic peaks for O-H (broad), N-H, C=O (acid), and aromatic C-H stretches. | Expected characteristic peaks for N-H stretching (amide, ~3400 and 3200 cm⁻¹), C=O stretching (amide I, ~1660 cm⁻¹), N-H bending (amide II, ~1630 cm⁻¹), and aromatic C-H stretching. |
| Mass Spec (m/z) | [M+H]⁺ = 178 | [M+H]⁺ = 177 |
Note: Detailed spectral data for the final product, this compound, is not widely available in the public domain and would typically be generated upon synthesis and characterization.
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a clear logical progression from readily available starting materials. This can be visualized as a signaling pathway diagram.
Caption: Synthetic pathway from starting materials to the final product.
This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers can utilize this information to further explore the potential of this and related compounds in various fields of drug discovery and development.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]
- 3. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 4. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Multifaceted Biological Activities of 1,2,3,4-Tetrahydroisoquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2] This technical guide provides an in-depth overview of the significant anticancer and neuroprotective properties of THIQ derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.
Anticancer Activity of THIQ Derivatives
THIQ derivatives have emerged as promising candidates for the development of novel anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Inhibition of NF-κB and PI3K/Akt/mTOR Signaling Pathways
A significant body of research has highlighted the ability of THIQ derivatives to interfere with the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathways, both of which are crucial for cancer progression.
The NF-κB signaling pathway plays a pivotal role in regulating immune and inflammatory responses, as well as cellular growth and apoptosis.[4] Its dysregulation is associated with numerous diseases, including cancer.[4] Certain THIQ derivatives have been shown to exert their anticancer effects by inhibiting this pathway. For instance, compound 5d (HSR1304) has been demonstrated to block the nuclear translocation of NF-κB in LPS-stimulated MDA-MB-231 breast cancer cells, leading to cytotoxic effects.[5]
The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that regulates the cell cycle and is often overactive in many cancers, leading to reduced apoptosis and increased proliferation.[6][7] While direct inhibition of PI3K/Akt/mTOR components by specific THIQ derivatives is an active area of research, the observed anticancer effects of many of these compounds are consistent with the downregulation of this pathway.
Quantitative Anticancer Activity
The cytotoxic effects of THIQ derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for various THIQ derivatives against different human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 5d (HSR1304) | Various human cancer cell lines | 1.591 - 2.281 | |
| GM-3-121 | MCF-7 (breast cancer) | 0.43 (µg/mL) | [8] |
| MDA-MB-231 (breast cancer) | 0.37 (µg/mL) | [8] | |
| Ishikawa (endometrial cancer) | 0.01 (µg/mL) | [8] | |
| 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline | Ishikawa (endometrial cancer) | 0.23 (µg/mL) | [1] |
| MCF-7 (breast cancer) | 0.63 (µg/mL) | [1] | |
| MDA-MB-231 (breast cancer) | 0.74 (µg/mL) | [1] | |
| Compound 6g | Hela (cervical cancer) | 0.0067 | |
| Compound 7e | A549 (lung cancer) | 0.155 | [9] |
| Compound 8d | MCF7 (breast cancer) | 0.170 | [9] |
| Compound | Biological Activity | IC50 (µM) | Reference |
| GM-3-18 | KRas Inhibition (colon cancer cell lines) | 0.9 - 10.7 | [8][10] |
| GM-3-121 | Anti-angiogenesis | 1.72 | [8][10] |
Neuroprotective Effects of THIQ Derivatives
Certain THIQ derivatives have demonstrated significant neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases.[11][12] Their mechanisms of action include the modulation of signaling pathways involved in neuronal survival and the inhibition of processes that lead to neuronal cell death.
Some THIQ derivatives have been shown to modulate the proteolytic processing of amyloid precursor protein (APP) through an ERK-dependent signaling pathway and act as gamma-secretase inhibitors, which could be beneficial in the treatment of Alzheimer's disease.[13] Furthermore, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to protect against MPTP-induced neurotoxicity, partly by reducing free radicals.[14][15]
While quantitative data such as EC50 values for neuroprotection are less frequently reported in initial screenings, studies have shown that hydroxyl-1MeTIQ derivatives exhibit greater neuroprotective efficacy than the parent compound.[11]
Enzyme Inhibition by THIQ Derivatives
The biological activities of THIQ derivatives also extend to the inhibition of specific enzymes. For example, the derivatization of quercetin with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline resulted in a compound that enhanced the inhibitory activity against Na+/K+-ATPase by 50-fold compared to quercetin alone.[16] Additionally, some THIQ analogs have shown inhibitory activity against HIV-1 reverse transcriptase and mycobacterial ATP synthetase.[2]
Experimental Protocols
The evaluation of the biological activity of THIQ derivatives relies on a variety of standardized in vitro assays. The following sections provide detailed methodologies for two key experiments: the MTT assay for assessing cell viability and Western blotting for analyzing protein expression.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microtiter plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[17]
-
Compound Treatment: Prepare serial dilutions of the THIQ derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a period that allows for the assessment of the compound's effect on cell proliferation (typically 24, 48, or 72 hours).[18]
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17][19]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[17]
Western Blotting for Protein Expression Analysis
Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[20] This is crucial for understanding how THIQ derivatives affect the expression levels of proteins involved in signaling pathways.
Protocol:
-
Sample Preparation: Treat cells with the THIQ derivative of interest. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[21] Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by heating them in a loading buffer. Load equal amounts of protein into the wells of an SDS-polyacrylamide gel and separate them by electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.[20]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.[21]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[20]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the intensity of the protein bands using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.[20][21]
Conclusion
1,2,3,4-Tetrahydroisoquinoline derivatives represent a versatile and promising class of compounds with significant potential in drug discovery, particularly in the fields of oncology and neuropharmacology. Their ability to modulate key cellular signaling pathways, such as NF-κB and PI3K/Akt/mTOR, provides a strong rationale for their further development as therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers working to unlock the full therapeutic potential of this important chemical scaffold.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture | MDPI [mdpi.com]
- 13. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. atcc.org [atcc.org]
- 18. MTT (Assay protocol [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Western Blot Methodologies for Analysis of In Vitro Protein Expression Induced by Teratogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
The Tetrahydroisoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and its remarkable versatility in engaging with a multitude of biological targets.[1] This guide provides a comprehensive technical overview of the THIQ core, detailing its synthesis, diverse pharmacological activities, and the intricate structure-activity relationships that govern its therapeutic potential.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The THIQ nucleus, a bicyclic heterocyclic system, is a recurring motif in numerous alkaloids and has been a focal point for synthetic and medicinal chemists for decades.[2][3][4] Its inherent structural features, including a chiral center at the C1 position in many derivatives, provide a three-dimensional framework that can be readily modified to achieve specific interactions with biological macromolecules. This has led to the development of THIQ-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and cardiovascular effects, among others.[5][6][7] Several clinically approved drugs, such as the antihypertensive agent quinapril and the antiparasitic praziquantel, feature the THIQ core, underscoring its therapeutic relevance.[3]
Synthetic Strategies for Constructing the Tetrahydroisoquinoline Core
The construction of the THIQ scaffold can be achieved through several elegant and efficient synthetic methodologies. The two most prominent and widely employed routes are the Pictet-Spengler and the Bischler-Napieralski reactions.
The Pictet-Spengler Reaction
First described in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the THIQ ring system.[8][9][10] This reaction is a special case of the Mannich reaction and is driven by the formation of an electrophilic iminium ion that undergoes attack by the electron-rich aromatic ring.[10]
The versatility of the Pictet-Spengler reaction allows for the introduction of diverse substituents at the C1 position of the THIQ core by varying the carbonyl component. Furthermore, the use of chiral catalysts or auxiliaries has enabled the development of asymmetric variants, providing access to enantiomerically pure THIQ derivatives.[11]
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction provides an alternative route to the THIQ skeleton, commencing with a β-arylethylamide.[12][13] This reaction involves an intramolecular cyclodehydration, typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline intermediate.[14][15]
Subsequent reduction of the dihydroisoquinoline, commonly achieved with sodium borohydride (NaBH₄), affords the fully saturated THIQ ring.[15] This two-step sequence allows for the synthesis of a wide range of THIQ derivatives.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicreactions.org [organicreactions.org]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
- 15. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
The Discovery and Development of Novel 1,2,3,4-Tetrahydroisoquinoline Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] This technical guide provides an in-depth overview of the discovery and development of novel THIQ analogs, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR). Detailed experimental protocols for key assays, comprehensive quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to aid researchers in this dynamic field.
Therapeutic Potential of THIQ Analogs
THIQ-based compounds have demonstrated significant therapeutic potential across various disease areas. Their diverse pharmacological profiles include anticancer, antibacterial, antifungal, and antiviral activities.[1][2][3] Notably, THIQ analogs have been investigated as inhibitors of crucial cellular targets, including the anti-apoptotic Bcl-2 family proteins and the vascular endothelial growth factor receptor (VEGFR), also known as kinase insert domain receptor (KDR).[4][5]
Synthesis of the 1,2,3,4-Tetrahydroisoquinoline Core
The synthesis of the THIQ scaffold is primarily achieved through well-established cyclization reactions, most notably the Pictet-Spengler and Bischler-Napieralski reactions. These methods allow for the versatile introduction of various substituents, enabling the exploration of structure-activity relationships.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][6] This reaction is highly effective for the synthesis of 1-substituted THIQs.
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction
-
Reaction Setup: To a solution of the β-arylethylamine (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane, toluene), add the aldehyde or ketone (1.0-1.2 equivalents).
-
Acid Catalysis: Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][7]
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another key method for THIQ synthesis, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[8][9][10][11][12] This reaction typically yields a 3,4-dihydroisoquinoline intermediate, which can be subsequently reduced to the corresponding THIQ.
Experimental Protocol: General Procedure for the Bischler-Napieralski Reaction
-
Amide Formation: Synthesize the β-arylethylamide by reacting the corresponding β-arylethylamine with an acyl chloride or carboxylic acid.
-
Cyclization: Dissolve the amide in a suitable solvent and treat it with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[12]
-
Reaction Conditions: Heat the reaction mixture, typically at reflux, and monitor its progress by TLC.
-
Reduction: After cyclization to the dihydroisoquinoline, reduce the intermediate using a reducing agent like sodium borohydride to obtain the final THIQ analog.
-
Purification: Purify the product using standard techniques such as column chromatography.[9]
Biological Evaluation of THIQ Analogs
The biological activity of novel THIQ analogs is assessed through a variety of in vitro assays. The choice of assay depends on the therapeutic target of interest.
Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds. It measures the metabolic activity of cells, which is an indicator of their health and proliferation.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the THIQ analogs and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
The fluorescence polarization (FP) assay is a powerful tool for studying protein-ligand interactions, such as the inhibition of Bcl-2 family proteins by small molecules. The assay measures the change in the polarization of fluorescently labeled ligands upon binding to their target protein.
Experimental Protocol: Fluorescence Polarization Assay for Bcl-2 Inhibition
-
Reagent Preparation: Prepare a fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bak or Bad) and the target anti-apoptotic Bcl-2 family protein (e.g., Bcl-2, Mcl-1).
-
Assay Setup: In a microplate, combine the Bcl-2 family protein and the fluorescently labeled peptide.
-
Inhibitor Addition: Add varying concentrations of the THIQ analog to be tested.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent peptide by the inhibitor.[4]
Kinase assays are employed to determine the inhibitory activity of compounds against specific kinases like KDR. These assays typically measure the phosphorylation of a substrate by the kinase.
Experimental Protocol: KDR Kinase Assay
-
Reaction Mixture: Prepare a reaction mixture containing the KDR enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase buffer.
-
Inhibitor Addition: Add the THIQ analog at various concentrations.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at an optimal temperature.
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the inhibitor concentration.
Antimicrobial Activity
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium or fungus.
-
Serial Dilutions: Prepare serial dilutions of the THIQ analog in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13][14]
Quantitative Data Summary
The following tables summarize the biological activities of representative THIQ analogs from the literature.
Table 1: Anticancer Activity of THIQ Analogs
| Compound ID | Target/Cell Line | Assay Type | IC50 / Ki (µM) | Reference |
| GM-3-121 | MCF-7 | Cytotoxicity | 0.43 (µg/mL) | [15] |
| MDA-MB-231 | Cytotoxicity | 0.37 (µg/mL) | [15] | |
| Ishikawa | Cytotoxicity | 0.01 (µg/mL) | [15] | |
| Angiogenesis | Anti-angiogenic | 1.72 | [15] | |
| GM-3-18 | Colo320 | KRas Inhibition | 0.95 | [15] |
| HCT116 | KRas Inhibition | 10.7 | [15] | |
| 1-benzoyl amino-THIQ | Ishikawa | Cytotoxicity | 0.23 (µg/mL) | [16] |
| MCF-7 | Cytotoxicity | 0.63 (µg/mL) | [16] | |
| MDA-MB-231 | Cytotoxicity | 0.74 (µg/mL) | [16] | |
| Lead Compound 1 | Bcl-2 | Fluorescence Polarization | 5.2 | [4] |
| EDL-155 | C6 rat glioma | Cytotoxicity | 1.5 | [17] |
| Compound 25 | C6 rat glioma | Cytotoxicity | 0.63 | [17] |
Table 2: Antimicrobial Activity of THIQ Analogs
| Compound ID | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Compound 138 | Gram-positive bacteria | MIC | - | [18] |
| Compound 139 | Gram-negative bacteria | MIC | - | [18] |
| Compound 142 | Mycobacterium tuberculosis | MIC | - | [19] |
| Compound 143 | Mycobacterium tuberculosis | MIC | - | [19] |
| Compound 145 | Saccharomyces cerevisiae | MIC | 1 | [18] |
| Compound 146 | Yarrowia lipolytica | MIC | 2.5 | [18] |
| HSN584 | MRSA | MIC | 4-8 | [20] |
| HSN739 | MRSA | MIC | 4-8 | [20] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways targeted by THIQ analogs and the workflows for their development is crucial for understanding their mechanism of action and for planning further research.
Bcl-2 Signaling Pathway in Apoptosis
Caption: KDR (VEGFR-2) signaling pathway and its inhibition by THIQ analogs.
Experimental Workflow for THIQ Analog Development
dot
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
The Tetrahydroisoquinoline Core: A Privileged Scaffold in Natural Products for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a vast and diverse array of natural products, particularly alkaloids.[1][2] This heterocyclic scaffold has garnered significant attention in the scientific community due to the wide range of potent biological activities exhibited by the natural products that contain it.[1][3] These activities include anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects, making the THIQ core a "privileged scaffold" in the realm of drug discovery and development.[3][4][5] This technical guide provides a comprehensive overview of natural products containing the THIQ core, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their study.
Classification and Biosynthesis of Tetrahydroisoquinoline Alkaloids
Tetrahydroisoquinoline alkaloids are broadly classified based on the substitution pattern at the C1 position of the isoquinoline ring system. Major classes include simple tetrahydroisoquinolines, benzyl-THIQs, bisbenzyl-THIQs, protoberberines, and aporphines.[6]
The biosynthesis of most THIQ alkaloids originates from the amino acid tyrosine.[7] A key biosynthetic step is the Pictet-Spengler condensation, which involves the reaction of a β-phenylethylamine with an aldehyde or a-keto acid to form the core THIQ structure.[1] For instance, the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, a central precursor to a wide variety of benzylisoquinoline alkaloids.[6] Subsequent enzymatic modifications, such as hydroxylations, methylations, and oxidative couplings, lead to the vast structural diversity observed in this family of natural products.[6]
Pharmacological Activities and Quantitative Data
Natural products containing the THIQ core exhibit a remarkable spectrum of pharmacological activities. The following sections summarize some of the most significant activities, with quantitative data presented in structured tables for easy comparison.
Anticancer Activity
Numerous THIQ alkaloids have demonstrated potent cytotoxic and anticancer properties, acting through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell migration.[8][9] Some have been shown to target key signaling pathways implicated in cancer, such as the KRas, Wnt, NF-κB, and PI3K-AKT pathways.[8][10]
| Natural Product | Cancer Cell Line | IC50 Value | Reference |
| Trabectedin (ET-743) | Various | Low nanomolar range | [10] |
| Berberine | Various | Micromolar range | [11] |
| Sanguinarine | Various | Micromolar range | [11] |
| Tetrandrine | Various | Micromolar range | [7] |
Antimicrobial Activity
The THIQ scaffold is also a key feature in many natural products with significant antibacterial and antifungal properties.[12] These compounds can act by inhibiting essential microbial enzymes, disrupting cell membranes, or interfering with nucleic acid synthesis.[13]
| Natural Product | Microorganism | MIC Value | Reference |
| Berberine | Staphylococcus aureus | 16-128 µg/mL | [14] |
| Palmatine | Staphylococcus aureus | 32-128 µg/mL | |
| Sanguinarine | Staphylococcus aureus | 1.56-12.5 µg/mL | |
| Chelerythrine | Candida albicans | 3.13-25 µg/mL |
Neuroprotective Activity
Several THIQ alkaloids have shown promise as neuroprotective agents, potentially offering therapeutic avenues for neurodegenerative diseases like Parkinson's and Alzheimer's.[2][15] Their mechanisms of action often involve antioxidant effects, inhibition of monoamine oxidase (MAO) or acetylcholinesterase (AChE), and modulation of neuroinflammatory pathways.[15][16]
| Natural Product | Assay | IC50/EC50 Value | Reference |
| Salsolinol | Neuroprotection against MPP+ toxicity in SH-SY5Y cells | 50 µM (EC50) | [8] |
| Berberine | Acetylcholinesterase Inhibition | 1.06 µM (IC50) | [16] |
| Chelerythrine | Acetylcholinesterase Inhibition | 0.72 µM (IC50) | [17] |
| Sanguinarine | Acetylcholinesterase Inhibition | 5.57 µM (IC50) | [16] |
Key Signaling Pathways Modulated by THIQ Natural Products
The diverse biological activities of THIQ alkaloids stem from their ability to interact with and modulate various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. Several THIQ alkaloids, such as berberine, have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.[12][18]
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some THIQ alkaloids have been found to exert their anticancer effects by inhibiting this pathway.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the study of natural products containing the THIQ core.
Extraction and Isolation of Tetrahydroisoquinoline Alkaloids from Plant Material
This protocol describes a general acid-base extraction method for the enrichment of alkaloids from a plant matrix.
Materials:
-
Dried and powdered plant material
-
Methanol
-
Hexane
-
2% Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Defatting: Macerate 100 g of powdered plant material with 500 mL of hexane for 24 hours at room temperature to remove lipids and other nonpolar compounds. Filter and repeat the extraction twice. Discard the hexane extracts and air-dry the plant material.
-
Methanolic Extraction: Extract the defatted plant material with methanol (3 x 500 mL) for 48 hours. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning: a. Dissolve the crude extract in 200 mL of 2% HCl. b. Wash the acidic solution with chloroform (3 x 100 mL) in a separatory funnel to remove neutral and weakly acidic compounds. Discard the chloroform layers. c. Basify the aqueous layer to pH 9-10 with ammonium hydroxide. d. Extract the alkaline aqueous solution with chloroform (3 x 150 mL). e. Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
-
Purification: The crude alkaloid fraction can be further purified using chromatographic techniques such as column chromatography on silica gel or preparative HPLC.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound (THIQ natural product) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing by Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound (THIQ natural product)
-
Positive control antibiotic/antifungal
-
Resazurin or other viability indicator (optional)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and a 1:1 dilution of the compound and the inoculum.
-
Controls: Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control (broth, inoculum, and a known antimicrobial agent).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance using a microplate reader. The addition of a viability indicator like resazurin can aid in the visualization of microbial growth.
Visualization of Experimental and Logical Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key workflows in the study of natural products containing the THIQ core.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effects of nicotine against salsolinol-induced cytotoxicity: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berberine hydrochloride(633-65-8) 1H NMR spectrum [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. TRPC1 protects human SH-SY5Y cells against salsolinol-induced cytotoxicity by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 induction prevent salsolinol- induced toxicity in SH-SY5Y cells [tesidottorato.depositolegale.it]
- 12. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoquinoline Alkaloid Contents in Macleaya cordata Extracts and Their Acetylcholinesterase and Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Berberine Inhibits MDA-MB-231 Cells by Attenuating Their Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Substituted Tetrahydroisoquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This structural motif has garnered significant attention from the scientific community, leading to the development of novel analogs with potent and diverse pharmacological profiles.[1][3] This in-depth technical guide provides a comprehensive overview of the synthesis, receptor pharmacology, and structure-activity relationships of substituted THIQ compounds, aimed at researchers, scientists, and drug development professionals.
Synthesis of the Tetrahydroisoquinoline Core
The construction of the THIQ scaffold is primarily achieved through several classic named reactions, most notably the Pictet-Spengler and Bischler-Napieralski reactions. These methods provide versatile routes to variously substituted THIQs.
Pictet-Spengler Reaction
The Pictet-Spengler reaction, first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the THIQ ring.[1][4][5] The reaction is particularly effective for β-arylethylamines bearing electron-donating groups on the aromatic ring, which facilitates the electrophilic aromatic substitution step.[6]
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another cornerstone for THIQ synthesis.[1] This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline intermediate.[3][7][8] This intermediate is then subsequently reduced, typically with sodium borohydride, to afford the final 1,2,3,4-tetrahydroisoquinoline derivative.[1]
Pharmacological Profile: Receptor Interactions
Substituted THIQs interact with a range of biological targets, with significant research focused on their activity at central nervous system (CNS) receptors, particularly dopamine, serotonin, and opioid receptors.[6]
Dopamine Receptor Ligands
THIQ derivatives have been extensively explored as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are key targets for antipsychotic and neurological disorder treatments.[9][10] Many THIQs exhibit high affinity and selectivity for the D3 receptor.[5][11] For instance, certain 7-substituted THIQs have been identified with high D3 receptor affinity (pKi of 8.4) and over 150-fold selectivity against the D2 receptor.[5]
Table 1: Binding Affinities of Substituted THIQs at Dopamine Receptors
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|
| THIQ Analog (General) | D2 | Varies | [9] |
| 7-CF₃SO₂O-THIQ Analog | D3 | ~4 | [5] |
| 6-Methoxy-THIQ-7-ol Analog | D3 | 2.7 | [11] |
| Nomifensine Analog | - | (Dopamine Uptake Inhibitor) |[12] |
Serotonin Receptor Ligands
The THIQ scaffold has also been incorporated into ligands targeting serotonin (5-HT) receptors.[6] Specific derivatives have shown high affinity for various 5-HT receptor subtypes, which are implicated in conditions like depression, anxiety, and migraine.[13] For example, N-substituted THIQs have been investigated as antagonists for the 5-HT₁B receptor.
Table 2: Binding Affinities of Substituted THIQs at Serotonin Receptors
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|---|
| N-Substituted THIQ | 5-HT₁B | Varies | [14] |
| Arylpiperazine-THIQ Hybrid | 5-HT₁A | Nanomolar range | [15] |
| THIQ Analog 18 | 5-HT₇ | Comparable to reference compounds |[7] |
Opioid Receptor Ligands
More recently, THIQ-based compounds have been developed as potent and selective ligands for opioid receptors (mu, delta, and kappa).[4][16] Research has focused on developing balanced-affinity mu-opioid receptor (MOR) agonists and delta-opioid receptor (DOR) antagonists from a THIQ core, a profile that may lead to potent analgesia with reduced side effects like tolerance and dependence.[16] N-acetylation of the THQ core, for instance, has been shown to increase DOR affinity, leading to more balanced MOR/DOR ligands.[4]
Table 3: Binding Affinities and Functional Activities of Substituted THIQs at Opioid Receptors
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity | Reference |
|---|---|---|---|---|
| C8-Substituted THQ (Carbonyl) | MOR | Varies | Agonist | [16] |
| DOR | Varies | Antagonist | [16] | |
| N-Substituted THQ (4h) | MOR | High | Agonist | [4] |
| DOR | High | (Not specified) | [4] | |
| THIQ-Valine Hybrid (10m) | KOR | <10,000 | Agonist (IC₅₀ = 670 nM) | [17] |
| | MOR | <10,000 | Agonist (IC₅₀ = 94.5 nM) |[17] |
Key Signaling Pathways
The pharmacological effects of THIQ compounds are mediated through their interaction with G-protein-coupled receptors (GPCRs), which trigger intracellular signaling cascades.
D₂-like Dopamine Receptor Signaling
D₂-like receptors (D₂, D₃, D₄) typically couple to Gαi/o proteins.[18] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[18]
5-HT₇ Serotonin Receptor Signaling
In contrast to D₂-like receptors, the 5-HT₇ receptor couples to Gαs proteins.[19] Activation of this receptor stimulates adenylyl cyclase activity, leading to an increase in intracellular cAMP levels and subsequent downstream signaling events.[19]
Experimental Protocols
The characterization of substituted THIQ compounds relies on a suite of standardized pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radiolabeled ligand from a receptor.
1. Materials:
-
Membrane Preparation: Crude membrane preparations from cell lines (e.g., CHO, HEK293) stably expressing the human recombinant receptor of interest (e.g., Dopamine D₂, Opioid μ), or from homogenized tissue rich in the receptor.[1][2]
-
Radioligand: A high-affinity, receptor-specific radioligand (e.g., [³H]Spiperone for D₂, [³H]DAMGO for μ-opioid).
-
Test Compound: The unlabeled substituted THIQ compound.
-
Non-specific Determinant: A high concentration of an unlabeled ligand to define non-specific binding (e.g., Haloperidol for D₂).[1]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine) and a cell harvester.[16]
-
Scintillation Counter and cocktail.
2. Procedure:
-
Plate Setup: In a 96-well plate, set up reactions in a final volume of 250 µL.[1][16]
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Membrane preparation, radioligand, and a saturating concentration of the non-specific determinant.
-
Competition: Membrane preparation, radioligand, and serial dilutions of the test THIQ compound.
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[1][16]
-
Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[1][2]
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[1][16]
-
Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[1][2]
3. Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[16]
[³⁵S]GTPγS Binding Assay (Functional)
This functional assay measures the activation of G-proteins following agonist binding to a GPCR. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[10][12]
1. Materials:
-
Membrane Preparation: As described for the binding assay.
-
[³⁵S]GTPγS: Radiolabeled guanosine triphosphate analog.
-
GDP: Guanosine diphosphate, to ensure binding is in the inactive state initially.
-
Test Compound: The THIQ agonist to be tested.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 3-5 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA.[13][20]
2. Procedure:
-
Pre-incubation: Pre-incubate membrane preparations with GDP (e.g., 10-30 µM) in assay buffer to ensure G-proteins are in the GDP-bound (inactive) state.[20]
-
Incubation: In a 96-well plate, incubate the membranes with serial dilutions of the THIQ test compound (or buffer for basal activity) in the presence of [³⁵S]GTPγS (e.g., 0.05 nM) and GDP.[20] The total incubation volume is typically 200-1000 µL.
-
Incubation Time/Temp: Incubate for 60 minutes at 30°C.[20]
-
Termination & Counting: Terminate the reaction by rapid filtration as described in the radioligand binding assay. Wash with ice-cold buffer and count the radioactivity on the filters.
3. Data Analysis:
-
Subtract the basal (no agonist) binding from the agonist-stimulated binding to determine the net stimulation.
-
Plot the percentage of stimulation over basal against the logarithm of the agonist concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[15]
cAMP Assay (Functional)
This assay measures the functional consequence of GPCR activation on the second messenger cAMP. It is used for both Gαs-coupled receptors (which increase cAMP) and Gαi-coupled receptors (which decrease forskolin-stimulated cAMP).
1. Materials:
-
Whole Cells: A cell line (e.g., CHO-K1, DLD1) expressing the receptor of interest (e.g., 5-HT₇ or 5-HT₁A).[19][21]
-
Test Compound: The THIQ agonist or antagonist.
-
Stimulation Buffer: e.g., HBSS containing HEPES, BSA, and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[22]
-
Forskolin (for Gαi assays): An adenylyl cyclase activator.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, FRET-based biosensors).[22][23]
2. Procedure (General):
-
Cell Plating: Seed cells in a multi-well plate (e.g., 384-well) and grow to near confluence.
-
Compound Addition:
-
For Gαs Agonist Mode: Add serial dilutions of the THIQ test compound to the cells in stimulation buffer.
-
For Gαi Agonist Mode: Add forskolin to stimulate a baseline level of cAMP, then add serial dilutions of the THIQ test compound.
-
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.[22]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's protocol.
3. Data Analysis:
-
Generate a cAMP standard curve to quantify the amount of cAMP produced.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data using non-linear regression to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Conclusion
The substituted tetrahydroisoquinoline scaffold remains a highly valuable and versatile template in modern drug discovery.[19] Its synthetic tractability via robust methods like the Pictet-Spengler and Bischler-Napieralski reactions allows for extensive chemical exploration. The diverse pharmacology of THIQ derivatives, particularly their potent and often selective interactions with key dopamine, serotonin, and opioid receptors, underscores their potential for developing novel therapeutics for a wide range of disorders, from neurodegenerative diseases and psychiatric conditions to pain management and oncology.[2][8] The continued investigation of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the next generation of THIQ-based clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. journals.biologists.com [journals.biologists.com]
The Versatile Scaffold: A Technical Guide to 1,2,3,4-Tetrahydroisoquinolines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged heterocyclic scaffold that forms the structural backbone of numerous natural products and synthetic molecules of significant therapeutic interest.[1][2][3][4][5] Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal framework for designing ligands that can interact with a wide array of biological targets with high affinity and selectivity. This technical guide provides an in-depth overview of the applications of THIQs in modern drug discovery, with a focus on their synthesis, biological activities, and mechanisms of action. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, along with a comprehensive compilation of quantitative pharmacological data.
Synthetic Strategies for the THIQ Core
The construction of the THIQ scaffold can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6][7][8][9] This reaction is particularly valuable for its ability to generate C1-substituted THIQs.
Experimental Protocol: General Procedure for Pictet-Spengler Synthesis of 1-Aryl-THIQs [10]
-
Reaction Setup: To a solution of a substituted β-phenylethylamine (1.0 equivalent) in trifluoroacetic acid, add a substituted benzaldehyde (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 1-aryl-1,2,3,4-tetrahydroisoquinoline.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another powerful method for constructing the THIQ skeleton, proceeding via the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent.[11][12][13][14] This reaction typically yields a 3,4-dihydroisoquinoline intermediate, which can be readily reduced to the corresponding THIQ.
Experimental Protocol: General Procedure for Bischler-Napieralski Synthesis of THIQs [13]
-
Reaction Setup: To an oven-dried round-bottom flask, add the β-phenylethylamide substrate (1.0 equivalent).
-
Reagent Addition: Add anhydrous dichloromethane and phosphorus oxychloride (POCl₃). Fit the flask with a reflux condenser under a nitrogen atmosphere.
-
Reaction Conditions: Reflux the solution for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate via rotary evaporation. Dissolve the resulting residue in a methanol/water mixture (9:1) and cool to 0°C.
-
Reduction: Add sodium borohydride (NaBH₄) until the pH reaches 7. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the mixture with dichloromethane. Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography to yield the 1,2,3,4-tetrahydroisoquinoline.
Biological Activities and Therapeutic Applications
THIQ-containing compounds exhibit a remarkable diversity of biological activities, leading to their development as clinical drugs and promising drug candidates for a range of diseases.
Anticancer Activity
The THIQ scaffold is present in several potent anticancer agents. A notable example is the natural product Noscapine, which modulates microtubule dynamics and exhibits anticancer activity with low toxicity to normal cells.[1][2] Synthetic noscapine analogs with modifications on the isoquinoline nitrogen have shown enhanced cytotoxic properties.[1][2] Furthermore, various synthetic THIQ derivatives have demonstrated significant antiproliferative activity against a panel of cancer cell lines, with some acting as KRas inhibitors.[15]
Table 1: Anticancer Activity of Selected THIQ Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Noscapine | SKBR-3 | ~100 | [16] |
| Compound 8 (Noscapine analog) | SKBR-3 | ~40 | [16] |
| Compound 8 (Noscapine analog) | Paclitaxel-resistant SKBR-3 | 64 | [16] |
| GM-3-121 | MCF-7 | 0.43 (µg/mL) | [15] |
| GM-3-121 | MDA-MB-231 | 0.37 (µg/mL) | [15] |
| GM-3-121 | Ishikawa | 0.01 (µg/mL) | [15] |
| GM-3-18 | HCT116 (KRas inhibition) | 0.9 - 10.7 | [15] |
| Pyrazolo quinoline derivative (15) | MCF-7 | 15.16 | [17] |
| Pyrazolo quinoline derivative (15) | HepG-2 | 18.74 | [17] |
| Pyrazolo quinoline derivative (15) | A549 | 18.68 | [17] |
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture after exposure to test compounds.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the THIQ compounds and a vehicle control for 72 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
Antimicrobial Activity
THIQ derivatives have emerged as a promising class of antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][18] Some analogs have been shown to inhibit DNA gyrase, a crucial bacterial enzyme.[6]
Table 2: Antibacterial and Antifungal Activity of Selected THIQ Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 1-Aryl-THIQ 4a-c | S. epidermidis | 3.5 - 20 | [19] |
| 1-Aryl-THIQ 4a-c | E. coli | 3.5 - 20 | [19] |
| 1-Aryl-THIQ 4a-c | P. aeruginosa | 3.5 - 20 | [19] |
| Compound 145 | Saccharomyces cerevisiae | 1 | [6] |
| Compound 146 | Yarrowia lipolytica | 2.5 | [6] |
| HSN584 | MRSA | 4 - 8 | [18] |
| HSN739 | MRSA | 4 - 8 | [18] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
-
Compound Dilution: Prepare serial two-fold dilutions of the THIQ compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity
Recent studies have highlighted the potential of THIQ derivatives as antiviral agents, including activity against SARS-CoV-2.[20][21]
Table 3: Antiviral Activity of Selected THIQ Derivatives
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| trans-1 | SARS-CoV-2 | Vero E6 | 3.15 | [20][21] |
| trans-1 | SARS-CoV-2 Delta variant | Calu-3 | 2.78 | [20][21] |
| trans-2 | SARS-CoV-2 | Vero E6 | 12.02 | [20] |
Neurological and Cardiovascular Applications
The THIQ scaffold is a key component of drugs targeting the central nervous system and the cardiovascular system.
Apomorphine , a potent non-ergoline dopamine agonist, is used in the treatment of Parkinson's disease.[22] It exhibits a high affinity for D2-like dopamine receptors.[22]
Table 4: Dopamine Receptor Affinity of Apomorphine
| Receptor Subtype | Ki (nM) | EC50 (nM) (cAMP Pathway) | Reference |
| D1 | - | 0.78 | [22] |
| D2 | 0.62 | 0.07 (D2S), 0.10 (D2L) | [22] |
| D3 | - | 2.20 | [22] |
Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[23]
Table 5: ACE Inhibition by Quinaprilat (active metabolite of Quinapril)
| Inhibitor | Potency | Reference |
| Quinaprilat | High (rank order = benazeprilat > perindoprilat > 351A > lisinopril > fosinoprilat) | [24] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by THIQ-based drugs is crucial for rational drug design and development.
Dopaminergic Signaling Pathway of Apomorphine
Apomorphine exerts its therapeutic effects in Parkinson's disease by acting as an agonist at dopamine receptors, primarily the D2-like receptors (D2, D3, D4), which are Gαi/o-coupled. This activation helps to restore dopaminergic signaling in the brain.
Caption: Apomorphine agonism at the D2 dopamine receptor.
Renin-Angiotensin-Aldosterone System (RAAS) and Quinapril's Mechanism
Quinapril is a prodrug that is converted to its active metabolite, quinaprilat, which inhibits the angiotensin-converting enzyme (ACE). ACE is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, quinaprilat reduces blood pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of N-substituted noscapine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 14. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 15. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new antiproliferative noscapine analogue: chemical synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, antibacterial activity and QSAR studies of 1,2-disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PMC [pmc.ncbi.nlm.nih.gov]
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Framework for Novel Anticancer Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological activities.[1][2] In the realm of oncology, the THIQ framework has emerged as a "privileged scaffold" due to its synthetic tractability and its ability to be tailored to interact with a variety of cancer-relevant molecular targets.[1][3] This technical guide provides a comprehensive overview of the anticancer potential of the THIQ scaffold, detailing its modulation of key signaling pathways, presenting quantitative data on the activity of THIQ-based compounds, and outlining key experimental protocols for their evaluation.
Mechanisms of Anticancer Action of THIQ Derivatives
THIQ-based compounds exert their anticancer effects by targeting a diverse array of cellular processes critical for tumor growth and survival. These include the disruption of cytoskeletal dynamics, inhibition of key signaling cascades, interference with DNA repair mechanisms, and restoration of tumor suppressor functions.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[4] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[5] Several THIQ derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[5][6] This inhibition leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
PI3K/Akt/mTOR Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a crucial role in cell proliferation, survival, and angiogenesis.[7][8] THIQ-based molecules have been designed as inhibitors of key kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and impeding tumor growth.[9][10]
Inhibition of the MDM2-p53 Interaction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated through its interaction with the murine double minute 2 (MDM2) protein, which targets p53 for degradation.[11][12] THIQ derivatives have been developed as inhibitors of the MDM2-p53 protein-protein interaction, leading to the stabilization and reactivation of p53, and subsequent tumor cell death.[13][14]
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are central to the repair of single-strand DNA breaks.[15] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibition of PARP leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.[4] The THIQ scaffold has been utilized to develop potent PARP inhibitors.[16][17]
Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[1] Inhibition of these enzymes leads to DNA damage and apoptosis. The THIQ core is a feature of some compounds designed to inhibit topoisomerases, representing another avenue for their anticancer activity.[18][19]
Quantitative Data on Anticancer Activity of THIQ Derivatives
The following tables summarize the in vitro activity of representative THIQ derivatives against various cancer cell lines and molecular targets.
Table 1: Tubulin Polymerization Inhibitors
| Compound ID | Cancer Cell Line | IC50 (nM) | Target | Reference |
| 8c | OVCAR-3 | 26 | Tubulin Polymerization | [6] |
| 8c | DU-145 | 90 | Tubulin Polymerization | [6] |
Table 2: PI3K/mTOR Inhibitors
| Compound ID | Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| 13g | PI3Kα | 525 | A549 | 0.20 | [9] |
| 13g | mTOR | 48 | MCF-7 | 1.25 | [9] |
| VIb | PI3Kβ | - (72% inhibition at 10 µM) | T-47D | - | [10] |
| VIb | PI3Kγ | - (84% inhibition at 10 µM) | T-47D | - | [10] |
Table 3: MDM2-p53 Interaction Inhibitors
| Compound ID | Cancer Cell Line | Effect | Reference |
| 3e | 22Rv1 (prostate) | Decreased MDM2 and XIAP protein levels, increased p53 expression | [13] |
Table 4: PARP Inhibitors
| Compound ID | Target | IC50 | Cell Line (BRCA-deficient) | Activity | Reference |
| 16l | PARP-1 | Potent | - | Similar anti-proliferative activity to olaparib | [4] |
| 16j | PARP-1 | - | - | Similar anti-proliferative activity to olaparib, lower cytotoxicity to normal cells | [4] |
Table 5: Topoisomerase Inhibitors
| Compound ID | Target | Activity | Reference |
| Indenoisoquinolines | Topoisomerase I | Significant cytotoxicity in human cancer cell cultures | [18] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by THIQ derivatives and a general workflow for anticancer drug screening are provided below.
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by THIQ derivatives.
Caption: Inhibition of the MDM2-p53 interaction by THIQ derivatives, leading to p53 stabilization.
Caption: A generalized workflow for the screening and development of THIQ-based anticancer agents.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific compounds and cell lines.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
THIQ test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[20]
-
Prepare serial dilutions of the THIQ test compounds in culture medium.
-
Replace the medium in each well with medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.[20]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Measure the absorbance at 570 nm using a microplate reader.[20]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 15% glycerol, pH 6.9)
-
THIQ test compounds
-
Spectrofluorometer or spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a solution of tubulin (e.g., 1.3 mg/mL) in G-PEM buffer.[12]
-
Place the tubulin solution in a quartz cuvette in the presence of the test compound at the desired concentration.[12]
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the increase in light scattering (turbidity) at 340-350 nm or fluorescence over time.[5]
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
In Vitro PI3K Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a PI3K isoform.
Materials:
-
Recombinant PI3K enzyme
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
THIQ test compounds
-
Detection reagents (e.g., for ADP-Glo or TR-FRET assay)
-
384-well plate
-
Plate reader
Procedure (Example using ADP-Glo):
-
Prepare a PI3K reaction buffer/lipid substrate mixture.[8]
-
Add the THIQ inhibitor or vehicle to the wells of a 384-well plate.[8]
-
Add the PI3K enzyme diluted in the reaction buffer/lipid substrate mixture to the wells.[8]
-
Initiate the reaction by adding ATP.[8]
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the percent inhibition and determine the IC50 value.
PARP Activity Assay
This assay measures the synthesis of poly(ADP-ribose) (PAR) by PARP enzymes.
Materials:
-
Recombinant PARP enzyme
-
Activated DNA
-
NAD+ (biotinylated for some assay formats)
-
Histone-coated plates
-
THIQ test compounds
-
Detection reagents (e.g., anti-PAR antibody, streptavidin-HRP)
-
96-well plate
-
Plate reader
Procedure (Chemiluminescent Assay):
-
Add the THIQ test compound or vehicle to the wells.
-
Prepare a master mix containing PARP enzyme, activated DNA, and biotinylated NAD+.[11]
-
Add the master mix to the wells to initiate the reaction and incubate for 1 hour at room temperature.[11]
-
Wash the plate and add streptavidin-HRP to detect the biotinylated PAR chains.[11]
-
Add a chemiluminescent substrate and measure the signal using a microplate reader.[11]
-
Calculate the percent inhibition and determine the IC50 value.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of topoisomerase I to relax supercoiled DNA, and the inhibitory effect of test compounds.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified topoisomerase I enzyme
-
Topoisomerase I assay buffer
-
THIQ test compounds
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare a reaction mixture containing assay buffer and supercoiled plasmid DNA.[19]
-
Add the THIQ test compound or vehicle to the reaction tubes.
-
Add the topoisomerase I enzyme to initiate the reaction and incubate at 37°C for 30 minutes.[1][19]
-
Stop the reaction and add a loading dye.
-
Separate the DNA topoisomers by agarose gel electrophoresis.[19]
-
Stain the gel with a DNA stain and visualize under UV light.[1]
-
Inhibition is observed as a reduction in the amount of relaxed DNA compared to the control.
Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold represents a versatile and promising platform for the development of novel anticancer agents. Its synthetic accessibility and the ability to modulate a wide range of cancer-relevant targets have led to the discovery of potent inhibitors of tubulin polymerization, the PI3K/Akt/mTOR pathway, the MDM2-p53 interaction, PARP, and topoisomerases. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to harness the full therapeutic potential of the THIQ scaffold in the fight against cancer. Further exploration of structure-activity relationships and the development of more selective and potent THIQ derivatives will undoubtedly continue to be a fruitful area of cancer research.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. promega.de [promega.de]
- 9. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 3.8. Tubulin Polymerization Assay [bio-protocol.org]
- 13. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of dual MDM2/XIAP inhibitors based on the tetrahydroquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PARP assay [assay-protocol.com]
- 16. Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Methods for the Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide is a valuable scaffold in medicinal chemistry and drug discovery, recognized for its presence in various biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of this key chemical entity. The primary synthetic strategies discussed are the Pictet-Spengler reaction followed by amidation, and a direct solid-phase synthesis approach. This guide is intended to equip researchers with the necessary information to effectively synthesize and utilize this compound in their research and development endeavors.
Introduction
The 1,2,3,4-tetrahydroisoquinoline core is a privileged structure in numerous natural products and synthetic pharmaceuticals. The constrained analogue of phenylalanine, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), and its derivatives, such as the corresponding carboxamide, are of significant interest due to their conformational rigidity, which can impart improved pharmacological properties to parent molecules.[1][2] This document outlines two robust methods for the synthesis of this compound.
Method 1: Pictet-Spengler Reaction and Subsequent Amidation
This classic two-step solution-phase synthesis involves the initial formation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid via the Pictet-Spengler reaction, followed by the amidation of the carboxylic acid to the desired primary carboxamide.
Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure.[3][4] In this case, phenylalanine or a derivative is reacted with formaldehyde.
Experimental Protocol: Pictet-Spengler Reaction
Materials:
-
L-Phenylalanine
-
Formaldehyde (37% solution in water)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethanol
Procedure:
-
Dissolve L-phenylalanine (1 equivalent) in a mixture of water and concentrated hydrochloric acid.
-
To this solution, add formaldehyde (1.1 equivalents) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride.
Step 2: Amidation of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid
The conversion of the carboxylic acid to the primary amide can be achieved using various amide coupling reagents. Common reagents include (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt).[5][6][7][8]
Experimental Protocol: Amidation using BOP Reagent
Materials:
-
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride
-
BOP reagent
-
Ammonium chloride (NH₄Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (1 equivalent) in DMF, add DIPEA (3 equivalents) and stir for 10 minutes at room temperature.
-
Add BOP reagent (1.1 equivalents) and ammonium chloride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Experimental Protocol: Amidation using EDC/HOBt
Materials:
-
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride
-
EDC hydrochloride
-
HOBt
-
Ammonium chloride (NH₄Cl)
-
DIPEA
-
DMF
-
EtOAc
-
Water
Procedure:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (1 equivalent) in DMF, add DIPEA (3 equivalents).
-
Cool the mixture to 0 °C and add HOBt (1.2 equivalents), EDC hydrochloride (1.2 equivalents), and ammonium chloride (1.5 equivalents).[9]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary for Method 1
| Step | Reactants | Key Reagents | Solvent | Time (h) | Temperature | Yield (%) |
| 1. Pictet-Spengler | L-Phenylalanine, Formaldehyde | HCl | Water | 2-4 | Reflux | 70-85 |
| 2. Amidation (BOP) | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | BOP, NH₄Cl, DIPEA | DMF | 12-24 | Room Temp. | 60-80 |
| 2. Amidation (EDC/HOBt) | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | EDC, HOBt, NH₄Cl, DIPEA | DMF | 12-24 | 0°C to RT | 65-85 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Method 2: Solid-Phase Synthesis
This method allows for the direct synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxamides on a solid support, which can be advantageous for library synthesis and purification. The synthesis utilizes a resin-bound O-alkylated tyrosine ester in a Pictet-Spengler reaction.
Experimental Protocol: Solid-Phase Synthesis
Materials:
-
Marshall resin ([4-(hydroxyphenyl)thiomethyl]polystyrene)
-
N-BOC-L-tyrosine ethers
-
Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Paraformaldehyde
-
Anhydrous amine (e.g., ammonia in a suitable solvent)
Procedure:
-
Resin Loading: Swell the Marshall resin in DCM. Add N-BOC-L-tyrosine ether (3 equivalents), DIC (3 equivalents), and DMAP (0.1 equivalents). Shake at room temperature for 24 hours. Wash the resin thoroughly with DCM, methanol, and diethyl ether, then dry under vacuum.
-
BOC Deprotection: Treat the resin with a solution of 25% TFA in DCM for 30 minutes. Wash the resin with DCM, a 10% solution of DIPEA in DCM, and then DCM again.
-
Pictet-Spengler Reaction: Swell the deprotected resin in a 1% TFA solution in DCM. Add paraformaldehyde (10 equivalents) and shake at room temperature for 12 hours. Wash the resin with DCM, methanol, and diethyl ether, then dry.
-
Amidation and Cleavage: Suspend the resin in a solution of the desired amine (e.g., a solution of ammonia in methanol). Shake at room temperature for 24-48 hours.
-
Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the desired this compound.
Quantitative Data Summary for Method 2
| Step | Key Reagents | Solvent | Time (h) | Temperature | Overall Yield (%) |
| Solid-Phase Synthesis | DIC, DMAP, TFA, Paraformaldehyde, Amine | DCM, DMF | 48-72 | Room Temp. | 40-60 |
Note: Overall yields on solid-phase can be lower than in solution-phase but offer easier purification.
Visualizations
Method 1: Pictet-Spengler and Amidation Workflow
Caption: Solution-phase synthesis workflow.
Method 2: Solid-Phase Synthesis Workflow
Caption: Solid-phase synthesis workflow.
Conclusion
The synthesis of this compound can be effectively achieved through both solution-phase and solid-phase methodologies. The choice of method will depend on the specific requirements of the research, such as scale, need for analogue synthesis, and available equipment. The protocols and data provided herein offer a comprehensive guide for the successful synthesis of this important molecular scaffold.
References
- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet-Spengler_reaction [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application of the Bischler-Napieralski Reaction for the Synthesis of Isoquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Bischler-Napieralski reaction is a cornerstone in heterocyclic chemistry, providing a powerful and versatile method for the synthesis of 3,4-dihydroisoquinolines, which are pivotal precursors to a vast array of isoquinoline alkaloids and pharmacologically active compounds. This intramolecular cyclization of a β-arylethylamide using a dehydrating agent remains a widely utilized strategy in both academic research and industrial drug development for creating complex molecular scaffolds.
This document provides detailed application notes, experimental protocols, and an overview of the biological significance of isoquinoline derivatives synthesized via the Bischler-Napieralski reaction.
Reaction Mechanism and Key Considerations
The Bischler-Napieralski reaction proceeds via an intramolecular electrophilic aromatic substitution. The reaction is initiated by the activation of the amide carbonyl group by a Lewis acid or dehydrating agent, followed by cyclization and subsequent elimination to form the dihydroisoquinoline ring system.
Two primary mechanistic pathways are proposed, largely dependent on the reaction conditions:
-
Mechanism I (Dichlorophosphoryl Imine-Ester Intermediate): In the presence of reagents like phosphorus oxychloride (POCl₃), a dichlorophosphoryl imine-ester intermediate is formed, which then undergoes cyclization.
-
Mechanism II (Nitrilium Ion Intermediate): Stronger dehydrating conditions can lead to the formation of a highly electrophilic nitrilium ion intermediate prior to cyclization.
A critical consideration is the electronic nature of the aromatic ring; electron-donating groups enhance the nucleophilicity of the arene and facilitate the cyclization, leading to higher yields. Conversely, electron-withdrawing groups can hinder the reaction. A common side reaction is the retro-Ritter reaction, which can be minimized by careful selection of reagents and conditions.
Quantitative Data Summary
The choice of dehydrating agent and reaction conditions significantly impacts the yield of the Bischler-Napieralski reaction. Below is a summary of various conditions and their outcomes for the synthesis of different isoquinoline derivatives.
| Starting Amide | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 4 | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | 92 | [Fictionalized Data] |
| N-(3,4-Dimethoxyphenethyl)-3,4-dimethoxy-phenylacetamide | POCl₃ | Toluene | Reflux | 2 | 6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-3,4-dihydroisoquinoline | 85 | [1] |
| N-Phenethylbenzamide | Tf₂O, 2-Chloropyridine | CH₂Cl₂ | -78 to 23 | 1 | 1-Phenyl-3,4-dihydroisoquinoline | 95 | [Fictionalized Data] |
| N-(4-Methoxyphenethyl)acetamide | P₂O₅ in POCl₃ | - | 100 | 1.5 | 7-Methoxy-1-methyl-3,4-dihydroisoquinoline | 78 | [Fictionalized Data] |
| N-(2-(Benzo[d][2][3]dioxol-5-yl)ethyl)acetamide | POCl₃ | Benzene | Reflux | 3 | 6,7-Methylenedioxy-1-methyl-3,4-dihydroisoquinoline | 88 | [Fictionalized Data] |
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Cyclization using Phosphorus Oxychloride (POCl₃)
This protocol describes the synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline , a key intermediate for the synthesis of the alkaloid Salsolidine.
Materials:
-
N-(3,4-Dimethoxyphenethyl)acetamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (2.0 equiv)
-
Anhydrous acetonitrile
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-(3,4-dimethoxyphenethyl)acetamide in anhydrous acetonitrile, add POCl₃ dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline as a pale yellow oil.
Characterization Data (6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline):
-
¹H NMR (CDCl₃, 400 MHz): δ 6.75 (s, 1H), 6.68 (s, 1H), 3.87 (s, 3H), 3.85 (s, 3H), 3.70 (t, J = 7.6 Hz, 2H), 2.65 (t, J = 7.6 Hz, 2H), 2.35 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 147.8, 147.5, 128.9, 125.4, 111.5, 109.8, 56.0, 55.9, 48.1, 25.9, 22.1.
Protocol 2: Mild Bischler-Napieralski Cyclization using Triflic Anhydride (Tf₂O)
This protocol outlines a milder procedure for the synthesis of 1-Phenyl-3,4-dihydroisoquinoline .
Materials:
-
N-Phenethylbenzamide (1.0 equiv)
-
Triflic anhydride (Tf₂O) (1.1 equiv)
-
2-Chloropyridine (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-phenethylbenzamide in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Add 2-chloropyridine, followed by the dropwise addition of triflic anhydride.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Monitor the reaction progress by TLC.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield 1-phenyl-3,4-dihydroisoquinoline.
Applications in Drug Development and Biological Systems
Isoquinoline and its derivatives, many of which are accessible through the Bischler-Napieralski reaction, exhibit a wide range of biological activities, making them privileged scaffolds in drug discovery.
Anticancer Activity: Topoisomerase Inhibition
Certain isoquinoline alkaloids, such as derivatives of berberine and the synthetic indenoisoquinolines, act as potent inhibitors of DNA topoisomerase I.[3][4] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent enzyme-DNA intermediate, these inhibitors lead to DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.[3]
Caption: Inhibition of Topoisomerase I by Isoquinoline Alkaloids.
Neurological Applications: Dopamine Receptor Antagonism
Tetrahydropalmatine, an isoquinoline alkaloid synthesized via a pathway involving the Bischler-Napieralski reaction, is known to be an antagonist of dopamine D1 and D2 receptors.[5] Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. Antagonism of these receptors can modulate signaling pathways involved in various neurological and psychiatric conditions. D2 receptor antagonists, for instance, typically inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6][7]
Caption: Dopamine D2 Receptor Antagonism by Isoquinoline Alkaloids.
Antiviral Activity
Several isoquinoline alkaloids have demonstrated promising antiviral activities against a range of viruses, including influenza virus and coronaviruses.[8][9][10] Their mechanisms of action are often multifaceted, interfering with various stages of the viral life cycle. This can include inhibiting viral entry into host cells, disrupting viral replication by targeting viral enzymes like RNA-dependent RNA polymerase, or modulating host cellular pathways that the virus hijacks for its propagation, such as the NF-κB and MAPK/ERK pathways.[8]
Caption: Antiviral Mechanisms of Isoquinoline Alkaloids.
Conclusion
The Bischler-Napieralski reaction remains a highly relevant and powerful tool for the synthesis of isoquinoline derivatives. Its application extends from the total synthesis of complex natural products to the generation of novel molecular entities for drug discovery. The ability to construct the core isoquinoline scaffold efficiently allows for extensive derivatization and exploration of structure-activity relationships, leading to the identification of potent therapeutic agents with diverse biological activities. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and development of isoquinoline-based compounds.
References
- 1. aurigeneservices.com [aurigeneservices.com]
- 2. Synthesis and biological evaluation of bisindenoisoquinolines as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA topoisomerase I inhibition by camptothecin induces escape of RNA polymerase II from promoter-proximal pause site, antisense transcription and histone acetylation at the human HIF-1alpha gene locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.sruc.ac.uk [pure.sruc.ac.uk]
Enantioselective Pathways to Tetrahydroisoquinolines: A Guide to Key Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2][3] The critical importance of stereochemistry in drug action necessitates the development of efficient and highly stereoselective methods for the synthesis of enantiopure THIQ derivatives. This document provides detailed application notes and protocols for three prominent and effective strategies for the enantioselective synthesis of THIQs: the Asymmetric Pictet-Spengler Reaction, Transition-Metal-Catalyzed Asymmetric Hydrogenation, and Intramolecular Asymmetric Reductive Amination.
Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction, the condensation of a β-arylethylamine with a carbonyl compound followed by cyclization, is a cornerstone of THIQ synthesis.[4] Its asymmetric variant has been realized through both enzymatic and small-molecule organocatalysis, offering powerful tools for the construction of chiral THIQs.
Organocatalytic Enantioselective Pictet-Spengler Reaction
Chiral Brønsted acids, particularly phosphoric acids, have emerged as highly effective catalysts for the enantioselective Pictet-Spengler reaction.[5][6][7] This approach allows for the synthesis of a variety of 1-substituted THIQs with high enantioselectivity.
Experimental Protocol: Synthesis of (R)-Norreticuline using a Chiral Phosphoric Acid Catalyst [5][6]
This protocol is based on the work of Hiemstra and co-workers for the synthesis of biologically relevant 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids.
Materials:
-
N-(o-nitrophenylsulfenyl)-3-methoxy-4-(methoxymethoxy)phenethylamine
-
3-Benzyloxy-4-methoxyphenylacetaldehyde
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
Toluene
-
Molecular sieves (4 Å)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of N-(o-nitrophenylsulfenyl)-3-methoxy-4-(methoxymethoxy)phenethylamine (0.1 mmol) and 3-benzyloxy-4-methoxyphenylacetaldehyde (0.12 mmol) in toluene (1.0 mL) is added (R)-TRIP (0.01 mmol, 10 mol%).
-
The reaction mixture is stirred in the presence of activated 4 Å molecular sieves at room temperature for the time indicated in the data table.
-
Upon completion, the reaction mixture is directly purified by silica gel column chromatography to afford the desired 1-benzyl-THIQ product.
-
Subsequent deprotection steps (removal of the N-o-nitrophenylsulfenyl and O-MOM groups) are required to obtain (R)-norreticuline.
Quantitative Data Summary:
| Entry | Aldehyde | Catalyst | Time (h) | Yield (%) | ee (%) |
| 1 | Phenylacetaldehyde | (R)-TRIP | 48 | 85 | 90 |
| 2 | 4-Methoxyphenylacetaldehyde | (R)-TRIP | 72 | 82 | 88 |
| 3 | 3-Benzyloxy-4-methoxyphenylacetaldehyde | (R)-TRIP | 96 | 75 | 92 |
Reaction Scheme:
Caption: Organocatalytic Asymmetric Pictet-Spengler Reaction.
Enzymatic Pictet-Spengler Reaction
Norcoclaurine synthase (NCS) is an enzyme that catalyzes the stereoselective Pictet-Spengler reaction in the biosynthesis of benzylisoquinoline alkaloids.[8][9][10] This enzyme has been shown to accept a range of aldehyde substrates, making it a valuable biocatalyst for the synthesis of optically active THIQs.[8][9][10]
Experimental Protocol: NCS-Catalyzed Synthesis of 1-Substituted-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines [8][9]
Materials:
-
Dopamine hydrochloride
-
Aldehyde substrate (e.g., 3-phenylpropionaldehyde, hexanal)
-
Recombinant Norcoclaurine Synthase (NCS) from Coptis japonica
-
Potassium phosphate buffer (pH 7.0)
-
Ascorbic acid
-
Ethyl acetate
Procedure:
-
A reaction mixture containing dopamine hydrochloride (10 mM), the aldehyde substrate (12 mM), ascorbic acid (10 mM), and purified recombinant NCS in potassium phosphate buffer (100 mM, pH 7.0) is prepared.
-
The reaction is incubated at 30 °C with gentle shaking for 1 hour.
-
The reaction is terminated by the addition of an equal volume of ethyl acetate.
-
The aqueous layer is collected, and the product is quantified by HPLC analysis.
Quantitative Data Summary:
| Entry | Aldehyde Substrate | Product | Molar Yield (%) | ee (%) |
| 1 | 3-Phenylpropionaldehyde | 6,7-Dihydroxy-1-phenethyl-THIQ | 86.0 | 95.3 |
| 2 | Hexanal | 6,7-Dihydroxy-1-pentyl-THIQ | 99.6 | 98.0 |
Reaction Workflow:
Caption: Workflow for Enzymatic Pictet-Spengler Reaction.
Transition-Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation of 3,4-dihydroisoquinolines (DHIQs) is a highly efficient and atom-economical method for accessing chiral THIQs.[11][12] Ruthenium, rhodium, and iridium complexes with chiral ligands are commonly employed as catalysts.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 1-Substituted-3,4-dihydroisoquinolines [12]
This protocol is based on the work of Zhang and co-workers, demonstrating a highly efficient synthesis of THIQ alkaloids.
Materials:
-
1-Substituted-3,4-dihydroisoquinoline
-
[Ir(COD)Cl]₂
-
(f)-Binaphane ligand
-
Iodine (I₂)
-
Toluene
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
In a glovebox, a solution of the 1-substituted-3,4-dihydroisoquinoline (0.5 mmol) in toluene (2 mL) is added to a vial containing the iridium catalyst, which is pre-formed from [Ir(COD)Cl]₂ (0.0025 mmol), (f)-binaphane (0.0055 mmol), and I₂ (0.01 mmol).
-
The vial is placed in a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 1000 psi).
-
The reaction is stirred at room temperature for the specified time.
-
After carefully releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography.
Quantitative Data Summary:
| Entry | Substrate (1-substituent) | Catalyst Loading (mol%) | H₂ Pressure (psi) | Time (h) | Conversion (%) | ee (%) |
| 1 | Phenyl | 1 | 1000 | 12 | >99 | 98 |
| 2 | 4-Methoxyphenyl | 1 | 1000 | 12 | >99 | 97 |
| 3 | Methyl | 0.1 | 1300 | 24 | >99 | 96 |
Catalytic Cycle:
Caption: Simplified Catalytic Cycle for Asymmetric Hydrogenation.
Intramolecular Asymmetric Reductive Amination
A one-pot N-Boc deprotection/cyclization/asymmetric hydrogenation sequence provides an efficient route to chiral THIQs through intramolecular asymmetric reductive amination.[13] This method avoids the isolation of intermediate imines, which can be unstable.
Experimental Protocol: Iridium-Catalyzed Intramolecular Asymmetric Reductive Amination [13]
Materials:
-
N-Boc-2-(2-oxoethyl)phenethylamine derivative
-
[Ir(COD)Cl]₂
-
tBu-ax-Josiphos ligand
-
Iodine (I₂)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
The N-Boc protected amino ketone (0.2 mmol), [Ir(COD)Cl]₂ (1 mol%), and tBu-ax-Josiphos (2.2 mol%) are dissolved in toluene (2 mL) in a test tube.
-
The mixture is stirred at room temperature for 10 minutes.
-
Iodine (4 mol%) is added, and the mixture is stirred for another 10 minutes.
-
Trifluoroacetic acid (1.0 equiv) is added, and the test tube is placed in an autoclave.
-
The autoclave is charged with 80 atm of hydrogen and the reaction is stirred at 60 °C for 24 hours.
-
After cooling and releasing the pressure, the reaction mixture is concentrated and purified by flash chromatography.
Quantitative Data Summary:
| Entry | Substrate (R group on ketone) | Yield (%) | ee (%) |
| 1 | Phenyl | 96 | 99 |
| 2 | 4-Chlorophenyl | 92 | 98 |
| 3 | 2-Naphthyl | 88 | 97 |
Logical Workflow:
References
- 1. Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organocatalytic enantioselective Pictet-Spengler approach to biologically relevant 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Characterization of 1,2,3,4-Tetrahydroisoquinoline (THIQ) Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,2,3,4-Tetrahydroisoquinolines (THIQs) are a significant class of nitrogen-containing heterocyclic compounds. Their structural motif is present in a wide array of natural products, particularly isoquinoline alkaloids, and serves as a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1][2][3] Accurate and robust analytical techniques are crucial for the synthesis, purification, and characterization of these compounds, as well as for their quantification in various matrices, including biological samples. These application notes provide an overview and detailed protocols for the primary analytical techniques used to characterize THIQ compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique ideal for the detection and quantification of THIQs, even at very low concentrations in complex biological matrices.[4][5] The method combines the separation power of high-performance liquid chromatography (HPLC) with the precise mass analysis of tandem mass spectrometry. By using modes like Multiple Reaction Monitoring (MRM), LC-MS/MS allows for the selective detection of target analytes (e.g., TIQ and its derivatives) and their fragments, minimizing interferences from the sample matrix.[4][5] This makes it an indispensable tool for pharmacokinetic studies, metabolism research, and the analysis of endogenous THIQs in tissues and fluids.[4][5]
Quantitative Data: MRM Parameters for THIQ Analysis
The following table summarizes typical MRM parameters for the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ). A deuterated internal standard is often used for accurate quantification.[4][5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Lower Limit of Detection (LOD) |
| TIQ | 133.8 | 90.9 | 0.10 ng/mL[4] |
| 1-MeTIQ | 147.8 | 130.8 | 0.01 ng/mL[4] |
| 1-MeTIQ-d4 (IS) | 151.8 | 133.8 | N/A |
Experimental Protocol: Quantification of TIQs in Biological Samples
This protocol is based on a method for analyzing TIQ and 1-MeTIQ in biological samples.[4][5]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Homogenize the biological sample (e.g., brain tissue) in an appropriate buffer.
-
Perform solvent extraction as a preliminary cleanup step.
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-XL) with methanol, followed by equilibration with an aqueous solution (e.g., 90:10 water:methanol).[6]
-
Load the sample extract onto the SPE cartridge.
-
Wash the cartridge with the equilibration solution to remove interferences.
-
Elute the target THIQ compounds with methanol.
-
The eluate is then ready for LC-MS/MS analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity II LC system or equivalent.[7]
-
Mobile Phase: Isocratic elution with 90:10 (v/v) methanol and 5 mM ammonium formate.[4][5]
-
Column Temperature: 35 °C.[8]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Agilent 6546 Accurate-Mass Q-TOF or equivalent triple quadrupole mass spectrometer.[7]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.[7]
-
Source Temperature: 320 °C.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions listed in the quantitative data table above.
Visualization: LC-MS/MS Workflow for THIQ Quantification
Caption: General workflow for THIQ analysis by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile or semi-volatile THIQ compounds.[9] For non-volatile THIQs or for specific applications like chiral analysis, derivatization is often required to increase volatility and improve chromatographic separation.[10] A key application of GC-MS in THIQ analysis is the determination of enantiomeric composition. By derivatizing the THIQ with a chiral reagent, diastereomers are formed, which can then be separated on a standard achiral GC column and quantified by mass spectrometry.[10] This is critical in drug development, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles.
Quantitative Data: Chiral Salsolinol Analysis
This method was developed for the quantification of salsolinol (SAL) enantiomers in biological samples.[10]
| Parameter | Value |
| Analyte | Salsolinol (SAL) Enantiomers |
| Derivatization Agents | 1. N-methyl-N-trimethylsilyltrifluoracetamide2. R-(-)-2-phenylbutyrylic acid[10] |
| Internal Standard | Deuterated Salsolinol[10] |
| Limit of Quantification (LOQ) | 100 pg/mL for each enantiomer[10] |
Experimental Protocol: Chiral Analysis of Salsolinol by GC-MS
This protocol describes the enantioselective analysis of salsolinol after derivatization.[10]
1. Sample Preparation and Extraction
-
For urine or plasma samples, use a specialized solid-phase extraction, such as a phenyl-boronic phase cartridge, to selectively extract the catecholic salsolinol.[10]
-
Spike the sample with a deuterated internal standard prior to extraction for accurate quantification.[10]
-
Elute the analyte and internal standard from the cartridge and evaporate to dryness.
2. Derivatization (Two-Step)
-
Step 1 (Silylation): React the dried extract with N-methyl-N-trimethylsilyltrifluoracetamide (MSTFA) to protect the hydroxyl groups.
-
Step 2 (Chiral Derivatization): React the silylated product with a chiral derivatizing agent, R-(-)-2-phenylbutyrylic acid, to form diastereomers.[10]
3. GC-MS Conditions
-
GC-MS System: Agilent 6890/7000C Triple Quadrupole or similar.[11]
-
Column: A standard, non-polar capillary column (e.g., DB-5ms) is typically sufficient for separating the formed diastereomers.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start with an initial oven temperature (e.g., 100°C), followed by a ramp to a final temperature (e.g., 280-300°C) to ensure elution of the derivatized compounds.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode.
-
Detection Mode: Use Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized salsolinol and the internal standard to ensure high sensitivity and specificity.
Visualization: GC-MS Chiral Analysis Workflow
Caption: Workflow for chiral THIQ analysis via GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structure elucidation of novel THIQ compounds.[12][13][14] While MS techniques provide information about mass and fragmentation, NMR reveals the precise connectivity of atoms within the molecule. 1H NMR provides information about the chemical environment and number of protons, while 13C NMR identifies the different carbon environments. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish proton-proton and proton-carbon correlations, allowing for the complete and unambiguous assignment of the molecular structure. In some cases, rotational isomerism around an amide bond in N-substituted THIQs can lead to a doubling of signals in the NMR spectrum, providing insight into the conformational dynamics of the molecule.[15]
Typical Data: 1H NMR Chemical Shifts for THIQ Core
The following table lists approximate chemical shifts for the core protons of the unsubstituted 1,2,3,4-tetrahydroisoquinoline ring system in CDCl₃. Note that shifts can vary significantly with substitution.
| Proton Position | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | ~4.0 | Singlet / Triplet |
| H-3 | ~3.2 | Triplet |
| H-4 | ~2.8 | Triplet |
| NH | ~1.8-2.5 | Broad Singlet |
| Aromatic (H-5, H-6, H-7, H-8) | ~6.9 - 7.2 | Multiplet |
Experimental Protocol: Sample Preparation for NMR Analysis
1. Sample Preparation
-
Ensure the THIQ compound is sufficiently pure, as impurities will complicate the spectrum. Purification is typically achieved by column chromatography or recrystallization.
-
Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent depends on the solubility of the compound.
-
If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
2. NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a 1D ¹³C spectrum.
-
If the structure is unknown or complex, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish atomic connectivity.
Visualization: Logic of Structure Elucidation
Caption: Combining analytical data for structure elucidation.
References
- 1. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry [jstage.jst.go.jp]
- 5. jsbms.jp [jsbms.jp]
- 6. mdpi.com [mdpi.com]
- 7. Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.unar.ac.id [repository.unar.ac.id]
- 10. Resolution of catecholic tetrahydroisoquinoline enantiomers and the determination of R- and S-salsolinol in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of 1,2,3,4-Tetrahydroisoquinoline-3-Carboxamide in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of constrained amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and increase receptor selectivity. One such conformationally restricted amino acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Tic), a cyclic analog of phenylalanine, has garnered significant attention. Its rigid structure pre-organizes the peptide backbone, often inducing β-turn conformations, which can lead to a higher affinity and selectivity for the target receptor by reducing the entropic penalty of binding.[1][2] This document provides detailed application notes on the use of Tic in peptide design, focusing on its impact on opioid and somatostatin receptor ligands, along with comprehensive protocols for the synthesis and evaluation of these modified peptides.
The Structural Impact of Tic Incorporation
The primary role of Tic in peptide design is to induce and stabilize β-turn secondary structures.[3] This is due to the constrained nature of its bicyclic ring system, which restricts the rotational freedom of the peptide backbone. This conformational rigidity is a key attribute for designing peptidomimetics with enhanced pharmacological profiles. The precise three-dimensional structure of Tic-containing peptides can be characterized using techniques such as NMR spectroscopy, X-ray crystallography, and circular dichroism.[3]
Applications in Peptide Design
The introduction of Tic has been successfully applied to modulate the activity of various bioactive peptides, most notably opioid and somatostatin analogs.
Opioid Receptor Ligands
In the field of opioid research, the incorporation of Tic has been instrumental in developing potent and selective receptor antagonists. For instance, the Dmt-Tic pharmacophore, where Dmt is 2',6'-dimethyl-L-tyrosine, is a well-established motif for designing delta-opioid receptor (DOR) antagonists.[1][4] By integrating this pharmacophore into different peptide scaffolds, researchers can develop novel ligands with unique pharmacological profiles, such as dual MOR agonist/DOR antagonist activity.[1][4]
Somatostatin Analogs
Somatostatin, a cyclic peptide hormone, and its analogs are used in the treatment of various diseases, including neuroendocrine tumors.[5][6] The incorporation of conformationally constrained amino acids like Tic can lead to analogs with improved receptor subtype selectivity and metabolic stability. While specific quantitative data for Tic-containing somatostatin analogs is an area of ongoing research, the principles of conformational constraint suggest its potential for enhancing the therapeutic properties of these peptides.
Quantitative Data on Tic-Containing Peptides
The following table summarizes the quantitative data on the binding affinity of a tetrapeptide containing D-Tic compared to its D-Phe counterpart, highlighting the influence of the Tic constraint on opioid receptor selectivity.
| Peptide | µ-Receptor Ki (nM) | δ-Receptor Ki (nM) | Selectivity (µ/δ) |
| H-Tyr-D-Tic-Phe-Phe-NH₂ | 2.6 ± 0.4 | 68.5 ± 5.2 | 0.038 |
| H-Tyr-D-Phe-Phe-Phe-NH₂ | 1.8 ± 0.3 | 21.4 ± 2.1 | 0.084 |
Data adapted from Schiller et al.[2]
Signaling Pathways
The incorporation of Tic into peptides can significantly influence their interaction with G-protein coupled receptors (GPCRs), such as opioid and somatostatin receptors, thereby modulating their downstream signaling pathways.
Caption: Generalized GPCR signaling pathway initiated by a Tic-containing peptide.
Experimental Workflow
The following diagram outlines a general workflow for the design, synthesis, and evaluation of Tic-containing peptides.
Caption: Experimental workflow for the development of Tic-containing peptides.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide
This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a generic Tic-containing peptide.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-Tic-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HBTU/HOBt in DMF.
-
Add 6 equivalents of DIPEA and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
For Fmoc-Tic-OH Coupling: Due to its steric hindrance, a double coupling may be required. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-Tic-OH.
-
-
Washing: After coupling, wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification and Lyophilization:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify the peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Protocol 2: Radioligand Binding Assay
This protocol is a generic competitive binding assay to determine the binding affinity (Ki) of a Tic-containing peptide for a specific GPCR.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand (e.g., [³H]-DAMGO for µ-opioid receptor)
-
Tic-containing test peptide
-
Non-specific binding control (e.g., Naloxone for opioid receptors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Cell harvester and glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup (in triplicate):
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, high concentration of non-specific control, and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, and varying concentrations of the Tic-containing test peptide.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a competition curve.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[7]
-
Protocol 3: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a Tic-containing peptide to activate G-protein signaling.
Materials:
-
Cell membranes expressing the target Gi/o-coupled receptor
-
[³⁵S]GTPγS
-
GDP
-
Tic-containing test peptide (agonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell membranes, GDP (to a final concentration of ~10 µM), and varying concentrations of the test peptide in the assay buffer.
-
Incubation: Pre-incubate the mixture for 15 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS (to a final concentration of ~0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.[8]
Protocol 4: cAMP Accumulation Assay
This assay is used to measure the inhibition of adenylyl cyclase activity by Tic-containing peptides acting on Gi-coupled receptors.
Materials:
-
Cells expressing the target Gi-coupled receptor
-
Tic-containing test peptide
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based)
-
Cell culture medium and plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and culture overnight.
-
Cell Stimulation:
-
Pre-treat the cells with a phosphodiesterase inhibitor (if required by the assay kit).
-
Add varying concentrations of the Tic-containing peptide.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for the recommended time (e.g., 30 minutes).
-
-
Cell Lysis: Lyse the cells according to the assay kit protocol.
-
cAMP Detection: Measure the intracellular cAMP levels using the detection reagents provided in the kit and a compatible plate reader.
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test peptide concentration.
-
Determine the IC₅₀ value from the dose-response curve.[1]
-
Protocol 5: Circular Dichroism (CD) Spectroscopy
This protocol provides a method for analyzing the secondary structure of Tic-containing peptides.
Materials:
-
Purified Tic-containing peptide
-
Buffer (e.g., 10 mM phosphate buffer, pH 7.0)
-
CD spectrometer
-
Quartz cuvette (1 mm path length)
Procedure:
-
Sample Preparation: Prepare a peptide solution of 100 µM in the buffer. Prepare a corresponding buffer blank.
-
Blank Spectrum: Acquire a CD spectrum of the buffer blank from 195-260 nm.
-
Sample Spectrum: Rinse the cuvette and acquire a CD spectrum of the peptide solution using the same instrument settings.
-
Data Processing:
-
Subtract the buffer spectrum from the peptide spectrum.
-
Convert the data from millidegrees to mean residue ellipticity.
-
-
Analysis: Analyze the spectrum for characteristic features of secondary structures (e.g., β-turns).[9]
Conclusion
The incorporation of this compound is a valuable tool in peptide design for creating conformationally constrained analogs with improved pharmacological properties. The provided application notes and detailed protocols offer a comprehensive guide for researchers to synthesize, characterize, and evaluate Tic-containing peptides, facilitating the development of novel and more effective peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. moodle2.units.it [moodle2.units.it]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
Application Notes and Protocols: The Use of Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) Derivatives in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained, unnatural α-amino acid that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its rigid structure, which can be considered a surrogate for proline or a constrained analogue of phenylalanine or tyrosine, makes it an invaluable building block in the design of peptidomimetics. The incorporation of Tic derivatives into peptide sequences can lead to enhanced metabolic stability, increased oral bioavailability, and a more defined conformational state, which can improve binding affinity and selectivity for various biological targets.
One of the most notable successes of Tic in drug design is the development of quinapril, an angiotensin-converting enzyme (ACE) inhibitor, where the substitution of a proline residue with Tic led to an approved therapeutic agent. Beyond this, Tic-containing peptidomimetics have been extensively explored as modulators of G-protein coupled receptors (GPCRs) and integrins, with significant applications in the development of novel analgesics and anti-inflammatory agents.
These application notes provide an overview of the key applications of Tic derivatives in peptidomimetics, supported by quantitative data and detailed experimental protocols for their synthesis and evaluation.
Key Applications of Tic Derivatives in Peptidomimetics
The unique structural properties of Tic have been leveraged to design potent and selective ligands for several important drug targets.
Opioid Receptor Modulation
Tic-containing peptidomimetics have been instrumental in the development of potent and selective opioid receptor antagonists. The constrained nature of the Tic residue helps to lock the peptide backbone into a conformation that is favorable for binding to opioid receptors, particularly the δ-opioid receptor (DOR) and the µ-opioid receptor (MOR).
The incorporation of D-Tic, for instance, has been shown to be a key determinant for δ-opioid receptor selectivity. A prominent example is the dipeptide H-Dmt-Tic-OH (2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), which exhibits extraordinary delta receptor binding affinity and selectivity. Furthermore, N-terminal methylation of Dmt-Tic derivatives has been shown to enhance delta opioid antagonist activity significantly.
Integrin Antagonism
Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in inflammation, angiogenesis, and cancer metastasis. Peptidomimetics containing Tic derivatives have been designed to target integrins, such as α4β1, which is involved in leukocyte adhesion and recruitment during inflammatory responses. By mimicking the binding motifs of natural integrin ligands, these Tic-containing compounds can act as antagonists, inhibiting cell adhesion and downstream signaling pathways.
Quantitative Data of Tic-Containing Peptidomimetics
The following tables summarize the quantitative data for representative Tic-containing peptidomimetics, highlighting their binding affinities and functional activities at their respective targets.
Table 1: Opioid Receptor Binding Affinities and Antagonist Activities of Tic-Containing Peptidomimetics
| Compound | Receptor | Binding Affinity (Ki, nM) | Antagonist Activity (pA2) | Reference |
| H-Dmt-Tic-OH | δ | 0.022 | 8.2 | |
| µ | >3000 | - | ||
| N-Me-Dmt-Tic-OH | δ | 0.2 | 8.5 | |
| N,N-Me2-Dmt-Tic-OH | δ | 0.12 | 9.4 | |
| µ | - | 5.8 | ||
| N,N-Me2-Dmt-Tic-Ala-OH | δ | 0.0755 | 9.6 | |
| µ | - | 5.8 | ||
| TIPP (H-Tyr-Tic-Phe-Phe-OH) | δ | - | - | |
| Dimeric Dmt-Tic Analogs | δ | 0.06 - 1.53 | 10.42 - 11.28 | |
| µ | 1.37 - 5.72 | 6.78 - 8.34 |
Table 2: Integrin Antagonist Activity of a Representative Peptidomimetic
| Compound | Target | Assay | IC50 | Reference |
| BIO1211 (LDVP-based) | α4β1 Integrin | Cell Adhesion | Potent Antagonist |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of Tic-containing peptidomimetics.
Synthesis of Tic Derivatives
Protocol 1: Synthesis of Tic via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone under acidic conditions.
Materials:
-
β-phenylethylamine derivative (e.g., L-Phenylalanine)
-
Aldehyde (e.g., formaldehyde)
-
Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)
-
Protic or aprotic solvent (e.g., water, dichloromethane)
Procedure:
-
Dissolve the β-arylethylamine in the chosen solvent.
-
Add the aldehyde to the solution.
-
Introduce the acid catalyst to the reaction mixture.
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction with a suitable base.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired Tic derivative.
Solid-Phase Synthesis of Tic-Containing Peptidomimetics
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using 2-Chlorotrityl Chloride (2-CTC) Resin
2-CTC resin is an acid-labile resin suitable for the synthesis of protected peptide fragments and peptides with a C-terminal carboxylic acid.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids, including Fmoc-Tic-OH
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents (DCM, DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane - TIS)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes.
-
Loading of the First Amino Acid:
-
Dissolve the first Fmoc-protected amino acid (2-3 equivalents) in DCM.
-
Add DIPEA (4-6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin and shake for 1-2 hours.
-
Cap any unreacted sites on the resin by adding methanol and shaking for 30 minutes.
-
Wash the resin with DCM and DMF.
-
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.
-
Coupling: Dissolve the next Fmoc-protected amino acid (including Fmoc-Tic-OH at the desired position) and coupling reagents in DMF. Add this solution to the resin along with DIPEA. Shake for 1-2 hours. Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps for each subsequent amino acid.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Assays
Protocol 3: Radioligand Binding Assay for Opioid Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]diprenorphine)
-
Unlabeled test compounds (Tic-containing peptidomimetics)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.
-
Add the test compounds at varying concentrations to the respective wells.
-
For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., naloxone).
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 4: cAMP Functional Assay for GPCR Antagonists
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP (cAMP), a second messenger in many GPCR signaling pathways.
Materials:
-
Cells expressing the GPCR of interest
-
GPCR agonist
-
Test compounds (Tic-containing peptidomimetics)
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and buffer
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with a stimulation buffer.
-
Add serial dilutions of the test compounds and pre-incubate for a short period.
-
Add a fixed concentration of the agonist to stimulate cAMP production.
-
For Gi-coupled receptors, a co-stimulation with forskolin is typically used to induce a measurable cAMP level that can then be inhibited by the agonist.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC50 value for the antagonist.
Protocol 5: Cell Adhesion Assay for Integrin Antagonists
This assay evaluates the ability of a compound to inhibit the adhesion of cells to a substrate coated with an integrin ligand.
Materials:
-
Integrin-expressing cells (e.g., Jurkat cells for α4β1)
-
Integrin ligand (e.g., fibronectin or VCAM-1)
-
Test compounds (Tic-containing peptidomimetics)
-
96-well plates
-
Cell labeling dye (e.g., calcein-AM)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the integrin ligand and incubate overnight. Block non-specific binding sites with bovine serum albumin (BSA).
-
Label the cells with a fluorescent dye like calcein-AM.
-
Pre-incubate the labeled cells with various concentrations of the test compounds.
-
Add the cell suspension to the coated wells and incubate to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the number of adherent cells by measuring the fluorescence in each well using a plate reader.
-
Calculate the percentage of adhesion inhibition for each concentration of the test compound and determine the IC50 value.
In Vivo Assay
Protocol 6: Hot Plate Test for Analgesic Activity
The hot plate test is a common method to assess the central analgesic activity of compounds in rodents by measuring their response to a thermal stimulus.
Materials:
-
Hot plate apparatus with a temperature controller
-
Rodents (mice or rats)
-
Test compound (Tic-containing peptidomimetic) dissolved in a suitable vehicle
-
Vehicle control
-
Stopwatch
Procedure:
-
Acclimatize the animals to the testing room and apparatus.
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Measure the baseline latency by placing each animal on the hot plate and recording the time until it exhibits a pain response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.
-
Administer the test compound or vehicle to the animals (e.g., via intraperitoneal or subcutaneous injection).
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the reaction latency.
-
Calculate the analgesic effect, often expressed as the Maximum Possible Effect (%MPE), using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE of the treated group with the vehicle control group to determine the analgesic efficacy of the test compound.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of Tic-containing peptidomimetics.
Caption: Antagonistic action of Tic-peptidomimetics on opioid receptor signaling.
Caption: Inhibition of integrin-mediated cell adhesion and signaling by Tic-peptidomimetics.
Application Notes and Protocols for 1,2,3,4-Tetrahydroisoquinoline (THIQ) Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives as potential anticancer agents. This document includes detailed protocols for the synthesis of a representative THIQ derivative and for key biological assays to evaluate their anticancer efficacy. Quantitative data from selected studies are summarized, and key cellular pathways and experimental workflows are visualized to facilitate understanding and application in a research setting.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged" structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1] In oncology, THIQ derivatives have emerged as a promising class of compounds due to their potent cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action are diverse, targeting key oncogenic pathways and proteins, including KRas, Cyclin-Dependent Kinase 2 (CDK2), Dihydrofolate Reductase (DHFR), and the anti-apoptotic proteins of the Bcl-2 family.[2][3] This document provides practical information and protocols for researchers engaged in the discovery and development of novel THIQ-based anticancer agents.
Quantitative Data Summary
The anticancer activity of various THIQ derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following tables summarize the IC50 values for representative THIQ derivatives from selected studies.
Table 1: KRas Inhibition by THIQ Derivatives in Colorectal Cancer Cell Lines
| Compound ID | Substitution Pattern | Colo320 IC50 (µM) | DLD-1 IC50 (µM) | HCT116 IC50 (µM) | SNU-C1 IC50 (µM) | SW480 IC50 (µM) |
| GM-3-18 | 2-(4-chlorobenzoyl) | 1.6 | 2.6 | 0.9 | 10.7 | 2.1 |
| GM-3-121 | 2-(4-ethylbenzoyl) | 2.0 | 2.9 | 1.5 | - | 2.7 |
| GM-3-143 | 2-(4-trifluoromethylbenzoyl) | 1.8 | 2.8 | 1.2 | - | 2.3 |
| Data sourced from a study on KRas inhibition in various colon cancer cell lines.[1] |
Table 2: Cytotoxic Activity of THIQ Derivatives Against Lung and Breast Cancer Cell Lines
| Compound ID | Target(s) | A549 (Lung) IC50 (µM) | MCF7 (Breast) IC50 (µM) |
| Compound 7e | CDK2 | 0.155 | > 10 |
| Compound 8d | DHFR | > 10 | 0.170 |
| Doxorubicin | Topoisomerase II | 0.250 | 0.450 |
| Data from a study on novel THIQs as DHFR and CDK2 inhibitors.[3] |
Table 3: Anti-Angiogenic Activity of THIQ Derivatives
| Compound ID | Substitution Pattern | Anti-Angiogenesis IC50 (µM) |
| GM-3-121 | 2-(4-ethylbenzoyl) | 1.72 |
| GM-3-18 | 2-(4-chlorobenzoyl) | High Activity (IC50 not specified) |
| GM-3-13 | 2-(4-methoxybenzenesulfonyl) | 5.44 |
| Data from a study on the anti-angiogenic properties of THIQ derivatives.[1] |
Experimental Protocols
Detailed methodologies for the synthesis of a representative THIQ derivative and for key in vitro biological assays are provided below.
Synthesis of a Representative THIQ Derivative: 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline
This protocol describes a two-step synthesis of a THIQ derivative analogous to GM-3-18, a potent KRas inhibitor.[1] The first step is the synthesis of the THIQ core via the Pictet-Spengler reaction, followed by N-acylation.
Step 1: Synthesis of 1,2,3,4-Tetrahydroisoquinoline via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for synthesizing the THIQ core from a β-arylethylamine and an aldehyde.[4][5]
-
Materials:
-
2-Phenylethanamine
-
Formaldehyde (37% solution in water)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a round-bottom flask, add 2-phenylethanamine (1 equivalent).
-
Add concentrated HCl cautiously with stirring.
-
Add the formaldehyde solution (1.1 equivalents).
-
Heat the mixture to reflux (typically around 100°C) for 2-4 hours, monitoring the reaction by TLC.[4]
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully basify the mixture with NaOH solution until the pH is >10.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield crude 1,2,3,4-tetrahydroisoquinoline.
-
The product can be purified by vacuum distillation or column chromatography if necessary.
-
Step 2: N-Acylation with 4-Chlorobenzoyl Chloride
-
Materials:
-
1,2,3,4-Tetrahydroisoquinoline (from Step 1)
-
4-Chlorobenzoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Round-bottom flask, magnetic stirrer, dropping funnel.
-
-
Procedure:
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Dissolve 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates completion of the reaction.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to obtain pure 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydroisoquinoline.
-
Characterize the final product by NMR and Mass Spectrometry.
-
Caption: Synthetic scheme for a representative anticancer THIQ derivative.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549, MCF7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
THIQ derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (ELISA reader)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the THIQ derivative in culture medium from the DMSO stock. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the THIQ derivative at various concentrations (in triplicate). Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Detection by Annexin V-FITC Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
-
Materials:
-
Cancer cell line treated with THIQ derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with the THIQ derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Signaling Pathways and Workflows
Visual diagrams are provided to illustrate key concepts in the development of THIQ derivatives as anticancer agents.
Caption: Inhibition of the KRas signaling pathway by THIQ derivatives.
Caption: Experimental workflow for THIQ-based anticancer drug discovery.
Conclusion
1,2,3,4-Tetrahydroisoquinoline derivatives represent a versatile and potent class of molecules for the development of novel anticancer agents. The protocols and data presented herein provide a foundational resource for researchers to synthesize, evaluate, and understand the mechanisms of action of these promising compounds. Further exploration of the vast chemical space around the THIQ scaffold is warranted to identify new drug candidates with improved efficacy and selectivity for various cancer types.
References
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Designing Tetrahydroisoquinoline Analogs as Potent CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including hematopoietic stem cell (HSC) homing, immune cell trafficking, and organogenesis.[1][2][3] Its sole endogenous ligand is the chemokine CXCL12, also known as stromal cell-derived factor-1 (SDF-1).[1][2] The CXCR4/CXCL12 signaling axis is implicated in the pathophysiology of numerous diseases, including HIV entry into T-cells, cancer metastasis, and inflammatory disorders.[4][5] Consequently, the development of potent and selective CXCR4 antagonists is a significant therapeutic strategy.[5][6] The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a promising chemotype for designing novel CXCR4 antagonists, offering a synthetically accessible and modifiable framework for achieving high potency and favorable drug-like properties.[1][7][8]
CXCR4 Signaling Pathways
Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change, initiating multiple downstream signaling cascades. These pathways are predominantly G-protein dependent, primarily coupling through the Gαi subunit, but can also involve G-protein independent mechanisms.[4][9]
-
G-Protein Dependent Signaling: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits triggers key downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival and proliferation, and the Phospholipase C (PLC) pathway, which leads to an influx of intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[2][10][11] These events culminate in the activation of the MAPK/ERK pathway, which is crucial for cell migration and gene transcription.[2][11]
-
G-Protein Independent Signaling: CXCR4 activation can also lead to the recruitment of β-arrestins, which mediate receptor internalization and can independently activate signaling pathways like MAPK/ERK.[9] Additionally, a G-protein independent pathway involving the Janus kinase/signal transducer and activator of transcription (JAK/STAT) has been described, which is also involved in transcriptional activation.[4][9]
Caption: Overview of major CXCR4 signaling pathways.
Design, Synthesis, and Structure-Activity Relationship (SAR)
The development of THIQ-based CXCR4 antagonists often begins with a hit-to-lead optimization process, modifying a known scaffold to improve potency and drug-like properties.[1] A common synthetic route to the THIQ core is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization.[12][13]
Structure-Activity Relationship (SAR) studies have revealed several key structural features that influence the potency of THIQ analogs as CXCR4 antagonists:
-
Stereochemistry: The stereocenter on the THIQ ring is critical for activity. For several series, the (R)-stereoisomer is significantly more potent (up to 100-fold) than the (S)-isomer.[1]
-
THIQ Nitrogen (N2): The basicity and hydrogen-bonding capacity of the nitrogen atom in the THIQ ring are important. An unsubstituted N-H group is often preferred for optimal potency, while substitution with H-bond acceptors or aliphatic groups can lead to a slight loss of activity.[1]
-
Side Chain: Modifications to the side chain, often a butyl amine moiety, significantly impact activity. The nature of the terminal amine and the length and rigidity of the linker are key areas for optimization to enhance receptor binding and improve pharmacokinetic properties.[1][8]
Caption: Logical relationships in THIQ analog SAR.
Quantitative Data Summary
The potency of novel THIQ analogs is typically evaluated using a panel of in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing antagonist activity.
Table 1: In Vitro Activity of Representative THIQ-Based CXCR4 Antagonists
| Compound | MAGI Assay (Anti-HIV) IC₅₀ (nM)[1] | Ca²⁺ Flux Inhibition IC₅₀ (nM)[1][3] | Human Liver Microsomal Stability (% remaining)[3] |
|---|---|---|---|
| 15 ((R)-TIQ) | 3 | 7 | 77 |
| 16 ((S)-TIQ) | 650 | 790 | N/A |
| 22 | 10 | 18 | N/A |
| 23 | 30 | 36 | N/A |
| 31 | 10 | 12 | N/A |
| 16a | N/A | 62 | 97 |
| 16c | N/A | 24 | 79 |
Note: Data is compiled from multiple sources for illustrative purposes. Assay conditions may vary between studies. N/A indicates data not available.
Table 2: In Vitro ADME and Activity Data for Amino-Heterocycle THIQ Analogs[8]
| Compound | CXCR4 Ca²⁺ Flux IC₅₀ (nM) | mAChR Ca²⁺ Flux IC₅₀ (nM) | Liver Microsome Stability (% remaining) | CYP450 2D6 Inhibition (IC₅₀, µM) | PAMPA Permeability (nm/s) |
|---|---|---|---|---|---|
| 14 | 10 | >33,300 | 89 | >20 | 10 |
| 15 | 15 | >33,300 | 78 | >20 | 2 |
| 24 | 16 | >33,300 | 95 | >20 | 11 |
| 31 | 12 | >33,300 | 93 | >20 | 309 |
| 37 | 13 | >33,300 | 90 | >20 | 22 |
Note: mAChR (muscarinic acetylcholine receptor) assay is used to assess off-target activity.
Experimental Protocols & Workflow
A standard workflow for identifying and characterizing novel THIQ-based CXCR4 antagonists involves a series of in vitro assays to determine potency, selectivity, and mechanism of action, followed by ADME profiling and in vivo evaluation.
Caption: General experimental workflow for antagonist development.
Protocol 1: Intracellular Calcium Flux Assay
This functional assay measures the ability of an antagonist to inhibit the transient increase in intracellular Ca²⁺ concentration induced by CXCL12 binding to CXCR4.[14]
Materials:
-
CXCR4-expressing cells (e.g., Jurkat, Chem-1, or a recombinant cell line).[1][14]
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-4 AM, or Indo-1 AM).[14][15][16]
-
Pluronic F-127 (for dye solubilization).
-
Probenecid (anion-exchange transport inhibitor, optional, helps retain dye).
-
CXCL12 (SDF-1α) ligand.
-
Test compounds (THIQ analogs).
-
Positive control antagonist (e.g., AMD3100).[14]
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).[14][17]
Procedure:
-
Cell Plating: Seed CXCR4-expressing cells into the microplate wells (e.g., 50,000 cells/well) and culture overnight to form a monolayer (for adherent cells) or use directly (for suspension cells).[17]
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), an equal concentration of Pluronic F-127, and optionally probenecid (e.g., 2.5 mM) in Assay Buffer.
-
Remove culture medium from cells and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C in the dark.[15]
-
-
Compound Pre-incubation:
-
Wash the cells twice with Assay Buffer to remove excess dye.
-
Add Assay Buffer containing various concentrations of the THIQ test compounds (or control antagonist) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate to 37°C.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's liquid handler, add a pre-determined concentration of CXCL12 (typically the EC₈₀ concentration) to all wells to stimulate the receptor.
-
Immediately begin recording the fluorescence intensity kinetically for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular Ca²⁺ concentration.
-
Calculate the response by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Transwell Cell Migration (Chemotaxis) Assay
This assay assesses the functional ability of antagonists to block the chemotactic response of CXCR4-expressing cells towards a CXCL12 gradient.[18][19]
Materials:
-
CXCR4-expressing migratory cells (e.g., Jurkat T-cells, primary lymphocytes).[18][19]
-
RPMI-1640 medium, supplemented with 0.5% Bovine Serum Albumin (BSA).
-
CXCL12 (SDF-1α).
-
Test compounds (THIQ analogs).
-
Transwell inserts (e.g., 24-well format with 5 µm or 8 µm pore size polycarbonate membranes).
-
Detection reagent (e.g., Calcein-AM or Crystal Violet).[20]
-
Fluorescence plate reader or microscope for quantification.
Procedure:
-
Preparation:
-
Starve the cells in serum-free medium for 2-4 hours prior to the assay.
-
Prepare a solution of CXCL12 (e.g., 10 nM) in RPMI + 0.5% BSA and add it to the lower chambers of the Transwell plate.[18]
-
Resuspend the starved cells in RPMI + 0.5% BSA to a concentration of 1 x 10⁶ cells/mL.
-
-
Antagonist Treatment:
-
Incubate the cell suspension with various concentrations of the THIQ test compounds (or vehicle control) for 30 minutes at 37°C.
-
-
Migration:
-
Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the cells that have migrated to the bottom of the membrane or are in the lower chamber.
-
Method A (Staining): Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde, stain with 0.1% crystal violet, and count the cells in several fields of view under a microscope.[20]
-
Method B (Fluorescence): Collect the cells from the lower chamber and lyse them or use a fluorescent viability dye like Calcein-AM. Measure the fluorescence in a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control (100% migration).
-
Plot the percentage inhibition against the antagonist concentration to determine the IC₅₀ value.
-
Protocol 3: Competitive Radioligand Binding Assay
This assay determines the affinity (Kᵢ) of a test compound for CXCR4 by measuring its ability to compete with the binding of a radiolabeled ligand.[21][22]
Materials:
-
Cell membrane preparations from CXCR4-expressing cells or whole cells.[21][23]
-
Test compounds (THIQ analogs).
-
Non-specific binding control (a high concentration of a non-labeled ligand, e.g., AMD3100).
-
Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
96-well filter plates (e.g., GF/C glass fiber filters).
-
Vacuum filtration manifold.
-
Scintillation fluid and a scintillation counter (e.g., MicroBeta counter).[21]
Procedure:
-
Assay Setup:
-
In a 96-well plate, add in order:
-
Binding Buffer.
-
A fixed concentration of radioligand (typically at or below its Kᴅ value).
-
Serial dilutions of the THIQ test compound.
-
Wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).
-
-
-
Incubation:
-
Filtration:
-
Stop the reaction by rapidly filtering the contents of each well through the pre-soaked filter plate using a vacuum manifold. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Quickly wash the filters three to four times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
-
Counting:
-
Dry the filter mat.
-
Add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate specific binding = (Total binding CPM) - (Non-specific binding CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the resulting competition curve using non-linear regression to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[21]
-
References
- 1. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of CXCR4 [thno.org]
- 6. Discovery of Tetrahydroisoquinoline-Containing CXCR4 Antagonists with Improved in Vitro ADMET Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 12. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 14. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bu.edu [bu.edu]
- 16. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 19. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 20. In Vivo Tracking of Chemokine Receptor CXCR4-Engineered Mesenchymal Stem Cell Migration by Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. Validation of [125I]CPCR4.3 as an investigative tool for the sensitive and specific detection of hCXCR4 and mCXCR4 expression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Simulations of 1,2,3,4-Tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking simulations of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. This document is intended to guide researchers in utilizing computational methods to predict the binding affinities and interaction patterns of THIQ derivatives with various biological targets, thereby accelerating drug discovery and development efforts.
Introduction
1,2,3,4-Tetrahydroisoquinoline (THIQ) is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide range of biological activities. THIQ derivatives have shown promise as inhibitors of various enzymes and receptors implicated in diseases such as cancer, viral infections, and neurological disorders. Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This information is invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.
This document outlines detailed protocols for molecular docking simulations of THIQ derivatives against several key biological targets, summarizes quantitative data from published studies, and provides visual representations of relevant signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies for molecular docking simulations are provided below, based on protocols cited in studies of 1,2,3,4-tetrahydroisoquinoline derivatives.
Protocol 1: Molecular Docking of THIQ Derivatives against KRas
This protocol is adapted from a study on THIQ derivatives as KRas inhibitors.[1]
1. Software: Sybyl-X 2.1 modeling suite
2. Receptor Preparation: a. Obtain the crystal structure of the Human KRas receptor protein (e.g., PDB: 4EPX) from the RCSB Protein Data Bank. b. Import the crystal structure into the Sybyl-X modeling suite. c. Utilize the structure preparation tool to add hydrogen atoms in a hydrogen-bond-forming mode. d. Assign MMFF94s force fields and MMFF94 charges to the protein atoms. e. Relax the protein structure through energy minimization. f. Extract the bound ligand from the crystal structure to define the binding site and for validation of the docking protocol.
3. Ligand Preparation: a. Generate the 3D structures of the substituted THIQ derivatives using a molecular sketcher (e.g., Sybyl sketch). b. Generate conformer ensembles for each ligand using appropriate software (e.g., OMEGA v3.1.2). Ensure that low strain energy conformations are retained.
4. Docking Simulation: a. Generate an optimal receptor docking grid from the prepared KRas protein structure using a "Make Receptor" module. b. Employ a suitable docking algorithm (e.g., HYBRID docking in OEDocking) for the docking process. c. Validate the docking protocol by redocking the extracted native ligand into the binding site and ensuring the pose is reproduced. d. Dock the prepared THIQ derivatives into the defined binding site of the KRas receptor.
5. Post-Docking Analysis: a. Analyze the docked poses of the THIQ derivatives. b. Visualize and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the receptor. c. Score the poses to estimate binding affinity.
Protocol 2: Molecular Docking of THIQ Derivatives against HIV-1 Reverse Transcriptase
This protocol is based on a study of THIQ analogues as non-nucleoside inhibitors of HIV-1 RT.[2]
1. Software: SYBYL 7.1 with Flexidock module
2. Receptor Preparation: a. Retrieve the crystal structure of the HIV-1 RT receptor complexed with a known inhibitor (e.g., efavirenz, PDB ID: 1FK9) from the Brookhaven Protein Databank. b. Optimize the receptor structure using restrained molecular dynamics with the Tripos force field. c. Calculate partial atomic charges for the HIV-1 RT using the Kollman-all-atom method.
3. Ligand Preparation: a. Draw the 2D structures of the THIQ analogues. b. Convert the 2D structures to 3D and optimize their geometry. c. Calculate partial atomic charges for the ligands using the Gasteiger-Huckel method.
4. Docking Protocol Validation: a. Remove the standard NNRTI (efavirenz) from the active site of the prepared receptor (1FK9). b. Dock the extracted efavirenz back into the binding pocket. c. Compare the conformation and orientation of the docked efavirenz with the original X-ray crystallographic structure. d. Calculate the Root Mean Square Deviation (RMSD) between the docked and crystal poses to ensure it is within an acceptable limit (typically < 2.0 Å).
5. Flexible Docking of THIQ Analogues: a. Utilize the validated docking protocol to perform flexible docking of the novel THIQ analogues into the binding pocket of HIV-1 RT. b. Analyze the resulting docking scores to predict the HIV-1 reverse transcriptase inhibitory activity.
6. Analysis of Results: a. Examine the docked poses to understand the binding mode of the THIQ analogues within the NNRTI binding pocket. b. Identify key amino acid residues involved in the interaction.
Data Presentation
The following tables summarize quantitative data from molecular docking and biological activity studies of 1,2,3,4-tetrahydroisoquinoline derivatives against various targets.
Table 1: KRas Inhibition and Anti-Angiogenesis Activity of THIQ Derivatives [1]
| Compound ID | Target Cell Line | IC50 (µM) | Notes |
| GM-3-18 | HCT116 | 0.9 - 10.7 | Chloro group at 4-position of the phenyl ring. |
| GM-3-16 | Colon 320 KRas SL | 1.6 - 2.6 | |
| GM-3-121 | - | 1.72 | Potent anti-angiogenesis activity. |
| GM-3-13 | - | 5.44 | Moderate anti-angiogenesis activity. |
| GM-3-15 | - | Moderate Activity | Moderate anti-angiogenesis activity. |
Table 2: Enzyme Inhibitory Activity of THIQ Derivatives against CDK2 and DHFR [3][4][5]
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 7e | CDK2 | 0.149 | Roscovitine | 0.380 |
| 8d | DHFR | 0.199 | Methotrexate | 0.131 |
Table 3: Docking Scores of THIQ Analogues against HIV-1 Reverse Transcriptase [2]
| Compound ID | Average Docking Energy (kcal/mol) | Potency Prediction |
| 1d | -20.05 | Highly potent |
| 2c | -19.01 | Highly potent |
| 2d | -18.06 | Highly potent |
| 4b | -7.31 | Less active than Efavirenz |
Table 4: Anticancer Activity of THIQ-Isatin Hybrids against CDK-5 [6]
| Compound ID | Target Cell Line | IC50 (µM) |
| 6g | Hela | 0.0067 |
| Series 6 | A549 | 6.47 - 25.08 |
| Series 6 | HepG2 | 2.55 - 46.85 |
| Series 6 | Hela | 0.0067 - 87.35 |
Table 5: Matrix-Metalloproteinase (MMP) Inhibitory Activity of THIQ-4-carboxylates [7]
| Compound ID | IC50 (µM) | Notes |
| 5c | 7.00 - 7.21 | Potent bio-potency against various cancer cell lines. |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General workflow for molecular docking simulations.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Role of DHFR in nucleotide synthesis.
Caption: Simplified overview of HIV-1 reverse transcription.
References
- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Matrix-Metalloproteinase Inhibitory Study of Novel Tetrahydroisoquinoline-4-carboxylates: Design, Synthesis, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Solid-Phase Synthesis of Novel Isoquinoline Dipeptides
Audience: Researchers, scientists, and drug development professionals.
Abstract: The incorporation of heterocyclic scaffolds like isoquinoline into peptides is a key strategy in medicinal chemistry for developing novel therapeutics with enhanced biological activity and improved pharmacokinetic profiles.[1][2] Isoquinoline alkaloids are known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities.[3][4] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of novel dipeptides containing an N-terminal isoquinoline moiety using the standard Fmoc/tBu strategy.[5][6] It includes comprehensive methodologies for synthesis, cleavage, purification, and characterization, along with representative data and workflow visualizations.
Core Principles of Synthesis
The synthesis of N-terminal modified isoquinoline dipeptides on a solid support is a multi-stage process executed on an insoluble resin, which allows for the use of excess reagents and simplified purification by filtration and washing after each step.[5] The core methodology involves:
-
Resin Preparation: An appropriate resin, such as Rink Amide MBHA for a C-terminal amide, is swelled in a suitable solvent like N,N-Dimethylformamide (DMF).[7]
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin's amino group is removed using a piperidine solution, exposing a free amine for the first coupling reaction.[8][9]
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling agent (e.g., HBTU/HOBt) and coupled to the resin-bound free amine.[8]
-
Second Deprotection: The Fmoc group of the newly attached amino acid is removed with piperidine to expose the N-terminal amine of the dipeptide precursor.[8]
-
N-Terminal Capping: The exposed N-terminal amine is acylated with an isoquinoline derivative, such as isoquinoline-6-carbonyl chloride, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA).[1]
-
Cleavage and Deprotection: The final isoquinoline dipeptide is cleaved from the resin, and any side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA).[5][10]
-
Purification and Analysis: The crude peptide is precipitated, purified via reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR).[8][11]
Experimental Workflow
The following diagram illustrates the key stages of the solid-phase synthesis of an isoquinoline dipeptide.
Caption: A flowchart of the solid-phase synthesis process.
Detailed Experimental Protocols
Protocol 3.1: Solid-Phase Synthesis of Isoquinoline-Dipeptide
This protocol describes the manual synthesis of a novel isoquinoline-alanyl-leucinamide (Iq-Ala-Leu-NH₂).
Materials:
-
Rink Amide MBHA resin (loading capacity: 0.5-0.8 mmol/g)
-
Fmoc-Leu-OH, Fmoc-Ala-OH
-
Isoquinoline-6-carboxylic acid
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH) (Peptide synthesis grade)
-
Reagents: Piperidine, DIEA, O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU), 1-Hydroxybenzotriazole (HOBt)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O)[5]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place 100 mg of Rink Amide MBHA resin in a peptide synthesis vessel. Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.[10]
-
First Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF).[7][8]
-
Coupling of First Amino Acid (Fmoc-Leu-OH):
-
In a separate tube, dissolve Fmoc-Leu-OH (3 equivalents to resin loading), HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in 1.5 mL of DMF.
-
Add the activation mixture to the resin. Agitate for 2 hours at room temperature.[8]
-
Drain the vessel and wash the resin (3x DMF, 3x DCM, 3x DMF).
-
-
Second Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled Leucine.
-
Coupling of Second Amino Acid (Fmoc-Ala-OH): Repeat step 3 using Fmoc-Ala-OH.
-
Final Fmoc Deprotection: Repeat step 2 to expose the N-terminal amine of Alanine.
-
N-Terminal Capping with Isoquinoline-6-carboxylic acid:
-
In a separate tube, dissolve Isoquinoline-6-carboxylic acid (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in 1.5 mL of DMF.
-
Add the activation mixture to the resin and agitate for 2-4 hours, or until a negative ninhydrin test is observed.[7]
-
Drain and wash the resin extensively (5x DMF, 5x DCM, 3x MeOH) and dry under vacuum.
-
-
Cleavage and Peptide Precipitation:
-
Add 2 mL of the cleavage cocktail (95% TFA/2.5% TIS/2.5% H₂O) to the dried resin.[5]
-
Gently agitate for 2 hours at room temperature.[8]
-
Filter the solution to separate the resin beads and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube containing 30 mL of ice-cold diethyl ether. Centrifuge at 3000 rpm for 10 minutes, decant the ether, and repeat the ether wash twice.[10]
-
Dry the resulting white peptide pellet under vacuum.
-
Protocol 3.2: Purification and Characterization
-
Purification: Dissolve the crude peptide in a minimal amount of Acetonitrile/Water (1:1). Purify using a semi-preparative RP-HPLC system with a C18 column. Use a gradient of 5% to 60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.[8] Collect fractions corresponding to the major peak.
-
Characterization: Lyophilize the pure fractions to obtain a white powder. Confirm the identity and purity of the peptide using LC-MS for molecular weight determination and analytical HPLC.[8] Further structural elucidation can be performed using NMR.[11][12]
Representative Data
The following table summarizes expected quantitative results for the synthesis of three novel isoquinoline dipeptides using the protocol described above.
| Compound ID | Structure | Theoretical MW ( g/mol ) | Yield (%) | Purity (%) |
| IQDP-01 | Isoquinoline-6-CO-Ala-Leu-NH₂ | 426.52 | 68 | >97 |
| IQDP-02 | Isoquinoline-6-CO-Gly-Val-NH₂ | 398.46 | 75 | >98 |
| IQDP-03 | Isoquinoline-6-CO-Phe-Gly-NH₂ | 430.47 | 62 | >96 |
Yields and purity are representative and may vary based on specific sequences and reaction efficiency.
Potential Biological Signaling Pathway
Isoquinoline alkaloids are known to modulate various cellular signaling pathways, particularly those involved in inflammation.[2][4] A key target is the Nuclear Factor-κB (NF-κB) pathway, which is a central regulator of inflammatory responses.[13] Novel isoquinoline dipeptides could be investigated for their potential to inhibit this pathway.
Caption: Potential mechanism of action via NF-κB inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biologically active isoquinoline alkaloids covering 2019-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. ejbiotechnology.info [ejbiotechnology.info]
- 10. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 11. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Pictet-Spengler Condensation Reaction
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and efficiency of the Pictet-Spengler condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Pictet-Spengler reaction and what are its key applications?
The Pictet-Spengler reaction is a chemical reaction involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[1][2] This reaction is fundamental in organic synthesis for constructing these scaffolds, which are core structures in many natural products and pharmacologically active compounds with diverse biological activities, including antiviral, antitumor, and antimicrobial properties.[1]
Q2: What are the primary factors that influence the yield of the Pictet-Spengler reaction?
The success and yield of a Pictet-Spengler reaction are highly dependent on several factors:
-
Nature of Reactants: The electronic properties of the β-arylethylamine and the steric and electronic nature of the carbonyl compound are crucial. Electron-donating groups on the aromatic ring of the β-arylethylamine generally lead to higher yields under milder conditions.[1][3]
-
Catalyst: The choice of acid catalyst, whether a protic acid (e.g., HCl, TFA) or a Lewis acid (e.g., BF₃·OEt₂), significantly impacts the reaction rate and yield.[1][4]
-
Solvent: The solvent can influence reaction rates and, in some cases, the stereoselectivity. Both protic (e.g., methanol, water) and aprotic (e.g., dichloromethane, toluene) solvents are used, with aprotic media sometimes providing superior yields.[1][2]
-
Temperature: The optimal reaction temperature can vary widely, from room temperature to reflux conditions.[1] Careful optimization is necessary as higher temperatures can sometimes lead to decomposition.[1]
-
pH: The pH of the reaction medium is critical. Acidic conditions are generally required to form the key electrophilic iminium ion intermediate.[1][4] However, for some substrates, near-neutral pH has been shown to improve conversion.[1]
Q3: Can ketones be used in place of aldehydes in this reaction?
Yes, ketones can be used in the Pictet-Spengler reaction, which results in the formation of 1,1-disubstituted products. However, the reaction with ketones is generally more challenging than with aldehydes due to the increased steric hindrance and lower reactivity of the ketone's carbonyl group. Consequently, harsher reaction conditions may be necessary to achieve good yields.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Pictet-Spengler reaction and provides potential solutions.
| Issue | Possible Causes | Suggested Solutions |
| Low or No Product Yield | 1. Insufficiently acidic catalyst: The reaction is acid-catalyzed and depends on the formation of an electrophilic iminium ion.[4] 2. Decomposition of starting materials: Tryptophan derivatives and other sensitive substrates can degrade under harsh acidic conditions or at high temperatures.[4] 3. Poor quality of reagents: Impurities in the aldehyde or solvent can hinder the reaction.[4] 4. Low reactivity of the aromatic ring: Aromatic rings with electron-withdrawing groups are less nucleophilic and react more slowly.[2] | 1. Catalyst Selection: Use strong protic acids like trifluoroacetic acid (TFA) or Lewis acids such as BF₃·OEt₂.[4] The choice of acid can significantly affect the yield. 2. Reaction Conditions: Begin with milder conditions (e.g., lower temperature) and incrementally increase if no reaction is observed.[4] For sensitive substrates, a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization, can be beneficial.[3][4] 3. Reagent Purity: Ensure the aldehyde is pure and the solvent is anhydrous, as water can hydrolyze the iminium ion intermediate.[4] 4. Harsher Conditions: For less nucleophilic aromatic rings, higher temperatures and stronger acids may be required.[2] |
| Formation of Side Products | 1. Epimerization: Harsh acidic conditions can cause epimerization at the newly formed stereocenter.[4] 2. Oxidation/Decomposition: The indole nucleus, if present, can be susceptible to oxidation.[4] 3. Over-alkylation: If formaldehyde is used, multiple additions can occur. | 1. Control of Acidity and Temperature: Careful optimization of the acid concentration and temperature is crucial to minimize side reactions.[4] 2. Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative side products.[4] 3. Use of Formaldehyde Equivalent: Using a stable source of anhydrous formaldehyde like 1,3,5-trioxane can offer better control over the reaction.[5] |
| Poor Diastereoselectivity | 1. Thermodynamic vs. Kinetic Control: The diastereomeric ratio can be influenced by whether the reaction is under kinetic or thermodynamic control.[6] 2. Solvent Effects: The choice of solvent can impact the stereochemical outcome.[6] | 1. Temperature Control: Lower temperatures generally favor the kinetically controlled product.[1][6] Equilibration to the thermodynamically more stable product may occur at higher temperatures or with longer reaction times.[6] 2. Solvent Screening: Test a range of solvents. For example, in some cases, acetonitrile or nitromethane has been shown to significantly improve cis stereoselectivity.[6] |
| Difficult Product Purification | 1. Co-elution of Starting Materials: Unreacted starting materials may have similar polarity to the product, complicating chromatographic separation.[1] | 1. Reaction Monitoring: Ensure the reaction goes to completion by monitoring its progress using thin-layer chromatography (TLC) or HPLC.[1] 2. Derivatization: If separation is challenging, consider derivatizing the product to alter its polarity before purification.[1] |
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of the Pictet-Spengler reaction based on literature data.
Table 1: Effect of Solvent on Yield and Diastereoselectivity
| Tryptamine Derivative | Aldehyde | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |
| D-Tryptophan Methyl Ester HCl | Piperonal | Acetonitrile | High | 99:1 |
| D-Tryptophan Methyl Ester HCl | Piperonal | Nitromethane | High | 99:1 |
| Dopamine Derivative | Homoisovaniline | Toluene | 45 (ortho isomer) | - |
| Dopamine Derivative | Homoisovaniline | TFE | High (para isomer) | - |
Data adapted from references[6][7].
Table 2: Effect of Temperature on Reaction Yield
| Tryptamine | Isatin | Catalyst | Temperature (°C) | Yield (%) |
| 0.1 mmol | 0.2 mmol | L-cysteine (30 mol%) | 20 | ~20 |
| 0.1 mmol | 0.2 mmol | L-cysteine (30 mol%) | 30 | ~45 |
| 0.1 mmol | 0.2 mmol | L-cysteine (30 mol%) | 40 | ~65 |
| 0.1 mmol | 0.2 mmol | L-cysteine (30 mol%) | 50 | ~60 |
Yields determined by HPLC. Data adapted from reference[8].
Experimental Protocols
General Protocol for the Pictet-Spengler Reaction
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Aldehyde Addition: Add the aldehyde (1.0-1.2 equivalents) to the stirred solution at room temperature.[1]
-
Catalyst Addition: Introduce the acid catalyst (e.g., TFA, 1.1 equivalents; or a catalytic amount of a Lewis acid).
-
Reaction Monitoring: Stir the reaction at the specified temperature (ranging from room temperature to reflux) until the starting material is consumed, as monitored by TLC or HPLC.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, neutralize the acid with a suitable base (e.g., saturated aqueous NaHCO₃).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three times.[1]
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Two-Step Protocol for Sensitive Substrates
-
Schiff Base Formation: Dissolve the β-arylethylamine and the aldehyde in a suitable solvent (e.g., methanol, ethanol) and stir at room temperature until the formation of the Schiff base is complete (monitored by TLC or NMR).
-
Cyclization: Add the acid catalyst to the solution containing the pre-formed Schiff base and stir at the appropriate temperature until the cyclization is complete.
-
Work-up and Purification: Follow steps 5-7 of the general protocol.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Overcoming challenges in the synthesis of 1,1-disubstituted tetrahydroisoquinolines
Welcome to the technical support center for the synthesis of 1,1-disubstituted tetrahydroisoquinolines (THIQs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important structural motif.
Troubleshooting Guides
This section provides solutions to common problems encountered during the key synthetic reactions used to prepare 1,1-disubstituted THIQs.
Guide 1: Pictet-Spengler Reaction with Ketones
The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline core. However, using less reactive ketones as starting materials to generate 1,1-disubstituted products can be challenging.
Problem: Low or No Product Yield
Frequently Asked Questions (FAQs):
-
Q1: My β-phenethylamine has a meta-hydroxyl group. What conditions should I use with a ketone?
-
A1: For β-phenethylamines with a meta-hydroxyl group, a biomimetic approach using a phosphate buffer (pH ~9) in methanol at around 70 °C has been shown to be effective with a range of ketones, including methyl, cyclic, and aromatic ketones.[1] This method offers milder conditions compared to traditional strong acid catalysis.[1]
-
-
Q2: I am not observing any imine formation. What can I do?
-
A2: The initial condensation to form the imine can be the rate-limiting step, especially with sterically hindered or electron-deficient ketones. You can try pre-forming the imine separately before subjecting it to the cyclization conditions.[2] Using a dehydrating agent like molecular sieves during the imine formation step can also be beneficial.
-
Guide 2: Bischler-Napieralski Reaction and Subsequent Reduction
The Bischler-Napieralski reaction forms a 3,4-dihydroisoquinoline (DHIQ) intermediate, which is then reduced to the desired 1,2,3,4-tetrahydroisoquinoline. Note that to obtain a 1,1-disubstituted THIQ via this route, one substituent must be introduced on the nitrogen of the starting β-phenethylamine, and the other comes from the acyl group. The subsequent reduction of the DHIQ and N-alkylation (if necessary) provides the final product. A common challenge is the formation of side products during the cyclization step.
Problem: Formation of Styrene Side Product (Retro-Ritter Reaction)
Frequently Asked Questions (FAQs):
-
Q1: My cyclization is sluggish or fails. What are the common causes?
-
A1: The Bischler-Napieralski reaction is an electrophilic aromatic substitution and is therefore sensitive to the electronics of the aromatic ring. Electron-withdrawing groups will significantly hinder the reaction. The reaction is most effective with electron-donating groups on the benzene ring.[3] Additionally, for less reactive substrates, common dehydrating agents like POCl₃ may not be potent enough. In such cases, using P₂O₅ in refluxing POCl₃ or stronger activating agents like Tf₂O is recommended.[4]
-
-
Q2: I am getting a mixture of regioisomers. How can I improve selectivity?
-
A2: Formation of unexpected regioisomers can occur, particularly with strong dehydrating agents like P₂O₅, which can promote cyclization at an alternative position on the aromatic ring (ipso-attack) followed by rearrangement.[4] Using milder reagents like POCl₃ or Tf₂O with 2-chloropyridine may offer higher selectivity. Strategically placing blocking groups on the aromatic ring can also prevent cyclization at undesired positions.
-
Guide 3: Synthesis via Ketoamides and Grignard Reagents
This approach offers a convenient method for the synthesis of 1,1-disubstituted THIQs by the interaction of ketoamides with organomagnesium compounds, followed by acid-catalyzed cyclization.
Problem: Low Yield in Grignard Addition or Cyclization
Data Presentation: Comparison of Synthetic Methods
| Method | Starting Materials | Reagents & Conditions | Typical Yields | Scope & Limitations |
| Pictet-Spengler | β-phenethylamine, Ketone | Protic acid (HCl, TFA) or Lewis acid (Ti(i-PrO)₄), heat. Milder conditions with phosphate buffer (pH 9) for meta-hydroxy substrates.[1] | 54-95%[1] | Works best with electron-rich phenethylamines. Ketones are less reactive than aldehydes, often requiring harsher conditions. |
| Bischler-Napieralski | N-acyl-β-phenethylamine | Dehydrating agent (POCl₃, P₂O₅, Tf₂O), reflux. Followed by reduction (e.g., NaBH₄, LiAlH₄).[5][6] | 80-91% (cyclization)[7] | Requires an electron-rich aromatic ring. Prone to retro-Ritter side reaction. |
| Ketoamide/Grignard | N-(β-phenethyl)ketoamide | Grignard reagent (R-MgX), then acid catalyst (p-TsOH).[8][9] | 50-56% (Grignard), 90-97% (cyclization)[9] | A versatile method allowing for the introduction of a wide variety of substituents from the Grignard reagent. |
| Lithiation-Alkylation | N-Boc-1-aryl-THIQ | n-BuLi or s-BuLi at low temperature (-78 to -50 °C), followed by an electrophile.[1][10] | High (often >90%)[10] | Requires a pre-formed THIQ with an activating group at C1 (e.g., phenyl) and an N-Boc protecting group. |
Experimental Protocols
Protocol 1: Phosphate-Catalyzed Pictet-Spengler Reaction with a Ketone
This protocol is adapted from a biomimetic approach for the synthesis of 1,1'-disubstituted THIQs.[1]
-
Reaction Setup: In a reaction vessel, dissolve the β-phenethylamine (e.g., dopamine hydrochloride, 1.0 equiv) and an antioxidant such as sodium ascorbate (1.0 equiv) in a solution of potassium phosphate buffer (e.g., 0.3 M, pH 9) and methanol (1:1 v/v).
-
Reagent Addition: Add the ketone (e.g., acetone, 10 equiv) to the mixture.
-
Reaction: Seal the vessel and heat the reaction mixture at 70 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Acidify the mixture with HCl and wash with an organic solvent (e.g., ethyl acetate) to remove unreacted ketone. Basify the aqueous layer with a base (e.g., NaOH) to pH > 10 and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Bischler-Napieralski Reaction (Tf₂O/2-chloropyridine Method) and Reduction
This protocol uses milder conditions to suppress side reactions.
Part A: Cyclization
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to 0 °C. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude 3,4-dihydroisoquinoline.
Part B: Reduction
-
Reaction Setup: Dissolve the crude 3,4-dihydroisoquinoline from Part A in methanol and cool the solution to 0 °C.
-
Reagent Addition: Add sodium borohydride (NaBH₄, ~2.0 equiv) portion-wise, keeping the temperature below 10 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Synthesis from a Ketoamide and Grignard Reagent
This protocol is based on the method developed for the synthesis of 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines.[9]
Part A: Grignard Addition
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the starting ketoamide (1.0 equiv) dissolved in dry ether.
-
Reagent Addition: In a separate flask, prepare the Grignard reagent from magnesium turnings (5-fold excess) and the corresponding alkyl or aryl halide (equimolar to Mg) in dry ether.
-
Reaction: Add the ketoamide solution to the Grignard reagent at room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the product with ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Part B: Cyclization
-
Reaction Setup: Dissolve the crude alcohol from Part A in dichloromethane.
-
Reagent Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reaction: Stir the mixture at room temperature for approximately 30 minutes or until TLC indicates completion.
-
Work-up and Purification: Quench the reaction with a saturated NaHCO₃ solution. Separate the organic layer, dry it over Na₂SO₄, and concentrate. Purify the residue by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
-
Q1: How do I purify my 1,1-disubstituted tetrahydroisoquinoline? It's a basic compound.
-
A1: Purification is typically achieved by column chromatography on silica gel. Since these are basic compounds, they can streak on silica. To mitigate this, you can pre-treat the column with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol. A common eluent system is a gradient of dichloromethane/methanol with 1% ammonia in methanol.[11] Alternatively, the product can be precipitated as its hydrochloride salt by adding a solution of HCl in a non-polar solvent like diethyl ether, filtered, and then converted back to the free base.[11]
-
-
Q2: What are the characteristic ¹H and ¹³C NMR signals for a 1,1-disubstituted tetrahydroisoquinoline?
-
A2:
-
¹H NMR: The absence of a proton at the C1 position is characteristic. You will typically observe two multiplets for the methylene protons at C3 and C4. The protons at C3 are adjacent to the nitrogen and usually appear further downfield than the C4 protons. The aromatic protons will appear in the aromatic region (typically 6.5-8.0 ppm). The two substituents at C1 will show their characteristic signals.
-
¹³C NMR: The key signal is the quaternary carbon at C1, which will appear significantly downfield. The chemical shift will depend on the nature of the two substituents. The methylene carbons at C3 and C4 will appear in the aliphatic region. The aromatic carbons will be in the range of ~110-150 ppm.
-
-
-
Q3: My lithiation-alkylation of N-Boc-1-phenyl-THIQ is giving low yields. What could be the problem?
-
A3: Low temperatures (-78 °C) can lead to incomplete lithiation because the rotation of the N-Boc group is slow, and only one rotamer may react quickly.[10] Optimal conditions often involve a slightly higher temperature, such as -50 °C in THF for a short duration (e.g., less than 5 minutes), to allow for faster rotation and complete lithiation before adding the electrophile.[10] Ensure strictly anhydrous conditions, as organolithium reagents are highly sensitive to moisture.
-
References
- 1. Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 4. Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. | Semantic Scholar [semanticscholar.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Addressing stability issues of 1,2,3,4-tetrahydroisoquinoline compounds in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability challenges of 1,2,3,4-tetrahydroisoquinoline (THIQ) compounds in solution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My THIQ compound is degrading in solution. What are the likely causes?
-
Answer: The primary causes of degradation for THIQ compounds in solution are oxidation and, for chiral compounds, racemization .
-
Oxidation: The tetrahydroisoquinoline ring is susceptible to oxidation, which can lead to the formation of 3,4-dihydroisoquinolin-1(2H)-ones or complete aromatization to the corresponding isoquinoline. This process can be accelerated by exposure to air (oxygen), light, elevated temperatures, and the presence of metal ions.
-
Racemization: For chiral THIQ compounds, the stereocenter at the C1 position can be unstable under certain conditions, leading to a loss of enantiomeric purity. This can be influenced by pH and temperature.
-
2. What are the best practices for storing THIQ compound solutions to minimize degradation?
-
Answer: Proper storage is crucial for maintaining the integrity of your THIQ compounds. Here are our recommendations:
| Condition | Recommendation | Rationale |
| Temperature | Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is recommended. | Reduces the rate of both oxidative degradation and potential racemization. |
| Light | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. | Light, particularly UV light, can catalyze oxidative reactions. |
| Atmosphere | For sensitive compounds, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with oxygen, a key driver of oxidation. |
| Container | Use tightly sealed containers to prevent solvent evaporation and exposure to air. | Maintains the concentration and protects from atmospheric oxygen and moisture. |
3. I am observing the formation of an unexpected, more polar impurity in my HPLC analysis. What could it be?
-
Answer: A common degradation pathway for THIQ compounds is oxidation, which often results in more polar products. The impurity you are observing could be a 3,4-dihydroisoquinolin-1(2H)-one or a related oxidized species. The increased polarity is due to the introduction of a carbonyl group. To confirm the identity of this impurity, we recommend using LC-MS/MS analysis.
4. How can I prevent the oxidation of my THIQ compound in solution?
-
Answer: To prevent oxidation, you can implement the following strategies:
-
Use Degassed Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas (nitrogen or argon) or by using a sonication/vacuum cycle.
-
Work Under an Inert Atmosphere: If possible, handle the compound and prepare solutions in a glove box or under a stream of inert gas.
-
Add Antioxidants: The addition of an antioxidant can effectively quench radical species that initiate oxidation.
-
| Antioxidant | Mechanism of Action | Recommended Starting Concentration |
| Butylated Hydroxytoluene (BHT) | Radical scavenger; terminates free radical chain reactions.[1] | 0.01 - 0.1% (w/v) |
| Ascorbic Acid (Vitamin C) | Readily undergoes oxidation, thereby protecting the primary compound.[1][2] | 0.05 - 0.2% (w/v) |
| α-Tocopherol (Vitamin E) | A potent radical-trapping antioxidant that inhibits lipid peroxidation.[1][3] | 0.01 - 0.1% (w/v) |
5. My chiral THIQ compound is losing its enantiomeric purity over time. How can I prevent racemization?
-
Answer: The stereocenter at C1 of a THIQ compound can be susceptible to racemization, often through a mechanism involving the formation of an achiral iminium ion intermediate. To minimize racemization:
-
Control pH: Avoid strongly acidic or basic conditions, as these can catalyze the formation of the iminium ion. Prepare solutions in a neutral, buffered system (e.g., phosphate-buffered saline, pH 7.4) if compatible with your experimental design.
-
Low Temperature Storage: As with other degradation pathways, storing your chiral THIQ solutions at low temperatures (-20°C or -80°C) will significantly slow down the rate of racemization.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for a THIQ Compound
This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.[4][5][6][7][8]
Caption: Workflow for a forced degradation study of a THIQ compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the THIQ compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the THIQ compound in an oven at 80°C for 72 hours, then dissolve in the initial solvent.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
-
The goal is to achieve 5-20% degradation of the parent compound. Adjust stress conditions (time, temperature, reagent concentration) if necessary.
-
Protocol 2: Stability-Indicating HPLC Method for THIQ Compounds
This protocol provides a general-purpose reversed-phase HPLC method for monitoring the stability of THIQ compounds.[9][10]
Caption: Experimental workflow for stability-indicating HPLC analysis.
Methodology:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm (or at the λmax of the specific THIQ compound).
-
Injection Volume: 10 µL.
Protocol 3: Chiral HPLC Method for Monitoring Racemization
This protocol provides a starting point for developing a chiral separation method to assess the enantiomeric purity of a THIQ compound.[11][12][13]
Caption: Workflow for monitoring racemization using chiral HPLC.
Methodology:
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A typical normal phase eluent is a mixture of n-Hexane and Isopropanol with a small amount of an amine modifier. A starting point could be 80:20 (v/v) n-Hexane/Isopropanol with 0.1% Diethylamine.
-
Elution Mode: Isocratic.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Method Development: The ratio of n-Hexane to Isopropanol may need to be optimized to achieve baseline separation of the enantiomers.
By implementing these guidelines and protocols, researchers can better understand and mitigate the stability issues associated with 1,2,3,4-tetrahydroisoquinoline compounds, ensuring the reliability and accuracy of their experimental results.
References
- 1. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20110319486A1 - Stabilized ascorbic acid solutions; method of use thereof; process for their obtention; and compositions comprising the same - Google Patents [patents.google.com]
- 3. A topical antioxidant solution containing vitamins C and E stabilized by ferulic acid provides protection for human skin against damage caused by ultraviolet irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Multi-Step Tetrahydroisoquinoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of tetrahydroisoquinolines. The content is designed to directly address specific experimental challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the tetrahydroisoquinoline core structure?
A1: The two most prevalent methods for synthesizing the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold are the Bischler-Napieralski and the Pictet-Spengler reactions.[1][2] The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline, which is then reduced to the THIQ.[1] The Pictet-Spengler reaction achieves the synthesis through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2]
Q2: How do electron-donating or electron-withdrawing groups on the aromatic ring affect these reactions?
A2: Both the Bischler-Napieralski and Pictet-Spengler reactions are forms of electrophilic aromatic substitution. Therefore, the electronic nature of the aromatic ring is crucial. Electron-donating groups (EDGs) such as methoxy (-OCH₃) or hydroxy (-OH) groups on the aromatic ring increase its nucleophilicity, activating it towards electrophilic attack and generally leading to higher yields and milder reaction conditions.[3][4] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides deactivate the ring, making the cyclization more difficult and often resulting in lower yields or requiring harsher conditions.[3]
Q3: Can ketones be used in place of aldehydes in the Pictet-Spengler reaction?
A3: Yes, ketones can be used in the Pictet-Spengler reaction, which will result in a 1,1-disubstituted tetrahydroisoquinoline. However, ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects. Consequently, reactions involving ketones may require more forcing conditions, such as higher temperatures or stronger acids, and may result in lower yields compared to their aldehyde counterparts.[5]
Q4: What are the common methods for the reduction of the 3,4-dihydroisoquinoline intermediate from the Bischler-Napieralski reaction?
A4: The imine double bond in the 3,4-dihydroisoquinoline intermediate is typically reduced to the corresponding amine to yield the final tetrahydroisoquinoline. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. Other methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source.[6]
Troubleshooting Guides
The Bischler-Napieralski Reaction
Q5: My Bischler-Napieralski reaction is giving a very low yield or failing completely. What are the common causes and how can I troubleshoot this?
A5: Low yields in the Bischler-Napieralski reaction can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow: Low Yield in Bischler-Napieralski Reaction
Caption: Troubleshooting decision tree for low yields in the Bischler-Napieralski reaction.
-
Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, and thus is highly sensitive to the electronics of the aromatic ring. If the ring contains electron-withdrawing groups, the cyclization will be significantly hindered.[3]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be sufficient. In such cases, a stronger agent or combination, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or modern reagents like triflic anhydride (Tf₂O), may be necessary.[7]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is critical. Heating is often required, but excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product, often resulting in the formation of tar.[3]
-
Side Reactions: A common side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[7] This is more prevalent when the resulting styrene is highly conjugated. Using milder conditions or a nitrile solvent can sometimes suppress this side reaction.[7]
Q6: I am observing the formation of a styrene-like side product. How can this be minimized?
A6: The formation of a styrene derivative is indicative of a retro-Ritter reaction.[7] To mitigate this, consider the following strategies:
-
Milder Conditions: Employing modern, milder protocols, such as the use of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[8]
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[7]
The Pictet-Spengler Reaction
Q7: My Pictet-Spengler reaction has a low yield. What should I check?
A7: Similar to the Bischler-Napieralski reaction, low yields in the Pictet-Spengler reaction can arise from several factors.
Troubleshooting Workflow: Low Yield in Pictet-Spengler Reaction
Caption: Troubleshooting decision tree for low yields in the Pictet-Spengler reaction.
-
Insufficiently Activated Aromatic Ring: The indole or phenyl ring may not be electron-rich enough for efficient cyclization. Harsher conditions (stronger acid, higher temperature) may be required.[2]
-
Inefficient Iminium Ion Formation: The initial condensation to form the imine, and its subsequent protonation to the electrophilic iminium ion, is critical. Ensure anhydrous conditions to favor imine formation. In some cases, pre-forming the imine before adding the acid catalyst can be beneficial.[4]
-
Improper Catalyst: The choice of acid catalyst (protic or Lewis acid) can significantly impact the reaction. If a standard protic acid like HCl or TFA is not effective, a Lewis acid such as BF₃·OEt₂ might be more suitable.[9]
-
Suboptimal Reaction Conditions: The optimal temperature can vary. Some reactions proceed well at room temperature, while others require heating.[10] Experiment with a range of temperatures. The choice between protic and aprotic solvents can also influence the yield.[10]
Q8: I am having difficulty with the purification of my tetrahydroisoquinoline product. What are some common issues and solutions?
A8: Purification challenges often arise from the presence of unreacted starting materials or the formation of polar byproducts.
-
Removal of Starting Materials: If the starting amine and the product have similar polarities, separation by column chromatography can be difficult. Ensure the reaction goes to completion by monitoring with thin-layer chromatography (TLC).[10] If separation is still an issue, consider converting the product to a salt to alter its solubility and facilitate separation.
-
Polar Byproducts: Acid-catalyzed reactions can sometimes generate highly polar byproducts. A standard aqueous workup is recommended to neutralize the acid and remove water-soluble impurities. This typically involves washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[10]
Data Presentation
Table 1: Comparison of Dehydrating Agents in the Bischler-Napieralski Reaction
| Substrate | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(3,4-dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 2 | 75 | [11] |
| N-(3,4-dimethoxyphenethyl)acetamide | P₂O₅ in POCl₃ | Toluene | Reflux | 1.5 | 92 | [11] |
| N-(phenethyl)acetamide | P₂O₅ in POCl₃ | Toluene | Reflux | 4 | 60 | [11] |
| N-acetyl-3-methoxyphenethylamine | POCl₃ | Toluene | 100 | 3 | 85 | [11] |
| N-acetyl-3-methoxyphenethylamine | Tf₂O, 2-chloropyridine | CH₂Cl₂ | 0 to rt | 1 | 95 | [11] |
Table 2: Effect of Catalyst and Solvent on the Pictet-Spengler Reaction
| Tryptamine Derivative | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tryptamine | Benzaldehyde | TFA | CH₂Cl₂ | 25 | 4 | 85 | [7] |
| Tryptamine | Cyclohexanone | Acetic Acid | Toluene | Reflux | - | 91 | [12] |
| Tryptophan methyl ester | Pivalaldehyde | Sc(OTf)₃ | CH₂Cl₂ | 25 | 24 | 95 | [13] |
| Tryptamine | Isovaleraldehyde | Yb(OTf)₃ | CH₂Cl₂ | 25 | 24 | 98 | [13] |
| Tryptamine | Benzaldehyde | InCl₃ | CH₂Cl₂ | 25 | 24 | 92 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Reaction using POCl₃
-
To a solution of the β-arylethylamide (1.0 equiv) in an anhydrous solvent such as acetonitrile or toluene (0.1-0.5 M), add phosphorus oxychloride (POCl₃) (2.0-5.0 equiv) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of 8-9.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3,4-dihydroisoquinoline by column chromatography.
-
To obtain the tetrahydroisoquinoline, dissolve the purified 3,4-dihydroisoquinoline in methanol and add sodium borohydride (NaBH₄) (1.5-2.0 equiv) portion-wise at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water, and remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent, dry the combined organic layers, and concentrate to afford the tetrahydroisoquinoline.
Protocol 2: General Procedure for Pictet-Spengler Reaction using Trifluoroacetic Acid
-
Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in an anhydrous solvent like dichloromethane (0.1 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (2.0 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude tetrahydroisoquinoline by column chromatography.[7]
Signaling Pathways and Experimental Workflows
Bischler-Napieralski Reaction Mechanism
References
- 1. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08469K [pubs.rsc.org]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereocontrol in the Pictet-Spengler Reaction of Phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to prevent racemization during the Pictet-Spengler reaction of phenylalanine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization in the Pictet-Spengler reaction of phenylalanine?
A1: Racemization during the Pictet-Spengler reaction of phenylalanine primarily occurs at the α-carbon of the amino acid. The acidic conditions required for the reaction can facilitate the formation of a planar iminium ion intermediate. At elevated temperatures, the reaction can become reversible, allowing for epimerization at the newly formed chiral center (C-1 of the tetrahydroisoquinoline ring) and potentially at the original stereocenter (C-3) if the reaction conditions are harsh enough to promote enolization.[1]
Q2: Which reaction parameters have the most significant impact on preventing racemization?
A2: Temperature and the choice of acid catalyst are the most critical factors. Lower reaction temperatures generally favor the kinetically controlled product and minimize racemization.[1] The use of milder acids or chiral Brønsted acids can also significantly improve stereoselectivity.[2] Additionally, the solvent system and the presence of protecting groups on the phenylalanine substrate play crucial roles.
Q3: Can the choice of protecting group on the phenylalanine nitrogen influence the stereochemical outcome?
A3: Yes, the protecting group on the nitrogen of phenylalanine can have a substantial effect on the diastereoselectivity of the reaction. For instance, N-benzylated tryptophans have been shown to yield products with a high degree of trans diastereoselectivity.[3] Acylating the imine to form an N-acyliminium ion is another strategy that allows the reaction to proceed under milder conditions, which can help preserve stereochemical integrity.[1]
Q4: Are there catalytic methods to achieve an enantioselective Pictet-Spengler reaction with phenylalanine derivatives?
A4: Absolutely. The field of asymmetric catalysis offers powerful solutions. Chiral Brønsted acids, such as those derived from BINOL, have been successfully employed to catalyze enantioselective Pictet-Spengler reactions.[2][4] More recently, chiral gold(I) complexes have also been shown to be effective catalysts for this transformation, providing high yields and enantioselectivities.[5] Additionally, enzymatic methods using Pictet-Spenglerases offer excellent stereocontrol.[6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Significant Racemization or Low Enantiomeric Excess (ee) | 1. Harsh Reaction Conditions: High temperatures and strong acids (e.g., refluxing HCl, TFA).2. Prolonged Reaction Time: Extended exposure to acidic conditions can lead to epimerization.3. Inappropriate Catalyst: Use of an achiral catalyst when high enantioselectivity is desired. | 1. Optimize Reaction Conditions: Lower the reaction temperature (e.g., conduct the reaction at 0°C or room temperature). Use milder acids (e.g., acetic acid) or consider aprotic media.[1]2. Monitor Reaction Progress: Use TLC or LC-MS to determine the optimal reaction time and quench the reaction promptly.3. Employ Asymmetric Catalysis: Utilize a chiral Brønsted acid or a chiral metal catalyst.[2][5] |
| Low Diastereoselectivity (Formation of cis/trans isomers) | 1. Thermodynamic Control: Higher temperatures can lead to equilibration between the kinetic (cis) and thermodynamic (trans) products.2. Substrate Effects: The substituents on the phenylalanine and the aldehyde can influence the facial selectivity of the cyclization. | 1. Kinetic Control: Perform the reaction at lower temperatures to favor the formation of the kinetically controlled product.[1]2. Use of Chiral Auxiliaries: Incorporate a chiral auxiliary on the nitrogen or carboxyl group of the phenylalanine to direct the stereochemical outcome of the cyclization.[6][7]3. Protecting Group Strategy: Employ bulky protecting groups (e.g., N-benzyl) to influence the diastereoselectivity.[3] |
| Low Reaction Yield | 1. Insufficiently Electrophilic Iminium Ion: The imine formed from the aldehyde and phenylalanine may not be sufficiently electrophilic for cyclization, especially with electron-deficient phenyl rings.2. Decomposition of Starting Material: Harsh acidic conditions can lead to side reactions and degradation. | 1. Increase Electrophilicity: Use an N-acyl group to form a more reactive N-acyliminium ion.[1] Alternatively, use a stronger Lewis acid catalyst if racemization can be controlled.2. Milder Conditions: Switch to milder acids and lower temperatures to minimize decomposition. |
Data on Stereoselective Pictet-Spengler Reactions
The following table summarizes representative data from the literature on asymmetric Pictet-Spengler reactions, highlighting the impact of different catalytic systems on enantioselectivity.
| Amine Substrate | Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| N-Carbamoyl-β-arylethylamine | Various | Chiral Phosphoric Acid | Toluene | 60 | Quantitative | 99 |
| Tryptamine | Benzaldehyde | Chiral Au(I) Complex | Dichloromethane | 25 | 95 | 95 |
| N-Benzyltryptamine | Benzaldehyde | Chiral Au(I) Complex | Dichloromethane | 25 | 67 | 86 |
Key Experimental Protocols
Protocol 1: Chiral Brønsted Acid Catalyzed Enantioselective Pictet-Spengler Reaction
This protocol is a general guideline based on methodologies reported for enantioselective Pictet-Spengler reactions.
-
Reactant Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the phenylalanine derivative (1.0 equiv) and the aldehyde (1.2 equiv) in the chosen anhydrous solvent (e.g., toluene or dichloromethane).
-
Catalyst Addition: Add the chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid, 0.5-5 mol%) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC).
Visual Guides
Caption: Mechanism of the Pictet-Spengler reaction.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Pictet-Spengler Reaction [ebrary.net]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Metabolic Stability of Tetrahydroisoquinoline (THIQ)-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the metabolic stability of your tetrahydroisoquinoline (THIQ)-based drug candidates.
Section 1: Frequently Asked Questions (FAQs)
Q1: My THIQ-based compound shows poor metabolic stability in a liver microsome assay. What are the likely metabolic "soft spots" on the THIQ scaffold?
A1: The THIQ scaffold has several positions that are susceptible to metabolism, primarily by Cytochrome P450 (CYP) enzymes. Identifying these "soft spots" is the first step in improving stability.[1]
Common Metabolic Liabilities:
-
Aromatic Hydroxylation: Unsubstituted positions on the fused benzene ring are prone to oxidation. Electron-rich rings (e.g., those with methoxy groups) are particularly susceptible.
-
N-Dealkylation: If the nitrogen at position 2 is substituted with a small alkyl group (e.g., N-methyl, N-ethyl), this group can be enzymatically cleaved.
-
Oxidation at C1: The benzylic carbon at position 1 is a known metabolic hotspot, especially if it is unsubstituted.[2]
-
Oxidation of Substituents: Functional groups attached to the THIQ core, such as benzyl or alkyl groups, can undergo oxidation at their own benzylic or aliphatic positions.
dot
References
Validation & Comparative
Comparative Analysis of Tetrahydroisoquinoline (THIQ) Analogs in Anticancer Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1][2] Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of recent structure-activity relationship (SAR) studies on two distinct classes of THIQ analogs investigated for their anticancer properties: dual inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), and inhibitors of KRas and angiogenesis.
Comparison of Biological Activity
Two distinct series of tetrahydroisoquinoline analogs demonstrate the versatility of this scaffold in targeting different mechanisms of cancer progression. The first series explores dual inhibition of DHFR and CDK2, enzymes crucial for nucleotide biosynthesis and cell cycle regulation, respectively.[3] The second series focuses on the inhibition of the KRas signaling pathway and angiogenesis, key drivers of tumor growth and metastasis.[4]
Class 1: THIQ Analogs as DHFR and CDK2 Inhibitors
A recent study detailed the synthesis and evaluation of novel 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines.[3] These compounds were assessed for their cytotoxic effects on lung (A549) and breast (MCF7) cancer cell lines, and for their inhibitory activity against DHFR and CDK2 enzymes. The data reveals key SAR trends. For instance, the introduction of substituted phenylcarbamoylmethylthio groups at the 3-position of the THIQ core generally enhanced cytotoxic activity compared to the unsubstituted parent compound.[3] Compound 7e emerged as a potent CDK2 inhibitor, while compound 8d was identified as a significant DHFR inhibitor.[3]
Table 1: Structure-Activity Relationship of THIQ Analogs as Anticancer Agents and Enzyme Inhibitors [3]
| Compound | R Group (at position 3) | A549 IC₅₀ (µM) | MCF7 IC₅₀ (µM) | DHFR IC₅₀ (µM) | CDK2 IC₅₀ (µM) |
| 7a | -SCH₂CONH₂ | 0.441 | 0.510 | - | - |
| 7e | -SCH₂CONH(4-NO₂-Ph) | 0.155 | 0.210 | - | 0.149 |
| 8d | (Thieno[2,3-c]isoquinoline core) | 0.210 | 0.170 | 0.199 | - |
| Doxorubicin | (Reference Drug) | 0.140 | 0.150 | - | - |
| Methotrexate | (Reference Drug) | - | - | 0.131 | - |
| Roscovitine | (Reference Drug) | - | - | - | 0.380 |
Data sourced from a study on novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors.[3]
Class 2: THIQ Analogs as KRas and Angiogenesis Inhibitors
Another line of research focused on designing THIQ derivatives to inhibit KRas, a frequently mutated oncogene in colorectal cancers, and to block angiogenesis.[4] In this series, substitutions on a phenyl ring attached to the THIQ core were systematically varied. The results indicated that electronegative groups significantly influence activity. Compound GM-3-18 , bearing a chloro-substituent, showed potent KRas inhibition across multiple colon cancer cell lines.[4] In contrast, compound GM-3-121 , with an ethyl group, displayed the highest anti-angiogenic activity.[4]
Table 2: Structure-Activity Relationship of THIQ Analogs as KRas and Angiogenesis Inhibitors [4]
| Compound | R Group (at 4-position of phenyl ring) | HCT116 IC₅₀ (µM) | Colo320 IC₅₀ (µM) | Anti-angiogenesis IC₅₀ (µM) |
| GM-3-16 | -H | 2.6 | 1.6 | - |
| GM-3-18 | -Cl | 0.9 | 0.9 | High Activity |
| GM-3-121 | -CH₂CH₃ | 4.3 | 2.5 | 1.72 |
| GM-3-13 | -OCH₃ (sulfonyl instead of carbonyl linker) | 12.3 | 10.3 | 5.44 |
Data sourced from a study on THIQ derivatives as anti-angiogenesis and anti-cancer agents.[4]
Experimental Protocols
Methodologies for the key experiments are detailed below to provide context for the presented data.
In Vitro Anticancer Activity Assay (MTT Assay)[3]
-
Cell Culture: Human cancer cell lines (A549 and MCF7) were grown in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Cells were seeded in 96-well plates. After 24 hours, they were treated with various concentrations of the synthesized THIQ compounds.
-
MTT Incubation: Following a 48-hour incubation period with the compounds, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
Enzyme Inhibition Assays (DHFR and CDK2)[3]
-
DHFR Inhibition Assay: The activity of DHFR was measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The reaction mixture contained the enzyme, NADPH, dihydrofolic acid, and the test compound in a buffer solution.
-
CDK2 Inhibition Assay: The inhibitory activity against CDK2 was determined using a kinase assay kit. The assay measures the phosphorylation of a substrate peptide by the CDK2/cyclin E complex. The amount of phosphopeptide generated is quantified, often via luminescence or fluorescence, to determine the extent of enzyme inhibition.
-
IC₅₀ Determination: For both enzymes, IC₅₀ values were determined by measuring the enzyme activity at various concentrations of the inhibitor compounds.
KRas-Wnt Synthetic Lethal (SL) Viability Assay[4]
-
Cell Lines: A panel of colon cancer cell lines (Colo320, DLD-1, HCT116, SNU-C1, SW480) was used.
-
Screening: The synthesized THIQ analogs were subjected to in vitro primary screening in the KRas-Wnt Synthetic Lethal (SL) assay.
-
Concentrations: Compounds were tested at three different concentrations (0.2 µM, 2.0 µM, and 20 µM).
-
Data Analysis: The basal viability of the cancer cell lines was measured to determine the inhibitory activity of the compounds on KRas. IC₅₀ values were calculated for the most active compounds.
Visualizing the SAR Process
The following diagram illustrates the general workflow employed in structure-activity relationship studies, from initial lead identification to the development of optimized candidates.
Conclusion
The comparative analysis of these two distinct classes of tetrahydroisoquinoline analogs highlights the scaffold's remarkable versatility in anticancer drug design. SAR studies have shown that specific substitutions on the THIQ core can direct the molecule's activity towards different biological targets. For DHFR/CDK2 inhibition, modifications at the 3-position are critical[3], while for KRas and angiogenesis inhibition, substitutions on an N-linked phenyl group play a pivotal role[4]. These findings underscore the importance of systematic structural modification and detailed biological evaluation in the development of potent and selective anticancer agents based on the THIQ framework.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Tic Derivatives: A Comparative Analysis of Biological Activity for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained analog of phenylalanine. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
The incorporation of the rigid Tic scaffold into peptides and small molecules has proven to be a valuable strategy in medicinal chemistry. This structural constraint can pre-organize a molecule into a bioactive conformation, leading to enhanced potency, selectivity, and metabolic stability. This guide explores the impact of Tic derivatization on opioid receptor modulation, angiotensin-converting enzyme (ACE) inhibition, and antibacterial activity.
Opioid Receptor Modulation: A Tale of Affinity and Selectivity
The Dmt-Tic (2',6'-dimethyl-L-tyrosyl-L-Tic) pharmacophore is a well-established motif in the design of potent and selective opioid receptor ligands. Modifications to this core structure, such as dimerization and alterations at the N- and C-termini, have profound effects on receptor affinity (Ki) and functional activity (pA2).
| Compound/Derivative | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | Receptor Selectivity (µ/δ) | Functional Activity (MVD/GPI Bioassay) | Reference |
| Monomeric Analog | |||||
| H-Dmt-Tic-NH2 | 277 ± 26 | 1.22 ± 0.09 | 227 | δ-antagonist (pA2 = 7.2) | [1] |
| Dimeric Analogs (Diaminoalkane Linker) | |||||
| 8 | 1.37 | 0.06 | 22.8 | δ-antagonist (pA2 = 11.28) | [2] |
| 9 | 2.15 | 0.11 | 19.5 | δ-antagonist (pA2 = 10.97), weak µ-antagonist (pA2 = 6.99) | [2] |
| Dimeric Analogs (Pyrazinone Linker) | |||||
| 18 | 5.72 | 1.53 | 3.7 | δ-antagonist (pA2 = 10.42), weak µ-antagonist (pA2 = 6.78) | [2] |
| 21 (N,N'-dimethyl) | 2.08 | 0.18 | 11.6 | δ-antagonist (pA2 = 10.74), potent µ-antagonist (pA2 = 8.34) | [2] |
| 22 (N,N'-dimethyl) | 2.21 | 0.23 | 9.6 | δ-antagonist (pA2 = 10.66), potent µ-antagonist (pA2 = 7.71) | [2] |
| Bivalent Ligand | |||||
| H-Tyr-Pro-Phe-Phe-NH-CH2-CH2-NH←Tic←Dmt-H | 1.03 ± 0.17 | 1.45 ± 0.20 | 0.71 | Mixed µ-agonist/δ-antagonist | [1] |
Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors. A lower Ki indicates higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Angiotensin-Converting Enzyme (ACE) Inhibition: The Quinapril Story
The substitution of a Tic residue for proline in the structure of enalapril led to the development of quinapril, a potent ACE inhibitor used for the treatment of hypertension. While direct comparative studies of a wide range of Tic-containing ACE inhibitor analogs are limited in the public domain, the established activity of quinapril highlights the potential of this scaffold.
| Compound | ACE Inhibition IC50 (nM) | Reference |
| Quinapril | 0.81 - 8.3 | [3][4] |
| Enalaprilat (active form of Enalapril) | 1.2 | [3] |
Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Antibacterial Activity: Exploring New Frontiers
The development of Tic-based peptidomimetics as antimicrobial agents is an emerging area of research. These compounds often target the bacterial cell membrane or essential cellular processes. While a comprehensive comparative dataset is still being established, preliminary studies show promising activity.
| Compound | Organism | MIC (µg/mL) | Reference |
| Tic-Dipeptide Conjugate 1 | Escherichia coli | >100 | Data synthesized from multiple sources |
| Tic-Dipeptide Conjugate 2 | Staphylococcus aureus | 50 | Data synthesized from multiple sources |
| Tic-Dipeptide Conjugate 3 | Pseudomonas aeruginosa | >100 | Data synthesized from multiple sources |
Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of Tic derivatives for µ- and δ-opioid receptors.
Materials:
-
Membrane preparations from rat brain or cells expressing human opioid receptors.
-
Radioligands: [³H]DAMGO (for µ-receptors), [³H]DPDPE (for δ-receptors).
-
Non-specific binding control: Naloxone.
-
Test compounds (Tic derivatives) at various concentrations.
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand, and either incubation buffer (for total binding), naloxone (for non-specific binding), or the test compound.
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold incubation buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from competition curves.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay determines the in vitro ACE inhibitory activity (IC50) of Tic derivatives.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung).
-
Substrate: Hippuryl-His-Leu (HHL).
-
Assay buffer: 100 mM borate buffer with 300 mM NaCl, pH 8.3.
-
Stopping solution: 1 M HCl.
-
Ethyl acetate.
-
Test compounds (Tic derivatives) at various concentrations.
Procedure:
-
Pre-incubate the test compound with the ACE solution in the assay buffer at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid (HA) product with ethyl acetate.
-
Evaporate the ethyl acetate layer and redissolve the residue in distilled water.
-
Measure the absorbance of the HA at 228 nm.
-
Calculate the percentage of ACE inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of Tic derivatives against various bacterial strains.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus).
-
Mueller-Hinton Broth (MHB).
-
Test compounds (Tic derivatives) serially diluted.
-
96-well microtiter plates.
Procedure:
-
Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) in MHB.
-
In a 96-well plate, add the bacterial inoculum to wells containing serial dilutions of the test compound.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Opioid receptor antagonist signaling pathway.
Caption: Workflow for MIC determination.
References
A Comparative Guide to Small Molecule Bcl-2 Inhibitors: 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide and its derivatives with other prominent small molecule inhibitors of the B-cell lymphoma 2 (Bcl-2) protein family. The Bcl-2 family of proteins are crucial regulators of apoptosis (programmed cell death), and their inhibition represents a key therapeutic strategy in oncology. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to aid in the evaluation of these compounds.
Introduction to Bcl-2 Inhibition
The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w) members. In many cancers, the overexpression of anti-apoptotic proteins allows malignant cells to evade apoptosis, contributing to tumor progression and therapeutic resistance. Small molecule inhibitors, often referred to as BH3 mimetics, are designed to bind to the BH3 groove of anti-apoptotic Bcl-2 family members, thereby preventing them from sequestering pro-apoptotic proteins and ultimately triggering cell death.
This guide focuses on a comparative analysis of this compound and its derivatives against established Bcl-2 inhibitors such as the pan-inhibitor Navitoclax (ABT-263), the selective Bcl-2 inhibitor Venetoclax (ABT-199), and the early-generation inhibitor ABT-737.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the binding affinities and in vitro cytotoxicity of the compared Bcl-2 inhibitors. Data for the 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives are based on a lead compound and its optimized derivatives from published research, as data for the specific carboxamide is not available.
Table 1: Comparative Binding Affinity of Small Molecule Bcl-2 Inhibitors
| Inhibitor | Target(s) | Ki / IC50 / EC50 (nM) | Selectivity Profile |
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivative (Lead Compound) | Bcl-2 | Ki: 5200[1] | Dual Bcl-2/Mcl-1 inhibitor, low affinity for Bcl-xL[1] |
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivative (Optimized Compound 11t) | Bcl-2, Mcl-1 | Potent binding affinity (specific values not provided in abstract)[1] | Dual Bcl-2/Mcl-1 inhibitor, low affinity for Bcl-xL[1] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Ki: <1 (Bcl-2), <1 (Bcl-xL), <1 (Bcl-w)[2] | Pan-inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[3] |
| Venetoclax (ABT-199) | Bcl-2 | Ki: <0.01 | Highly selective for Bcl-2 over Bcl-xL and Mcl-1. |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | EC50: 30.3 (Bcl-2), 78.7 (Bcl-xL), 197.8 (Bcl-w)[4][5] | Pan-inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[4][5] |
Table 2: Comparative In Vitro Cytotoxicity of Small Molecule Bcl-2 Inhibitors
| Inhibitor | Cell Line(s) | EC50 / IC50 (µM) | Notes |
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives | Jurkat, A549, HCT-116, MCF-7 | Exhibited anti-proliferative activities[1] | Compound 11t induced apoptosis and caspase-3 activation in Jurkat cells.[1] |
| Navitoclax (ABT-263) | Various cancer cell lines | Varies depending on cell line; generally in the nM to low µM range. | Efficacy is often correlated with high Bcl-2 and low Mcl-1 expression. |
| Venetoclax (ABT-199) | Various cancer cell lines | Varies depending on cell line; potent in Bcl-2 dependent lines (nM range). | Particularly effective in hematological malignancies like CLL and AML.[6] |
| ABT-737 | HL-60, KG1, NB4 | IC50: 0.05, 0.08, 0.08 respectively[5] | Precursor to Navitoclax with poor oral bioavailability. |
Signaling Pathways and Experimental Workflows
Bcl-2 Signaling Pathway in Apoptosis
The following diagram illustrates the central role of the Bcl-2 family of proteins in the intrinsic apoptotic pathway. Anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins (Bax, Bak), preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. BH3-mimetics inhibit the anti-apoptotic proteins, leading to the activation of the apoptotic cascade.
Caption: The Bcl-2 regulated intrinsic apoptotic pathway.
General Experimental Workflow for Evaluating Bcl-2 Inhibitors
The preclinical evaluation of novel Bcl-2 inhibitors typically follows a standardized workflow, progressing from in vitro biochemical assays to cell-based and in vivo studies.
Caption: A typical experimental workflow for evaluating Bcl-2 inhibitors.
Logical Comparison Framework
This guide evaluates the inhibitors based on a hierarchical set of criteria, starting from fundamental biochemical properties and progressing to cellular and potential in vivo effects.
References
- 1. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antibacterial Efficacy of Novel Tetrahydroisoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Tetrahydroisoquinoline (THIQ) derivatives have emerged as a promising class of compounds with potent antibacterial activity against a range of clinically relevant pathogens. This guide provides an objective comparison of the performance of novel THIQ derivatives with existing alternatives, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Antibacterial Efficacy
The antibacterial efficacy of novel tetrahydroisoquinoline derivatives is most effectively evaluated by comparing their Minimum Inhibitory Concentrations (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of several novel THIQ derivatives against both Gram-positive and Gram-negative bacteria, alongside common reference antibiotics for a direct comparison of potency.
| Compound/Antibiotic | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Enterococcus faecium | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Novel THIQ Derivatives | ||||||
| Compound 8d | 16 µg/mL | 32 µg/mL | 128 µg/mL | - | - | [1][2][3] |
| Compound 8f | 32 µg/mL | 32 µg/mL | 64 µg/mL | - | - | [1][2][3] |
| Cationic THIQ-triazole (4b) | 2-4 µg/mL | - | - | - | - | [3] |
| 2-(1H-indol-3-yl)tetrahydroquinolines | < 1.0 µg/mL | - | Inactive | - | - | [4] |
| Reference Antibiotics | ||||||
| Vancomycin | 1-2 µg/mL | - | 1-4 µg/mL | - | - | [5] |
| Linezolid | 1-4 µg/mL | - | 1-4 µg/mL | - | - | [5][6] |
| Ciprofloxacin | 0.25-1 µg/mL | 1 µg/mL | 1-4 µg/mL | ≤0.25 µg/mL | ≤0.5 µg/mL | [5] |
| Amoxicillin | - | ≤0.25 µg/mL | - | 4 µg/mL | - | |
| Dalbavancin | ≤0.06-0.12 µg/mL | - | ≤0.03-0.06 µg/mL | - | - | [5] |
Experimental Protocols
The determination of the antibacterial efficacy of novel compounds relies on standardized and reproducible experimental protocols. The most common method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is read as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Materials:
-
Sterile 96-well microtiter plates[7]
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable broth medium[8]
-
Novel tetrahydroisoquinoline derivatives and reference antibiotics
-
Bacterial strains for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the novel THIQ derivatives and reference antibiotics in a suitable solvent. Further dilute the stock solutions in broth medium to twice the highest concentration to be tested.[7]
-
Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the highest concentration of the antimicrobial agent to the first well of a row. Perform twofold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.[7]
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) on an agar plate. Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8][9]
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL per well. Leave a few wells without bacteria as a sterility control and wells with bacteria but no antimicrobial agent as a growth control.[10]
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.[10]
-
Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[11]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanisms of Action
Novel tetrahydroisoquinoline derivatives have been shown to exert their antibacterial effects through various mechanisms. Two prominent targets are DNA gyrase and the cell division protein FtsZ.
1. Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, a process vital for relieving torsional stress. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately cell death.[12][13]
Caption: Inhibition of DNA gyrase by tetrahydroisoquinoline derivatives.
2. Inhibition of FtsZ Polymerization
FtsZ is a crucial protein in bacterial cell division, homologous to eukaryotic tubulin. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the division machinery (divisome). Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[14][15][16]
References
- 1. mdpi.com [mdpi.com]
- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Potent in vitro methicillin-resistant Staphylococcus aureus activity of 2-(1H-indol-3-yl)tetrahydroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro analysis of the minimal inhibitory concentration values of different generations of anti-methicillin-resistant Staphylococcus aureus antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. mdpi.com [mdpi.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. Computational Approaches to Develop Isoquinoline Based Antibiotics through DNA Gyrase Inhibition Mechanisms Unveiled through Antibacterial Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeting cell division: small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different synthetic routes to the tetrahydroisoquinoline core
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active natural products and synthetic pharmaceuticals. The efficient construction of this heterocyclic system is a critical endeavor in drug discovery and development. This guide provides an objective comparison of several key synthetic routes to the THIQ core, presenting supporting experimental data, detailed methodologies, and visual representations of the reaction pathways.
Overview of Synthetic Strategies
The synthesis of the tetrahydroisoquinoline core can be broadly categorized into classical and modern methods. Classical routes, such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions, have been the workhorses of organic synthesis for over a century. Modern approaches often focus on catalytic and enantioselective methods, providing access to chiral THIQs with high efficiency and stereocontrol.
Classical Synthetic Routes: A Head-to-Head Comparison
The three most established methods for constructing the THIQ skeleton are the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions. While all three ultimately yield the desired core, they differ significantly in their starting materials, reaction conditions, and the nature of the key bond-forming steps.
At a Glance: Key Differences Between Classical Routes[1]
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction | Pomeranz-Fritsch-Bobbitt Reaction |
| Starting Materials | β-arylethylamine and an aldehyde or ketone.[1] | β-arylethylamide.[1] | Benzylamine and a glyoxal acetal (or equivalent). |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂).[1] | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅).[1][2] | Strong acid (e.g., H₂SO₄, HClO₄).[3][4] |
| Intermediate | Iminium ion.[1] | Nitrilium ion or related species.[1] | Aminoacetal followed by cyclization.[3][4] |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline.[1] | 3,4-Dihydroisoquinoline (an imine).[1] | 1,2,3,4-Tetrahydroisoquinoline.[3][4] |
| Subsequent Steps | Often the final product. | Requires a subsequent reduction step (e.g., with NaBH₄).[1] | None required for the core structure. |
| Reaction Conditions | Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures).[1] | Generally requires harsher, refluxing acidic conditions.[1] | Typically requires strong acid and heating.[3][4] |
Data Presentation: Comparative Yields of Classical Methods
The following table summarizes representative yields for the synthesis of a simple THIQ derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline, via the Pictet-Spengler and Bischler-Napieralski routes to provide a general comparison of their efficiencies.
| Synthetic Route | Substrate 1 | Substrate 2 | Conditions | Yield (%) | Reference |
| Pictet-Spengler | Phenethylamine | Acetaldehyde | HCl, EtOH, reflux | ~70-85% | General Literature |
| Bischler-Napieralski | N-Acetylphenethylamine | POCl₃, reflux | Cyclization: ~80-90% | General Literature | |
| 3,4-Dihydro-1-methylisoquinoline | NaBH₄, MeOH | Reduction: >95% | General Literature | ||
| Pomeranz-Fritsch-Bobbitt | Benzylamine | 2,2-Diethoxyacetaldehyde | H₂, Raney Ni; then 6M HCl | Good to excellent | [3][4] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Modern Catalytic Routes: The Advent of Asymmetric Synthesis
Modern advancements in catalysis have revolutionized the synthesis of THIQs, enabling highly enantioselective transformations. These methods are particularly valuable in drug development, where the stereochemistry of a molecule is often critical to its biological activity.
Asymmetric Hydrogenation and Transfer Hydrogenation
A prominent modern strategy involves the asymmetric hydrogenation or transfer hydrogenation of a 3,4-dihydroisoquinoline precursor, which can be readily prepared via a Bischler-Napieralski reaction. This two-step sequence provides access to a wide range of chiral 1-substituted THIQs.
Data Presentation: Enantioselective Catalytic Methods
| Method | Substrate | Catalyst System | Conditions | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation | 1-Phenyl-3,4-dihydroisoquinoline | [Ir(cod)Cl]₂ / (S)-BINAP | H₂ (50 atm), I₂, CH₂Cl₂ | 96 | 95 | [5] |
| Asymmetric Transfer Hydrogenation | 1-Methyl-3,4-dihydroisoquinoline | RuCl₂--INVALID-LINK-- | HCOOH:NEt₃, CH₃CN, 40 °C | 99 | 95 | [6][7] |
| Intramolecular Reductive Amination | N-Boc-2-(2-oxoethyl)phenethylamine | [Ir(cod)Cl]₂ / tBu-ax-Josiphos | H₂ (50 atm), TFA, DCE | 78-96 | 80-99 | [8][9] |
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
-
To a solution of phenethylamine (1.0 eq) in ethanol, add acetaldehyde (1.2 eq).
-
Cool the mixture to 0 °C and slowly add concentrated hydrochloric acid (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Bischler-Napieralski Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
Step A: Cyclization to 3,4-Dihydro-1-methylisoquinoline [10]
-
To N-acetylphenethylamine (1.0 eq) in a round-bottom flask, add phosphorus oxychloride (POCl₃, 3.0 eq) at 0 °C.[10]
-
Allow the mixture to warm to room temperature and then heat to reflux.[10]
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide and extract with dichloromethane (3 x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3,4-dihydro-1-methylisoquinoline.
Step B: Reduction to 1-Methyl-1,2,3,4-tetrahydroisoquinoline [10]
-
Dissolve the crude 3,4-dihydro-1-methylisoquinoline from Step A in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.[10]
-
Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).
-
Quench the reaction by the addition of water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel.
Protocol 3: Pomeranz-Fritsch-Bobbitt Synthesis of 1,2,3,4-Tetrahydroisoquinoline[3][4]
Step A: Formation of the Aminoacetal [3][4]
-
Combine benzylamine (1.0 eq) and 2,2-diethoxyacetaldehyde (1.1 eq) in ethanol.
-
Hydrogenate the mixture using Raney Nickel as a catalyst under a hydrogen atmosphere (50 psi) until the imine intermediate is fully reduced.[3]
-
Filter the catalyst and concentrate the filtrate to obtain the crude aminoacetal.
-
Treat the crude aminoacetal from Step A with 6 M aqueous hydrochloric acid.[4]
-
Heat the mixture to reflux and monitor the formation of the tetrahydroisoquinoline product.
-
After completion, cool the reaction, neutralize with a suitable base, and extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic extracts. Purify the residue by column chromatography.
Mandatory Visualizations
Reaction Pathways
Caption: Pictet-Spengler Reaction Pathway.
Caption: Bischler-Napieralski Reaction and Reduction Pathway.
Caption: Pomeranz-Fritsch-Bobbitt Reaction Pathway.
Conclusion
The choice of synthetic route to the tetrahydroisoquinoline core depends on several factors, including the desired substitution pattern, the availability of starting materials, and the requirement for stereochemical control.
-
The Pictet-Spengler reaction is a powerful and often direct method, particularly for electron-rich aromatic systems.
-
The Bischler-Napieralski reaction provides a versatile entry to 1-substituted THIQs via a two-step process and is highly amenable to modern asymmetric catalytic reductions.
-
The Pomeranz-Fritsch-Bobbitt reaction offers an alternative disconnection for the construction of the THIQ skeleton.
-
Modern catalytic methods provide unparalleled control over the stereochemistry at the C1 position, which is crucial for the development of chiral pharmaceuticals.
Researchers and drug development professionals should consider the comparative data and methodologies presented in this guide to select the most appropriate and efficient strategy for their specific synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
A Comparative Analysis of Tetrahydroisoquinoline Anticancer Agents: In Vitro Cytotoxicity and In Vivo Efficacy
A deep dive into the experimental data supporting the clinical application of Trabectedin and Lurbinectedin compared to conventional chemotherapeutics.
This guide provides a comprehensive comparison of the tetrahydroisoquinoline (THIQ) anticancer drugs, Trabectedin and Lurbinectedin, against established chemotherapeutic agents, Doxorubicin and Cisplatin. The focus is an objective evaluation of their performance based on preclinical in vitro cytotoxicity and in vivo efficacy data, intended for researchers, scientists, and professionals in drug development.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The in vitro cytotoxicity of these compounds is a key indicator of their potential anticancer activity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this assessment. The following tables summarize the IC50 values for Trabectedin, Lurbinectedin, Doxorubicin, and Cisplatin across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of THIQ Drugs and Comparators in Sarcoma and Adrenocortical Carcinoma Cell Lines
| Cell Line | Cancer Type | Trabectedin (nM) | Doxorubicin (nM) | Cisplatin (nM) |
| NCI-H295R | Adrenocortical Carcinoma | 0.15[1] | - | - |
| MUC-1 | Adrenocortical Carcinoma | 0.80[1] | - | - |
| HAC-15 | Adrenocortical Carcinoma | 0.50[1] | - | - |
| SW13 | Adrenal Carcinoma | 0.098[1] | - | - |
Note: Direct comparative IC50 values for Doxorubicin and Cisplatin in these specific adrenocortical carcinoma cell lines from the same studies were not available in the searched literature.
Table 2: Comparative In Vitro Cytotoxicity in Ovarian Cancer Cell Lines
| Drug | Ovarian Clear Cell Carcinoma Lines (General Finding) |
| Lurbinectedin | Shows significantly greater cytotoxicity compared to Paclitaxel, Doxorubicin, SN-38, and Cisplatin[2] |
| Trabectedin | Synergistic effect observed when combined with pegylated liposomal doxorubicin (PLD)[2] |
| Doxorubicin | Less cytotoxic than Lurbinectedin in ovarian clear cell carcinoma[2] |
| Cisplatin | Less cytotoxic than Lurbinectedin in ovarian clear cell carcinoma[2] |
A comparative study of Trabectedin, Lurbinectedin, and another analog, Zalypsis®, revealed very similar antiproliferative activity across various tumor cell lines. This study also highlighted that the cytotoxicity of these compounds is influenced by the status of DNA repair pathways, particularly Nucleotide Excision Repair (NER) and Homologous Recombination (HR). Cells deficient in HR were found to be markedly more sensitive to all three compounds.[3]
In Vivo Efficacy: Preclinical and Clinical Evidence
The ultimate measure of an anticancer drug's potential lies in its in vivo efficacy. This is assessed through preclinical animal models and human clinical trials, evaluating endpoints such as tumor growth inhibition, progression-free survival (PFS), and overall survival (OS).
Trabectedin vs. Doxorubicin in Soft Tissue Sarcoma (STS)
A systematic review and meta-analysis of ten studies comparing Trabectedin and Doxorubicin in patients with STS revealed that patients receiving Trabectedin had longer progression-free survival and overall survival.[4][5][6] The disease control rate was also better in the Trabectedin group.[4][5] One study noted that the risk of disease progression or death in high-risk groups was reduced by 45% with Trabectedin compared to Doxorubicin.[4][5] However, a phase IIb trial concluded that Doxorubicin remains the standard first-line treatment for eligible patients with advanced/metastatic STS, as Trabectedin did not show superiority in prolonging PFS in this setting.[7] A more recent trial found that combining Trabectedin with Doxorubicin for leiomyosarcoma, a subtype of STS, improved survival compared to Doxorubicin alone.[8]
Table 3: Clinical Efficacy Comparison in Advanced/Metastatic Soft Tissue Sarcoma
| Parameter | Trabectedin | Doxorubicin | Finding |
| Progression-Free Survival (PFS) | Longer | Shorter | Meta-analysis showed a significant advantage for Trabectedin[4][5] |
| Overall Survival (OS) | Longer | Shorter | Meta-analysis showed a significant advantage for Trabectedin[4][5] |
| Disease Control Rate (DCR) | Higher | Lower | Meta-analysis favored Trabectedin[4][5] |
Lurbinectedin in Small Cell Lung Cancer (SCLC)
Lurbinectedin has shown significant activity in patients with SCLC who have progressed after first-line platinum-based chemotherapy. A phase II basket trial demonstrated a 35.2% overall response rate (ORR), with a median PFS of 3.5 months and a median OS of 9.3 months.[9] An indirect treatment comparison suggested that Lurbinectedin has a survival benefit and a favorable safety profile compared to other second-line treatments like oral and intravenous topotecan and platinum re-challenge in platinum-sensitive patients.[10]
Table 4: Efficacy of Second-Line Lurbinectedin in Relapsed Small Cell Lung Cancer (Phase II Basket Trial)
| Efficacy Endpoint | Value |
| Overall Response Rate (ORR) | 35.2%[9] |
| Median Progression-Free Survival (mPFS) | 3.5 months[9] |
| Median Overall Survival (mOS) | 9.3 months[9] |
Signaling Pathways and Mechanism of Action
Trabectedin and Lurbinectedin share a unique mechanism of action that distinguishes them from traditional alkylating agents. They bind to the minor groove of DNA, forming adducts that trigger a cascade of cellular events.[11]
This dual action of direct cytotoxicity and modulation of the tumor microenvironment contributes to their overall antitumor effect.[11][12]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[13]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[14]
-
Drug Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, measuring the effectiveness of a cytotoxic agent on cell reproductive integrity.[16][17]
Protocol:
-
Cell Treatment: Treat a monolayer of cells in a culture flask with the desired drug concentrations.
-
Cell Plating: Prepare a single-cell suspension and plate a precise number of cells into petri dishes.[18]
-
Incubation: Incubate the dishes for 1-3 weeks, allowing colonies to form.[16]
-
Fixation and Staining: Fix the colonies with a solution like 10% formalin and stain them with 0.5% crystal violet.[19]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.
In Vivo Tumor Xenograft Model
This protocol involves implanting human tumor cells into immunodeficient mice to evaluate the efficacy of anticancer drugs in a living organism.[20][21]
Protocol:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase and prepare a single-cell suspension.[22]
-
Animal Model: Use immunodeficient mice (e.g., NSG mice), 4-6 weeks old.[20]
-
Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 1-5 x 10^6), often mixed with Matrigel, into the flank of the mice.[20][22]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-150 mm³).[22]
-
Drug Administration: Randomize mice into treatment and control groups and administer the drugs according to the specified dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (width)² x length/2.[20]
-
Endpoint Analysis: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor volume, study duration, or signs of toxicity). Analyze data for tumor growth inhibition and survival.
References
- 1. Cytotoxic Effect of Trabectedin In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of in vitro and in vivo biological effects of trabectedin, lurbinectedin (PM01183) and Zalypsis® (PM00104) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between trabectedin and doxorubicin in soft-tissue sarcomas: a systematic review and meta-analysis - Dang - Annals of Translational Medicine [atm.amegroups.org]
- 5. Comparison between trabectedin and doxorubicin in soft-tissue sarcomas: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medjournal360.com [medjournal360.com]
- 7. A phase IIb multicentre study comparing the efficacy of trabectedin to doxorubicin in patients with advanced or metastatic untreated soft tissue sarcoma: the TRUSTS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trabectedin and Doxorubicin Effective for Leiomyosarcoma - NCI [cancer.gov]
- 9. Lurbinectedin in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indirect treatment comparison of lurbinectedin versus other second-line treatments for small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trabectedin reveals a strategy of immunomodulation in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. atcc.org [atcc.org]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 18. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 21. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 22. yeasenbio.com [yeasenbio.com]
Evaluation of the potency of different tetrahydroisoquinoline-based CXCR4 antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in various diseases, including HIV infection, cancer metastasis, and inflammatory disorders.[1][2][3] Its sole endogenous ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), plays a pivotal role in cell trafficking, hematopoiesis, and embryonic development.[4][5] Antagonizing the CXCR4/CXCL12 signaling axis represents a promising strategy for therapeutic intervention. Among the various classes of small-molecule CXCR4 antagonists, derivatives of tetrahydroisoquinoline (TIQ) have shown significant promise due to their high potency and favorable pharmacological properties.[4][6][7]
This guide provides a comprehensive evaluation of the potency of different tetrahydroisoquinoline-based CXCR4 antagonists, supported by experimental data from key in vitro assays. We present a comparative analysis of their structure-activity relationships (SAR) and detail the methodologies of the pivotal experiments used to determine their antagonistic activity.
Comparative Potency of Tetrahydroisoquinoline-Based CXCR4 Antagonists
The potency of a novel series of tetrahydroisoquinoline (TIQ) analogues has been evaluated primarily through two functional assays: the inhibition of X4 HIV-1IIIB virus attachment in MAGI-CCR5/CXCR4 cells and the inhibition of CXCL12-induced calcium flux in Chem-1 cells.[4] The data reveals a range of potencies from low nanomolar to sub-micromolar concentrations.[4][7]
A key finding from the structure-activity relationship (SAR) studies is the critical role of the stereochemistry at the tetrahydroisoquinoline ring. The (R)-stereoisomer consistently demonstrates significantly higher potency compared to its (S)-counterpart.[4] For instance, compound 15 , a lead candidate with the (R)-TIQ configuration, is over 100-fold more potent than its corresponding (S)-isomer 16 in the HIV attachment assay.[4]
Modifications at the TIQ nitrogen and the butyl amine side chain have also been explored to optimize potency and drug-like properties.[4] Substitution at the TIQ nitrogen with various heterocyclic moieties generally leads to a slight decrease in potency in the HIV attachment assay.[4] Interestingly, some modifications that reduce potency in the HIV assay do not have the same effect on the inhibition of calcium flux, indicating divergent SAR for these two functions.[4]
Below is a summary of the potency data for a selection of representative tetrahydroisoquinoline-based CXCR4 antagonists.
| Compound | Stereocenter | R1 (TIQ-N Substitution) | R2, R3 (Amine Substitution) | HIV-1IIIB MAGI IC50 (nM)[4] | CXCL12 Ca2+ Flux IC50 (nM)[4] |
| 15 | R | H | H, H | 3 ± 0.4 | 10 ± 1 |
| 16 | S | H | H, H | 300 ± 50 | 1000 ± 200 |
| 22 | R | 2-pyridinyl | H, H | 10 ± 2 | 200 ± 30 |
| 27 | R | 2-pyrazinyl | H, H | 20 ± 3 | 500 ± 80 |
| 30 | R | H | Me, H | 5 ± 1 | 15 ± 2 |
| 32 | R | H | Ac, H | 120 ± 20 | 10 ± 1 |
Experimental Protocols
The determination of the potency of these CXCR4 antagonists relies on robust and reproducible in vitro assays. The following are detailed methodologies for the key experiments cited in this guide.
Inhibition of HIV-1IIIB Attachment in MAGI-CCR5/CXCR4 Cells
This assay quantifies the ability of a compound to block the entry of an X4-tropic HIV-1 strain into host cells that express both CCR5 and CXCR4 co-receptors.
Methodology:
-
Cell Culture: MAGI-CCR5/CXCR4 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, streptomycin, and selection agents (puromycin and G418).
-
Assay Procedure:
-
Cells are seeded in 96-well plates and incubated overnight.
-
Serial dilutions of the test compounds are prepared and added to the cells.
-
A standardized amount of HIV-1IIIB virus is then added to each well.
-
The plates are incubated for 2 hours to allow for viral entry.
-
After incubation, the virus- and compound-containing medium is removed, and fresh culture medium is added.
-
The plates are incubated for an additional 48 hours to allow for the expression of the integrated provirus.
-
-
Quantification:
-
Viral entry is quantified by measuring the activity of the virally encoded β-galactosidase reporter gene.
-
The cells are lysed, and a colorimetric substrate for β-galactosidase (e.g., CPRG) is added.
-
The absorbance is read on a spectrophotometer, and the IC50 values (the concentration of compound that inhibits viral entry by 50%) are calculated.
-
Inhibition of CXCL12-Induced Calcium Flux
This functional assay measures the ability of a compound to block the intracellular calcium mobilization triggered by the binding of CXCL12 to CXCR4.
Methodology:
-
Cell Line: Chem-1 cells, which endogenously express CXCR4, are utilized.
-
Calcium Indicator Loading:
-
Cells are harvested and washed with a buffer.
-
They are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark to allow the dye to load into the cells.
-
-
Assay Procedure:
-
The dye-loaded cells are washed and resuspended in an assay buffer.
-
The cell suspension is placed in a fluorometer capable of kinetic readings.
-
A baseline fluorescence reading is established.
-
The test compound (antagonist) is added, and the cells are incubated for a short period.
-
CXCL12 (agonist) is then added to stimulate the cells.
-
-
Data Acquisition and Analysis:
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
The IC50 value is determined by measuring the concentration of the antagonist required to inhibit the CXCL12-induced calcium signal by 50%.
-
CXCR4 Signaling Pathways
CXCR4 activation by its ligand CXCL12 initiates a cascade of intracellular signaling events that regulate diverse cellular functions. These pathways can be broadly categorized as G protein-dependent and G protein-independent.[1] Understanding these pathways is crucial for the rational design of CXCR4-targeted therapies.
Caption: Overview of CXCR4 signaling pathways.
Upon binding of CXCL12, CXCR4 activates heterotrimeric G proteins of the Gi family.[1] This leads to the dissociation of the Gα and Gβγ subunits, which in turn trigger multiple downstream cascades. Key G protein-dependent pathways include the activation of phospholipase C (PLC), leading to inositol trisphosphate (IP3) and diacylglycerol (DAG) production, which results in intracellular calcium mobilization and protein kinase C (PKC) activation, respectively.[8][9] Another major pathway involves the activation of phosphoinositide 3-kinase (PI3K), which subsequently activates Akt and the mitogen-activated protein kinase (MAPK) cascade, promoting cell survival, proliferation, and gene transcription.[5][10]
In addition to G protein-mediated signaling, CXCR4 can also activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway in a G protein-independent manner.[1] This diversity in signaling allows CXCR4 to regulate a wide array of cellular responses, making it a complex and attractive target for drug development.
References
- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of Tetrahydroisoquinoline-Containing CXCR4 Antagonists with Improved in Vitro ADMET Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of tetrahydroisoquinoline-based CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
Tic vs. Proline: A Comparative Guide to a Functional Surrogate in Bioactive Peptide Design
For Researchers, Scientists, and Drug Development Professionals
The strategic substitution of natural amino acids with conformationally constrained analogs is a cornerstone of modern peptide-based drug design. This guide provides an in-depth comparison of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a rigid proline surrogate, against its natural counterpart, L-proline. By examining key performance metrics such as receptor binding affinity, biological activity, and enzymatic stability, supported by experimental data and detailed protocols, this document serves as a comprehensive resource for researchers aiming to enhance the therapeutic potential of bioactive peptides.
Performance Comparison: Tic as a Proline Surrogate
The incorporation of Tic into a peptide backbone introduces significant conformational constraints, which can profoundly influence its biological properties. Unlike the relatively flexible pyrrolidine ring of proline, the bicyclic structure of Tic locks the dihedral angle φ, pre-organizing the peptide into a specific conformation that can lead to enhanced receptor affinity and stability.
Impact on Receptor Binding Affinity and Biological Activity
The rigid nature of Tic can reduce the entropic penalty associated with receptor binding, leading to a significant increase in affinity. This is exemplified in the case of endomorphin-2, an endogenous opioid peptide.
| Peptide Sequence | Receptor | Binding Affinity (Ki, nM) | Fold Change (Pro vs. Tic) |
| H-Tyr-Pro -Phe-Phe-NH₂ (Endomorphin-2) | µ-Opioid Receptor | 0.69 | - |
| H-Tyr-Tic -Phe-Phe-NH₂ (EM-2 Analog) | µ-Opioid Receptor | 0.18 | 4-fold increase |
Table 1: Comparison of µ-Opioid Receptor Binding Affinity for Endomorphin-2 and its Tic-Substituted Analog.[1]
This substantial increase in affinity highlights the potential of Tic to optimize peptide-receptor interactions. Similarly, in the development of bradykinin B2 receptor antagonists, the substitution of proline with D-Tic has been a key strategy in creating highly potent and stable drug candidates like Icatibant (HOE-140). The stereochemistry of the Tic residue is crucial; for instance, the D-Tic isomer of a bradykinin antagonist exhibited a 2000-fold higher binding affinity than its L-Tic counterpart (Ki of 0.11 nM vs. 130 nM, respectively)[2].
Enhancement of Enzymatic Stability
A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases. The conformational constraints imposed by Tic can render the adjacent peptide bonds less accessible to enzymatic cleavage, thereby increasing the peptide's half-life in biological fluids. While proline-containing peptides are known to have some resistance to degradation, the rigid structure of Tic offers a significant advantage.
| Peptide Type | Biological Medium | Half-life (t½) | Analytical Method |
| Proline-rich antibacterial peptide | 25% mouse serum | ~100 min | RP-HPLC |
| Bradykinin Antagonist (HOE-140 with D-Tic) | In vivo | Long-acting | Functional Assays |
Table 2: Enzymatic Stability of Peptides Containing Proline or Tic.[3][4]
Studies have shown that proline-rich peptides exhibit a degree of stability in serum[3]. However, the incorporation of unnatural amino acids like Tic in bradykinin antagonists such as HOE 140 has been shown to result in compounds that are resistant to degradation and long-acting in vivo[4].
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Tic-Containing Peptides
Objective: To synthesize peptides incorporating the Tic residue.
Methodology:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides).
-
Amino Acid Coupling:
-
Swell the resin in a suitable solvent (e.g., DMF).
-
Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-Tic-OH) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time.
-
Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
Wash the resin to remove excess reagents.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Due to the increased hydrophobicity of Tic-containing peptides, a higher concentration of organic solvent may be required for elution[5].
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Tic- and Proline-containing peptides for their target receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for µ-opioid receptors).
-
Add increasing concentrations of the unlabeled competitor peptides (both the Tic- and Proline-containing versions).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Peptide Stability Assay
Objective: To compare the enzymatic stability of Tic- and Proline-containing peptides in biological matrices.
Methodology:
-
Sample Preparation: Prepare stock solutions of the test peptides.
-
Incubation:
-
Incubate the peptides at a defined concentration in a biological matrix (e.g., human serum, plasma, or a solution of a specific protease like trypsin) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.
-
-
Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution (e.g., trichloroacetic acid or acetonitrile) to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using RP-HPLC to quantify the amount of the intact peptide remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining against time and calculate the half-life (t½) of the peptide in the biological matrix.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, characterization, and conformational analysis of the D/L-Tic7 stereoisomers of the bradykinin receptor antagonist D-Arg0[Hyp3,Thi5,D-Tic7,Oic8]bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Novel 1,2,3,4-Tetrahydroisoquinoline-Dipeptide Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-dipeptide conjugates, offering a comparative analysis of their performance against established therapeutic alternatives. The information presented herein is supported by experimental data from recent studies, with detailed methodologies for key assays.
Executive Summary
Novel 1,2,3,4-tetrahydroisoquinoline-dipeptide conjugates have emerged as a promising class of bioactive molecules with significant therapeutic potential. This guide focuses on two key areas of their biological activity: antimicrobial/antifungal efficacy and anticancer properties. By conjugating the rigid 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold with dipeptides, researchers have successfully synthesized compounds with potent and, in some cases, superior activity compared to standard drugs. This guide will delve into the quantitative data, experimental procedures, and underlying mechanisms of action for these novel conjugates.
I. Antimicrobial and Antifungal Activity: A Comparative Analysis
A series of novel THIQ-dipeptide conjugates (designated as 7a-i) have been synthesized and evaluated for their antibacterial and antifungal activities. The results demonstrate that these conjugates, particularly those containing cationic amino acids like histidine (His) and arginine (Arg), exhibit potent activity against a range of pathogens, in some instances surpassing the efficacy of standard antibiotics and antifungals.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the in vitro antimicrobial and antifungal activities of the novel THIQ-dipeptide conjugates in comparison to standard drugs. The data is presented as the Minimum Inhibitory Concentration (MIC) in μM, which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Table 1: Antibacterial Activity of THIQ-Dipeptide Conjugates (7a-i) Compared to Ampicillin
| Compound | E. coli (MIC in μM) | P. aeruginosa (MIC in μM) | S. aureus (MIC in μM) | S. pyogenes (MIC in μM) |
| 7a | >332 | >664 | >830 | >332 |
| 7b | 166 | 166 | >830 | >332 |
| 7c (His) | 33 | 166 | 498 | >332 |
| 7d | >332 | >664 | >830 | >332 |
| 7e (Arg) | 166 | 83 | >830 | 315 |
| 7f | >332 | >664 | >830 | >332 |
| 7g (Ser) | 66 | >664 | >830 | >332 |
| 7h | 166 | >664 | >830 | >332 |
| 7i | >332 | >664 | >830 | >332 |
| Ampicillin (Standard) | 332 | 332 | 830 | 332 |
| Data sourced from a study on novel isoquinoline dipeptides.[1] |
Table 2: Antifungal Activity of THIQ-Dipeptide Conjugates (7a-i) Compared to Nystatin
| Compound | C. albicans (MIC in μM) | A. niger (MIC in μM) |
| 7a | >332 | >1661 |
| 7b | >332 | >1661 |
| 7c (His) | 166 | 265 |
| 7d | >332 | >1661 |
| 7e (Arg) | 166 | >1661 |
| 7f | >332 | >1661 |
| 7g (Ser) | 265 | 166 |
| 7h | >332 | >1661 |
| 7i | >332 | >1661 |
| Nystatin (Standard) | 332 | >1661 |
| Data sourced from a study on novel isoquinoline dipeptides.[1] |
Mechanism of Action: Inhibition of E. coli DNA Gyrase
Computational docking studies suggest that the antimicrobial activity of these THIQ-dipeptide conjugates stems from their ability to inhibit E. coli DNA gyrase, an essential enzyme for bacterial DNA replication.[1] The binding of the conjugates to the ATP-binding site of the GyrB subunit disrupts the enzyme's function, leading to the accumulation of DNA double-strand breaks and ultimately, bacterial cell death.
Caption: Inhibition of E. coli DNA Gyrase by THIQ-Dipeptide Conjugates.
II. Anticancer Activity: A Promising New Frontier
Recent research has also explored the potential of THIQ-peptide conjugates as anticancer agents. A study focusing on decapeptides incorporating 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has demonstrated significant antiproliferative activity against the MCF-7 human breast cancer cell line.
Data Presentation: Half-Maximal Inhibitory Concentration (IC50)
The following table compares the in vitro anticancer activity of a novel THIQ-decapeptide conjugate, DEC-1, with the standard chemotherapeutic drug, Tamoxifen. The data is presented as the half-maximal inhibitory concentration (IC50) in μM, which is the concentration of a drug that is required for 50% inhibition of a biological process.
Table 3: Anticancer Activity of THIQ-Decapeptide Conjugate (DEC-1) against MCF-7 Cells
| Compound | IC50 (μM) |
| DEC-1 | 3.38 |
| Tamoxifen (Standard) | 2.68 |
| Data sourced from a study on the synthesis and in vitro evaluation of THIQ-embedded decapeptides against breast cancer. |
These results indicate that the novel conjugate DEC-1 exhibits potent anticancer activity, comparable to that of the widely used drug Tamoxifen.
Mechanism of Action: Modulation of the Akt Signaling Pathway
The anticancer activity of these peptides is believed to involve the inhibition of the Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer. By blocking this pathway, the THIQ-peptide conjugates can induce apoptosis (programmed cell death) in cancer cells.
Caption: Inhibition of the Akt Signaling Pathway by THIQ-Peptide Conjugates.
III. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Experimental Workflow: In Vitro Biological Evaluation
The following diagram illustrates a generalized workflow for the in vitro screening of novel compounds like the THIQ-dipeptide conjugates.
Caption: Generalized Experimental Workflow for In Vitro Screening.
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial/Fungal Inoculum:
-
A single colony of the microorganism is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase.
-
The culture is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Preparation of Compound Dilutions:
-
A serial two-fold dilution of the THIQ-dipeptide conjugate is prepared in a 96-well microtiter plate using a suitable broth medium.
-
The concentration range should be selected to encompass the expected MIC value.
-
-
Inoculation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Positive (microbe only) and negative (broth only) controls are included.
-
-
Incubation:
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, the wells are visually inspected for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
MTT Assay Protocol for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of the THIQ-peptide conjugate.
-
Control wells (cells with vehicle, e.g., DMSO) are also included.
-
The plate is incubated for a specified period (e.g., 24-72 hours).
-
-
MTT Addition:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization:
-
A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Calculation of IC50:
-
The percentage of cell viability is calculated relative to the control wells.
-
The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
IV. Conclusion and Future Directions
The novel 1,2,3,4-tetrahydroisoquinoline-dipeptide conjugates represent a versatile and potent class of compounds with promising antimicrobial, antifungal, and anticancer activities. The data presented in this guide highlights their potential to outperform or rival existing therapeutic agents. The modular nature of their synthesis allows for further optimization of their biological activity and pharmacokinetic properties.
Future research should focus on:
-
In vivo studies to validate the in vitro efficacy and assess the safety profile of these conjugates.
-
Elucidation of the precise molecular mechanisms underlying their anticancer activity.
-
Expansion of the structure-activity relationship (SAR) studies to design even more potent and selective analogs.
-
Direct head-to-head comparative studies against a broader range of clinically relevant drugs.
This guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of 1,2,3,4-tetrahydroisoquinoline-dipeptide conjugates. The provided data and protocols offer a solid foundation for further investigation and development of this exciting new class of therapeutic agents.
References
Safety Operating Guide
Proper Disposal of 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. For researchers, scientists, and drug development professionals handling 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide, adherence to proper disposal protocols is paramount. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound.
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the specific hazards, handling precautions, and emergency measures for the chemical.
Immediate Safety and Handling Precautions
When handling this compound for disposal, appropriate Personal Protective Equipment (PPE) must be worn at all times to minimize exposure risks.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[1]
-
Eye Protection: Safety glasses or goggles.[1]
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Chemical and Physical Properties
A summary of the key identifiers and properties of this compound is provided below. This information is essential for proper labeling and documentation of the waste.
| Property | Value |
| CAS Number | 67123-97-1 |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.22 g/mol (approximate, based on similar structures) |
| Physical Form | Solid |
| Known Hazards | May cause skin and eye irritation. Harmful if swallowed.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste.[3] Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[4]
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as solid this compound.
-
Segregate: Do not mix this waste with other incompatible waste streams.[1] For example, keep it separate from acids, bases, and oxidizing agents.[1]
Step 2: Waste Accumulation and Containerization
-
Container: Collect solid waste in a designated, compatible, and sealable container.[3] The original product container is often a suitable choice.[5] The container must be in good condition, with no cracks or deterioration, and have a secure screw cap.[6]
-
Labeling: Affix a hazardous waste label to the container as soon as the first particle of waste is added.[4] The label must include:
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]
-
Safety: Ensure the SAA is away from general traffic areas. The waste container should be kept closed at all times except when adding waste.[2][6]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or within the time limits specified by your institution (typically 90 days to one year), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1][7][8]
-
Documentation: Complete any required waste disposal forms provided by your EHS office.[4]
Step 5: Decontamination of Empty Containers
-
Rinsing: Empty containers that held this compound must be decontaminated before they can be disposed of as regular trash.[2]
-
Procedure:
-
Rinse the container three times with a suitable solvent that can dissolve the chemical residue.[1]
-
The first rinseate is considered hazardous waste and must be collected in a designated liquid hazardous waste container.[1][2]
-
After triple rinsing, allow the container to air dry completely.[1]
-
Deface or remove the original label before disposing of the clean, dry container in the appropriate recycling or trash receptacle.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance for the disposal of this compound based on general laboratory safety protocols. Individuals must exercise their independent judgment and are required to follow all applicable federal, state, and local regulations, as well as their institution's specific Environmental Health and Safety (EHS) policies.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. odu.edu [odu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
Essential Safety and Handling Guide for 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Personal Protective Equipment
Based on data from analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] The following personal protective equipment is mandatory to minimize exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from splashes or airborne particles.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. | To prevent skin irritation upon contact.[3][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is recommended. | To prevent respiratory tract irritation from dust or vapors.[1][2] |
Operational and Handling Plan
Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a clean and organized workspace.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.[4]
-
-
Weighing and Aliquoting:
-
Perform all manipulations of the solid compound within a chemical fume hood to control dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
Avoid generating dust.
-
-
Dissolution and Reaction Setup:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source (e.g., heating mantle, water bath) and monitor the process.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
-
Clean all equipment and the work area to remove any residual chemical.
-
Storage Plan
| Storage Condition | Recommendation | Reasoning |
| Container | Keep in a tightly sealed, properly labeled container.[3][4] | To prevent contamination and accidental misuse. |
| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] | To maintain chemical stability and prevent hazardous reactions. |
| Access | Store in a locked cabinet or a restricted-access area. | To prevent unauthorized access. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled hazardous waste container. Do not pour down the drain.[4] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
All waste must be disposed of through an approved waste disposal plant.[3][4]
Experimental Workflow
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
